SPDP-PEG24-NHS ester
Description
The exact mass of the compound alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol) is 1439.69011692 g/mol and the complexity rating of the compound is 1680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N3O29S2/c67-59(7-58-96-97-60-3-1-2-8-65-60)64-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-6-63(70)95-66-61(68)4-5-62(66)69/h1-3,8H,4-7,9-58H2,(H,64,67) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGFRZAOLYVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N3O29S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SPDP-PEG24-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPDP-PEG24-NHS ester, a versatile heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, mechanism of action, and applications, with a focus on providing practical experimental protocols and clear data presentation.
Core Concepts: Introduction to this compound
This compound is a sophisticated chemical tool designed to link two different biomolecules. Its structure is comprised of three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: This functional group at one end of the molecule is highly reactive towards primary amines (-NH2), which are abundantly found in proteins and other biomolecules on the side chains of lysine residues and the N-terminus. The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond.[1][2][3]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Group: Located at the opposite end, the SPDP group is reactive towards sulfhydryl (thiol) groups (-SH), which are present in cysteine residues of proteins. The reaction forms a disulfide bond, which is cleavable by reducing agents such as dithiothreitol (DTT).[1][2] This cleavable nature is a critical feature for applications requiring the release of a conjugated molecule under specific conditions.
-
PEG24 (Polyethylene Glycol) Spacer: A 24-unit polyethylene glycol chain links the NHS ester and the SPDP group. This hydrophilic spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation and precipitation of proteins during conjugation. The length of the PEG spacer also provides precise distance control between the conjugated molecules.
The combination of these three components makes this compound a powerful reagent for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery.
Physicochemical Properties and Specifications
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | ~1440.7 g/mol | |
| Chemical Formula | C63H113N3O29S2 | |
| Purity | >90% | |
| Spacer Arm Length | 97.3 Å (80 atoms) | |
| Form | Solid or viscous liquid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, methylene chloride, and acetonitrile. |
Mechanism of Action and Reaction Scheme
The utility of this compound lies in its ability to facilitate a two-step sequential conjugation.
Step 1: Reaction with Primary Amines. The first step involves the reaction of the NHS ester with a primary amine-containing molecule (e.g., a protein or antibody). This reaction is typically carried out in an amine-free buffer at a pH range of 7.2 to 8.5. The primary amine performs a nucleophilic attack on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Step 2: Reaction with Sulfhydryl Groups. After the first conjugation and removal of excess crosslinker, the SPDP-modified molecule is introduced to a second molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a small molecule drug). The pyridyldithio group of the SPDP moiety reacts with the sulfhydryl group to form a disulfide bond, releasing pyridine-2-thione as a byproduct. The progress of this reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
The following diagram illustrates the two-step reaction mechanism of this compound.
Caption: Two-step conjugation using this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to an antibody and a subsequent sulfhydryl-containing molecule.
Materials and Reagents
-
This compound
-
Antibody (or other amine-containing protein)
-
Sulfhydryl-containing molecule (e.g., peptide, drug)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Borate Buffer (0.1 M), pH 8.5
-
Tris buffer (1 M), pH 7.5
-
Dithiothreitol (DTT)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer
Protocol for Antibody Modification with this compound
This protocol outlines the first step of the conjugation, attaching the crosslinker to an antibody.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.
-
Buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 2-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
The reaction is typically performed at a molar excess of the crosslinker to the antibody. A starting point is a 10- to 20-fold molar excess.
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Immediately after incubation, remove the non-reacted crosslinker and byproducts using a desalting column equilibrated with PBS. This step is crucial to prevent the quenching of the SPDP group in the next step.
-
Protocol for Conjugation to a Sulfhydryl-Containing Molecule
This protocol describes the second step, where the SPDP-modified antibody is conjugated to a thiol-containing molecule.
-
Preparation of the Sulfhydryl-Containing Molecule:
-
Dissolve the sulfhydryl-containing molecule in a thiol-free buffer, such as PBS.
-
-
Conjugation Reaction:
-
Add the sulfhydryl-containing molecule to the purified SPDP-modified antibody. A 2- to 10-fold molar excess of the sulfhydryl molecule over the antibody is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Monitoring the Reaction (Optional):
-
The release of pyridine-2-thione can be measured at 343 nm to monitor the reaction progress.
-
-
Purification of the Final Conjugate:
-
Purify the final antibody conjugate from excess sulfhydryl-containing molecule and reaction byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate (ADC).
References
An In-depth Technical Guide to the Mechanism and Application of SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical applications of the heterobifunctional crosslinker, SPDP-PEG24-NHS ester. This reagent is a valuable tool in bioconjugation, enabling the covalent linkage of molecules through a cleavable disulfide bond, with a polyethylene glycol (PEG) spacer imparting favorable physicochemical properties. This document details the underlying chemistry, presents quantitative data to inform experimental design, provides detailed protocols for its use, and visualizes key workflows.
Core Mechanism of Action
The functionality of this compound is derived from its three key components: the N-hydroxysuccinimide (NHS) ester, the pyridyldithio (SPDP) group, and the 24-unit polyethylene glycol (PEG24) spacer.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group facilitates the covalent attachment of the linker to molecules containing primary amines (-NH2), such as the N-terminus of proteins or the side chain of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][2] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][2]
-
Pyridyldithio (SPDP) Group: The SPDP moiety enables the formation of a disulfide bond with a sulfhydryl (-SH) group, typically from a cysteine residue in a protein or peptide. This reaction involves a disulfide exchange, releasing pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[3] The resulting disulfide bond is cleavable under reducing conditions.
-
Polyethylene Glycol (PEG24) Spacer: The 24-unit PEG linker is a hydrophilic chain that offers several advantages in bioconjugation. It increases the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. The PEG spacer also reduces steric hindrance between the conjugated molecules and can decrease the immunogenicity of the conjugate. Furthermore, the length of the PEG chain can influence the pharmacokinetic properties of the final product, such as its circulation half-life.
The overall mechanism allows for a two-step conjugation process. First, the NHS ester is reacted with an amine-containing molecule. Subsequently, the SPDP group of the modified molecule is reacted with a sulfhydryl-containing molecule to form the final conjugate linked by a cleavable disulfide bond.
Data Presentation
The following tables summarize quantitative data relevant to the use of this compound, providing a basis for experimental design and optimization.
Table 1: pH Dependence of NHS Ester Hydrolysis and Amidation
| pH | Half-life of NHS Ester Hydrolysis | Relative Amidation vs. Hydrolysis Rate |
| 7.0 | 4-5 hours | Lower |
| 8.0 | 1 hour | Moderate |
| 8.5 | 30 minutes | High |
| 9.0 | <10 minutes | Very High |
Data synthesized from multiple sources describing the general behavior of NHS esters. The rate of amidation increases with pH due to the deprotonation of primary amines, but this is paralleled by an increased rate of hydrolysis of the NHS ester. An optimal pH is typically between 8.0 and 8.5 to balance these competing reactions.
Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Concentration Range | Incubation Time | Optimal pH Range | Key Characteristics |
| Dithiothreitol (DTT) | 10-50 mM | 15-30 minutes | 7.0 - 9.0 | A strong reducing agent, but its reducing power is limited to pH values >7. Can interfere with maleimide chemistry. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | 5-15 minutes | 1.5 - 8.5 | More stable and effective than DTT, especially at lower pH. Does not interfere with maleimide chemistry. |
This table provides a general comparison of two common reducing agents. The choice of reducing agent and its concentration should be optimized for the specific application. TCEP is often preferred for its stability and broader pH range of activity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing a free sulfhydryl group), using this compound.
Materials:
-
This compound
-
Protein A (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (in a thiol-free buffer, e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (for Protein B if sulfhydryls are not free): DTT or TCEP
-
Desalting columns
Procedure:
Step 1: Modification of Protein A with this compound
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Prepare Protein A Solution: Dissolve Protein A in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.
Step 2: Conjugation of Modified Protein A to Protein B
-
Prepare Protein B: If Protein B has disulfide bonds that need to be reduced to expose free sulfhydryls, treat it with an appropriate concentration of DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Conjugation Reaction: Mix the purified, SPDP-modified Protein A with Protein B in the Reaction Buffer. A 1:1 to 1:5 molar ratio of modified Protein A to Protein B can be used as a starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Quenching (Optional): To stop the reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate chromatographic method to separate the conjugate from unreacted proteins.
Protocol for Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in the purified conjugate.
Materials:
-
Purified Protein A - Protein B conjugate
-
Cleavage Buffer: 0.1 M sodium acetate, pH 4.5
-
Reducing Agent: 25 mM DTT or 10 mM TCEP
Procedure:
-
Prepare Conjugate Solution: Dissolve the purified conjugate in the Cleavage Buffer.
-
Add Reducing Agent: Add the reducing agent to the conjugate solution to the desired final concentration.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: The cleavage of the disulfide bond can be confirmed by SDS-PAGE analysis under non-reducing and reducing conditions. Under reducing conditions, the conjugate should separate into its constituent proteins.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key mechanisms and workflows involving this compound.
Caption: Overall reaction mechanism of this compound.
Caption: Workflow for creating targeted drug delivery liposomes.
Caption: Intracellular cleavage of a disulfide-linked ADC.
References
An In-Depth Technical Guide to SPDP-PEG24-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG24-NHS ester. It details its chemical structure, physicochemical properties, and its applications in the field of bioconjugation, with a particular focus on its use in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility in research and drug development.
Core Concepts: Structure and Physicochemical Properties
This compound is a versatile crosslinking reagent that features three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group. This unique combination of functional groups allows for the covalent linkage of two different biomolecules, typically a protein and a therapeutic agent or a reporter molecule.
The NHS ester moiety reacts specifically with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds. The PEG24 spacer is a hydrophilic chain of 24 ethylene glycol units that enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which can help to prevent aggregation and improve the pharmacokinetic properties of the final product.[1][2] The SPDP group at the other end of the molecule reacts with sulfhydryl groups (-SH) to form a disulfide bond. This disulfide linkage is cleavable by reducing agents such as dithiothreitol (DTT), allowing for the controlled release of a conjugated molecule under specific conditions.[1]
Chemical Structure
Chemical Formula: C63H113N3O29S2[3]
Molecular Weight: 1440.71 g/mol [3]
Structure:
Where Py represents a 2-pyridyl group.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C63H113N3O29S2 | |
| Molecular Weight | 1440.71 | |
| Purity | >90% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. | |
| Reactivity | NHS ester reacts with primary amines at pH 7-9. SPDP group reacts with sulfhydryls at pH 6.5-7.5. | |
| Storage | Store at -20°C, desiccated. |
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a valuable tool in a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This compound is frequently used as a linker in ADCs to attach the cytotoxic payload to the antibody. The cleavable disulfide bond in the linker allows for the release of the drug inside the target cancer cells, where the reducing environment of the cytoplasm facilitates the cleavage of the disulfide bond.
Targeted Protein Degradation (PROTACs)
PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. This compound can be used to synthesize PROTACs by linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in bioconjugation experiments.
General Protocol for Protein-Protein Conjugation
This protocol describes a general method for crosslinking two proteins, Protein A (containing primary amines) and Protein B (containing sulfhydryl groups), using this compound.
Materials:
-
This compound
-
Protein A (in a suitable buffer, e.g., PBS, pH 7.4)
-
Protein B (in a suitable buffer, e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Dithiothreitol (DTT)
-
Desalting columns
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Dissolve this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Modify Protein A with this compound:
-
Add a 20-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove the excess crosslinker using a desalting column equilibrated with reaction buffer.
-
-
Reduce a portion of the modified Protein A (optional, for creating a sulfhydryl group):
-
To a portion of the SPDP-modified Protein A, add DTT to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to cleave the disulfide bond and expose a free sulfhydryl group.
-
Remove the excess DTT using a desalting column.
-
-
Conjugate Protein A to Protein B:
-
Mix the SPDP-modified Protein A with Protein B (containing a free sulfhydryl) in a 1:1 molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purify the conjugate: Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method.
Protocol for Antibody-Drug Conjugation
This protocol outlines the steps for conjugating a cytotoxic drug to an antibody using this compound.
Materials:
-
Antibody (e.g., IgG) in PBS, pH 7.4
-
Cytotoxic drug with a free sulfhydryl group
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Prepare the antibody: If the antibody contains buffering agents with primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column.
-
Modify the antibody with this compound:
-
Add a 10-fold molar excess of a 10 mM stock solution of this compound in DMSO to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess crosslinker using a desalting column equilibrated with reaction buffer.
-
-
Conjugate the drug to the modified antibody:
-
Add the sulfhydryl-containing drug to the SPDP-modified antibody at a 3-fold molar excess.
-
Incubate for 4 hours at room temperature.
-
-
Purify the ADC: Purify the ADC using a desalting column to remove any unreacted drug, followed by size-exclusion chromatography to separate the conjugated antibody from any unconjugated antibody.
-
Characterize the ADC: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action for an ADC.
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Mechanism of Action of an ADC with a Cleavable Linker
References
The PEG24 Spacer in SPDP Crosslinkers: A Technical Guide to Enhancing Bioconjugate Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic choice of a crosslinker is paramount to the efficacy and success of the resulting conjugate. The SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) crosslinker, a well-established heterobifunctional reagent, has been significantly enhanced through the incorporation of polyethylene glycol (PEG) spacers. This guide delves into the distinct advantages conferred by a 24-unit PEG (PEG24) spacer within an SPDP crosslinker, providing a comprehensive resource for its application in the development of next-generation therapeutics and diagnostics, particularly in the realm of Antibody-Drug Conjugates (ADCs).
Core Advantages of the PEG24 Spacer
The integration of a PEG24 spacer into the SPDP crosslinker backbone addresses several critical challenges in bioconjugation, primarily by leveraging the inherent properties of polyethylene glycol. These advantages collectively contribute to the development of more stable, soluble, and effective bioconjugates.
1. Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG24 spacer is its significant contribution to the hydrophilicity of the entire conjugate.[1][] Many therapeutic payloads, such as cytotoxic agents used in ADCs, are hydrophobic in nature. This inherent hydrophobicity can lead to aggregation and reduced solubility of the final ADC product, compromising its efficacy and manufacturability.[3][4] The long, hydrophilic PEG24 chain effectively shields the hydrophobic drug, improving the overall water solubility of the conjugate and preventing aggregation.[5] This enhanced solubility is crucial for maintaining the stability and biological activity of the conjugated molecules.
2. Improved Pharmacokinetics and Biodistribution: The PEGylation of bioconjugates with a spacer like PEG24 has a profound impact on their pharmacokinetic (PK) profile. The hydrophilic PEG chain creates a hydration shell around the conjugate, which can increase its hydrodynamic radius. This effectively masks the conjugate from renal clearance, leading to a longer circulation half-life. Studies have shown that longer PEG chains generally result in slower clearance rates, although a threshold may be reached. This prolonged circulation time can lead to increased tumor accumulation and an improved therapeutic index.
3. Reduced Immunogenicity and Enhanced Stability: The flexible and biocompatible nature of the PEG24 spacer can help to shield antigenic epitopes on the protein or antibody surface, thereby reducing the potential for an immunogenic response. Furthermore, the PEG spacer can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological systems.
4. Optimized Steric Hindrance and Linker Length: The 24-unit length of the PEG spacer provides a significant and defined distance between the conjugated molecules. This spatial separation is critical for minimizing steric hindrance, ensuring that the biological activity of the antibody (e.g., its ability to bind to its target antigen) is not compromised by the attached payload. The extended length of the PEG24 spacer may also facilitate the reaction of the SPDP's thiol-reactive group with sterically hindered sulfhydryl groups on a target molecule.
Quantitative Data Comparison
The following tables summarize the impact of PEG spacer length on key bioconjugate properties, drawing from various studies to provide a comparative overview.
Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics
| Linker Type | Clearance Rate (mL/day/kg) | Half-life (t½, hours) | Area Under the Curve (AUC) |
| Non-PEGylated | Higher | Shorter | Lower |
| Short-chain PEG (e.g., PEG4, PEG8) | Moderate | Moderate | Moderate |
| Linear PEG24 | Lower | Longer | Higher |
| Pendant 2xPEG12 | Lower | Longer | Higher |
Note: This table represents a qualitative summary based on trends observed in the literature. Actual values are highly dependent on the specific antibody, payload, and experimental conditions. A study comparing a linear PEG24 linker to a pendant construct with two 12-unit PEG chains in an ADC found that the pendant configuration led to slower clearance rates. Another study demonstrated that increasing PEG length in general leads to slower clearance.
Table 2: Physicochemical Properties as a Function of PEG Spacer Length
| Property | Non-PEGylated | Short-chain PEG | PEG24 |
| Hydrophilicity | Low | Moderate | High |
| Solubility | Prone to aggregation | Improved | Significantly Improved |
| Stability | Variable | Enhanced | Maximally Enhanced |
Experimental Protocols
The following provides a detailed methodology for a typical two-step conjugation process utilizing an SPDP-PEG24-NHS ester crosslinker to conjugate a payload to an antibody.
Materials:
-
This compound (e.g., from BroadPharm, BOC Sciences)
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Payload with a free sulfhydryl (-SH) group
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Cleavage Buffer: Acetate buffer, pH 4.5 (for disulfide bond cleavage)
-
Protocol:
Step 1: Modification of the Antibody with this compound
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a final concentration of 20 mM.
-
Reaction with Antibody: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The reaction is typically performed at room temperature for 30-60 minutes. The NHS ester group will react with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.
-
Removal of Excess Crosslinker: Remove the unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation of the Sulfhydryl-Containing Payload
-
Prepare the Payload Solution: Dissolve the sulfhydryl-containing payload in a suitable solvent.
-
Conjugation Reaction: Add the payload solution to the purified SPDP-PEG24-modified antibody. The 2-pyridyldithio group of the SPDP moiety will react with the sulfhydryl group of the payload to form a stable, cleavable disulfide bond. This reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification of the ADC: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove any unreacted payload and other small molecules.
Step 3 (Optional): Cleavage of the Disulfide Bond
To release the payload from the antibody, the disulfide bond within the linker can be cleaved using a reducing agent.
-
Incubate with Reducing Agent: Incubate the ADC with 20-50 mM DTT in a suitable buffer (e.g., acetate buffer, pH 4.5, to minimize reduction of native antibody disulfide bonds) for 30 minutes at 37°C.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a two-step SPDP-PEG24 conjugation.
Caption: Functional components of the SPDP-PEG24-NHS crosslinker.
Caption: Logical relationships of PEG24 spacer advantages.
References
A Technical Guide to Amine-to-Sulfhydryl Conjugation using SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for utilizing SPDP-PEG24-NHS ester in amine-to-sulfhydryl bioconjugation. This heterobifunctional crosslinker is a valuable tool for the precise and efficient covalent linking of biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents.
Introduction to this compound
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinkers are widely used reagents that facilitate the conjugation of molecules containing primary amines to those with sulfhydryl groups.[1][2] The this compound incorporates three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[3][4]
-
Pyridyl Disulfide: A sulfhydryl-reactive group that undergoes a disulfide exchange reaction with a free thiol (sulfhydryl group) to form a cleavable disulfide bond.[5]
-
Polyethylene Glycol (PEG) Spacer (24 units): A hydrophilic spacer arm that enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and precipitation. The PEG spacer also provides a defined distance between the conjugated molecules.
The resulting linkage contains a disulfide bond, which is cleavable under reducing conditions, such as in the intracellular environment where concentrations of reducing agents like glutathione are high. This feature is particularly advantageous for applications requiring the release of a payload, such as in ADCs.
Core Chemistry: A Two-Step Reaction
The conjugation process using this compound is a two-step reaction that leverages the specific reactivity of its terminal functional groups.
Step 1: Amine Modification (NHS Ester Reaction)
The first step involves the reaction of the NHS ester moiety with primary amines on the first biomolecule (e.g., a protein or antibody). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
This reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state for the reaction to proceed efficiently. However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.
Step 2: Sulfhydryl Conjugation (Thiol-Disulfide Exchange)
The second step involves the reaction of the pyridyl disulfide group on the now-modified first biomolecule with a free sulfhydryl group on the second biomolecule. This reaction is a disulfide exchange, where the thiol group of the second molecule attacks the disulfide bond of the linker. This results in the formation of a new disulfide bond between the two biomolecules and the release of pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm to quantify the extent of the reaction.
Quantitative Data and Reaction Parameters
For successful and reproducible conjugation, it is crucial to control the reaction parameters. The following tables summarize key quantitative data for the use of this compound.
| Parameter | Value/Range | Notes |
| Molecular Formula | C63H113N3O29S2 | |
| Molecular Weight | 1440.71 g/mol | |
| Purity | > 90% | The NHS ester group is susceptible to hydrolysis, and purity may decrease over time. |
| Spacer Arm Length | 97.3 Å | The discrete PEG (dPEG®) spacer provides a precise distance between conjugated molecules. |
| Storage | -20°C, protected from moisture | The reagent is moisture-sensitive. |
Table 1: Physicochemical Properties of this compound
| Reaction | Parameter | Optimal Range/Value | Notes |
| NHS Ester Reaction | pH | 7.2 - 8.5 | A compromise between amine deprotonation and NHS ester hydrolysis. For many proteins, a pH of 8.0-8.5 is recommended. |
| Molar Excess of this compound | 10-20 fold over the amine-containing molecule | This is a common starting point and may require optimization depending on the specific biomolecules. | |
| Compatible Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Buffers must be free of primary amines (e.g., Tris, glycine) which will compete in the reaction. | |
| Pyridyl Disulfide Reaction | pH | 7.0 - 8.0 | The reaction rate is dependent on the thiolate anion concentration. |
| Compatible Buffers | Phosphate, Borate | Buffers must be free of thiols and reducing agents. | |
| Cleavage of Disulfide Bond | Reducing Agent | Dithiothreitol (DTT), TCEP | 25mM DTT at pH 4.5 can often cleave the linker without reducing native protein disulfide bonds. |
Table 2: Recommended Reaction Conditions
Experimental Protocols
The following are generalized protocols for amine-to-sulfhydryl conjugation. Optimization will be required for specific applications.
Materials
-
Amine-containing biomolecule (Protein A)
-
Sulfhydryl-containing biomolecule (Protein B)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (Amine-free, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Reaction Buffer B (Thiol-free, e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0)
-
Desalting columns or dialysis equipment
Procedure: Modification of Amine-Containing Protein (Protein A)
-
Prepare Protein A: Dissolve the amine-containing protein (Protein A) in Reaction Buffer A to a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 25 mM). NHS esters are moisture-sensitive and should be dissolved just prior to use; do not prepare stock solutions for long-term storage.
-
Reaction: Add the this compound stock solution to the Protein A solution. A common starting point is a 20-fold molar excess of the crosslinker to the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis against Reaction Buffer A.
Procedure: Conjugation to Sulfhydryl-Containing Protein (Protein B)
-
Prepare Protein B: Dissolve the sulfhydryl-containing protein (Protein B) in Reaction Buffer B.
-
Conjugation Reaction: Add the purified, SPDP-modified Protein A to the Protein B solution. The molar ratio of the two proteins should be optimized for the desired degree of conjugation.
-
Incubation: Allow the reaction to proceed for 8 to 16 hours at room temperature or overnight at 4°C.
-
Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography or other appropriate purification methods.
Mandatory Visualizations
Reaction Mechanism
Caption: The two-step reaction mechanism of this compound conjugation.
Experimental Workflow
Caption: A generalized experimental workflow for amine-to-sulfhydryl conjugation.
Logical Relationship: Cleavable vs. Non-Cleavable Linkers in ADCs
Caption: A comparison of the properties of cleavable and non-cleavable ADC linkers.
Conclusion
This compound is a versatile and powerful tool for the bioconjugation of amine- and sulfhydryl-containing molecules. Its heterobifunctional nature allows for controlled, stepwise conjugation, while the hydrophilic PEG spacer enhances solubility and the cleavable disulfide bond enables payload release in specific environments. By carefully controlling the reaction conditions outlined in this guide, researchers can achieve efficient and reproducible conjugation for a wide range of applications in drug development, diagnostics, and fundamental research.
References
- 1. SPDP crosslinker, Cysteine and primary amine reactive short chain crosslinker (CAS 68181-17-9) | Abcam [abcam.com]
- 2. covachem.com [covachem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to Pyridyldithiol Group Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyridyldithiol group is a cornerstone in the field of bioconjugation and drug delivery, prized for its specific reactivity towards thiol (sulfhydryl) groups. This reactivity allows for the creation of cleavable disulfide bonds, a feature ingeniously exploited in designing stimuli-responsive systems, particularly for targeted drug release within the reducing environment of the cell. This guide provides a comprehensive overview of the core principles governing pyridyldithiol reactivity, detailed experimental protocols, and quantitative data to inform experimental design.
Core Reactivity: Thiol-Disulfide Exchange
The primary reaction of the pyridyldithiol group is a thiol-disulfide exchange. This is a nucleophilic substitution reaction (SN2) where a thiolate anion (RS⁻) attacks one of the sulfur atoms of the pyridyl disulfide moiety.[1] This reaction proceeds through a transient mixed disulfide intermediate, culminating in the formation of a new, stable disulfide bond and the release of pyridine-2-thione.[2] The release of this chromogenic byproduct is highly advantageous as it allows for real-time spectrophotometric monitoring of the reaction progress by measuring the absorbance at 343 nm.[3]
The reaction is significantly influenced by pH. The attacking species is the thiolate anion, not the protonated thiol.[4][5] Therefore, the reaction rate is highly dependent on the pKₐ of the reacting thiol and the pH of the solution. Optimal reaction rates are typically observed between pH 7 and 8, a range that balances the concentration of the nucleophilic thiolate with the stability of the protein or molecule being modified.
Figure 1. Mechanism of the thiol-disulfide exchange reaction.
Quantitative Data on Reactivity
The efficiency and rate of the thiol-disulfide exchange reaction are critical for successful bioconjugation. The stability of the resulting disulfide bond is also a key parameter, especially for drug delivery systems where the conjugate must remain stable in the bloodstream but be cleaved within the target cell.
| Parameter | Condition | Value/Observation | Reference(s) |
| Optimal pH Range | Thiol-Disulfide Exchange | 7.0 - 8.0 | |
| Reaction Monitoring | Wavelength for Pyridine-2-thione | 343 nm | |
| Disulfide Bond Stability | Extracellular (Low Glutathione, ~2-10 µM) | Stable | |
| Disulfide Bond Stability | Intracellular (High Glutathione, ~1-10 mM) | Labile / Cleavable | |
| Spacer Arm Length (SPDP) | Distance between conjugated molecules | 6.8 Å | |
| Spacer Arm Length (LC-SPDP) | Distance between conjugated molecules | 15.7 Å (approx.) |
Experimental Protocols
Precise and reproducible protocols are essential for utilizing pyridyldithiol chemistry. Below are detailed methodologies for protein modification using a common pyridyldithiol crosslinker, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), and for the subsequent cleavage of the formed disulfide bond.
This protocol describes the conjugation of a thiol-containing molecule to the primary amines (e.g., lysine residues) of a protein using the heterobifunctional crosslinker SPDP.
Materials:
-
Protein to be modified (1-5 mg/mL in reaction buffer)
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
-
Thiol-containing molecule
Procedure:
-
Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in DMSO or DMF to a concentration of 20-25 mM.
-
Protein Activation: Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess SPDP: Remove unreacted SPDP and the N-hydroxysuccinimide (NHS) byproduct by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Conjugation: Add the thiol-containing molecule to the purified, SPDP-activated protein.
-
Second Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography) to remove the pyridine-2-thione byproduct and any unreacted molecules.
Figure 2. Experimental workflow for protein bioconjugation using SPDP.
The disulfide bond formed via pyridyldithiol chemistry can be readily cleaved using an excess of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This is the basis for intracellular drug delivery, where high concentrations of glutathione act as the natural reducing agent.
Materials:
-
Disulfide-conjugated molecule
-
Reducing Agent: Dithiothreitol (DTT)
-
Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Prepare DTT Solution: Prepare a stock solution of DTT in the buffer.
-
Cleavage Reaction: Add the DTT solution to the disulfide-conjugated molecule to a final DTT concentration of 20-50 mM.
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature.
-
Analysis: The cleavage can be confirmed by chromatographic methods (e.g., HPLC, SDS-PAGE) by observing the separation of the two original molecules.
References
- 1. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, water solubility, and applications of SPDP-PEG24-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation and drug delivery.
Core Properties of this compound
This compound is a chemical crosslinker featuring three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines (e.g., lysine residues in proteins).
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A sulfhydryl-reactive group that forms a cleavable disulfide bond with thiol groups (e.g., cysteine residues in proteins).
-
Polyethylene glycol (PEG) spacer: A 24-unit PEG chain that links the NHS ester and SPDP moieties.
The PEG spacer is a critical feature, imparting increased hydrophilicity to the molecule. This enhanced water solubility is advantageous in bioconjugation, as it helps to prevent the aggregation and precipitation of proteins during the labeling process, a common issue with hydrophobic crosslinkers.[1]
| Property | Value | Reference |
| Molecular Weight | ~1440.71 g/mol | [2] |
| Purity | >90% | [2] |
| Form | Solid or viscous liquid | [1] |
| Storage | -20°C, protected from moisture | [3] |
Water Solubility Characteristics
While the PEG24 spacer significantly enhances the water solubility of the SPDP-NHS ester construct compared to its non-PEGylated counterparts, its solubility in aqueous solutions is still limited. For practical applications, it is recommended to first dissolve the this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture. A product information sheet for a similar compound, SPDP-dPEG®8-NHS ester, lists water as a solvent, though no quantitative value is provided.
The primary benefit of the PEG spacer is not necessarily the high solubility of the crosslinker itself in water, but rather the increased solubility and stability of the resulting bioconjugate. The hydrophilic nature of the PEG chain helps to shield the conjugated protein from aggregation.
Experimental Protocols
The following is a generalized protocol for a two-step bioconjugation reaction using this compound to link a protein with primary amines (Protein-NH2) to a protein with sulfhydryl groups (Protein-SH).
| Step | Procedure | Critical Parameters & Notes |
| 1. Reagent Preparation | Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 20 mM) in anhydrous DMSO or DMF immediately before use. | The NHS ester is susceptible to hydrolysis, especially in aqueous solutions. Prepare the stock solution fresh and avoid prolonged storage. |
| 2. Reaction with Amine-Containing Protein | Dissolve the amine-containing protein (Protein-NH2) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0). Add the desired molar excess of the this compound stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. | The reaction is pH-dependent, with optimal reactivity between pH 7 and 9. Higher pH increases the rate of both the reaction and hydrolysis of the NHS ester. |
| 3. Removal of Excess Crosslinker | Remove non-reacted this compound from the modified protein using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent reaction (e.g., PBS, pH 7.2-8.0). | This step is crucial to prevent the excess crosslinker from reacting with the sulfhydryl-containing protein in the next step. |
| 4. Reaction with Sulfhydryl-Containing Protein | Add the sulfhydryl-containing protein (Protein-SH) to the purified, SPDP-activated protein. Incubate for 1-2 hours at room temperature or overnight at 4°C. | The reaction between the pyridyldithiol group and the sulfhydryl group is optimal at a pH of 7-8. The reaction results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress. |
| 5. Final Purification | Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted proteins. | - |
Cleavage of the Disulfide Bond
A key feature of the SPDP linker is the presence of a disulfide bond, which can be cleaved under reducing conditions. This allows for the release of the conjugated molecules, a desirable feature in applications such as drug delivery. The disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT). In many cases, a 25 mM DTT solution at a pH of 4.5 is sufficient to break the crosslink without affecting the native disulfide bonds within the protein structure. The cleavage of disulfide bonds in xenobiotics can also be catalyzed by enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) in a cellular environment.
Visualizations
Bioconjugation Workflow
References
The Transformative Impact of PEGylation in Crosslinker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) chains into crosslinker molecules, a process known as PEGylation, has emerged as a cornerstone technology in modern drug development and biomaterials science. This powerful technique offers a multitude of advantages, primarily centered on enhancing the physicochemical and pharmacokinetic properties of bioconjugates and hydrogel networks. By covalently attaching these hydrophilic and biocompatible polymer chains, researchers can effectively address challenges such as poor solubility, rapid clearance, and immunogenicity, thereby unlocking the full therapeutic potential of novel biologics and small molecule drugs. This in-depth guide explores the core benefits of PEGylation in crosslinkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their pursuit of next-generation therapeutics and advanced biomaterials.
Core Benefits of PEGylated Crosslinkers
The integration of PEG moieties into crosslinker structures imparts a range of desirable attributes that significantly enhance the performance of the resulting conjugates and materials. These benefits are multifaceted and can be broadly categorized as follows:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, particularly small molecule drugs, exhibit poor aqueous solubility, which presents a significant hurdle for formulation and intravenous administration. PEGylation dramatically increases the hydrophilicity of the crosslinker and, consequently, the entire bioconjugate.[] This improved water solubility mitigates issues of aggregation and precipitation, facilitating more robust and reliable formulation development.[2]
-
Prolonged Systemic Circulation and Improved Pharmacokinetics: One of the most profound benefits of PEGylation is the extension of a drug's plasma half-life.[3] The PEG chain creates a hydrophilic shield around the conjugated molecule, effectively increasing its hydrodynamic radius. This "stealth" effect hinders renal clearance and shields the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES).[4][5] The result is a significantly longer circulation time, which allows for reduced dosing frequency and improved patient compliance.
-
Reduced Immunogenicity: The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs) that can neutralize the drug's effect and cause adverse reactions. The PEG shield can mask antigenic epitopes on the surface of proteins, thereby reducing their immunogenicity. This is particularly crucial for the development of biotherapeutics intended for chronic administration.
-
Enhanced Stability: The protective hydration layer formed by the PEG chains can also improve the stability of the conjugated molecule by preventing proteolytic degradation and reducing aggregation. This enhanced stability is beneficial not only in vivo but also during manufacturing and storage.
-
Controlled Release in Hydrogels: In the context of hydrogels, PEGylated crosslinkers are instrumental in controlling the release kinetics of encapsulated therapeutics. The mesh size and degradation rate of the hydrogel network can be precisely tuned by altering the length and functionality of the PEG crosslinkers. This allows for the design of sophisticated drug delivery systems that provide sustained and localized release of therapeutic agents.
Quantitative Impact of PEGylation
The advantages of PEGylation are not merely qualitative; they are backed by substantial quantitative improvements in key biopharmaceutical parameters. The following tables summarize the impact of PEGylation on drug half-life and the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
| Therapeutic Agent | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Interferon-α | ~2-3 hours | ~40-70 hours | ~20-35 | |
| Asparaginase | ~20 hours | ~357 hours | ~18 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | ~4-23 | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25 | |
| Streptokinase | 15 minutes | 200 minutes | ~13 |
Table 1: Impact of PEGylation on the Plasma Half-Life of Various Therapeutics. The data clearly demonstrates the significant extension in circulation time achieved through PEGylation across a range of different drug modalities.
| Property | Non-PEGylated Linker | PEGylated Linker | Rationale | Reference(s) |
| Maximum Tolerated DAR | ~4 | ≥8 | The PEG linker mitigates the hydrophobicity of the payload, preventing aggregation at higher drug loads. | |
| Aggregate Formation | Higher tendency | Significantly reduced | The hydrophilic PEG chain improves the overall solubility of the conjugate. | |
| Plasma Half-Life | Shorter | Longer | The increased hydrodynamic size reduces renal clearance. | |
| Off-Target Toxicity | Potentially higher | Often lower | Improved solubility and stability can lead to better tumor targeting and less non-specific uptake. |
Table 2: Influence of PEGylated Linkers on the Properties of Antibody-Drug Conjugates (ADCs). The incorporation of PEGylated linkers in ADCs allows for a higher drug-to-antibody ratio (DAR) while maintaining favorable physicochemical properties, ultimately leading to a wider therapeutic window.
Experimental Protocols
To provide a practical resource for researchers, this section details key experimental methodologies for the synthesis of PEGylated crosslinkers, their conjugation to biomolecules, and the characterization of the resulting products.
Protocol 1: Synthesis of a Heterobifunctional NHS-PEG-Maleimide Crosslinker
This protocol outlines the synthesis of a commonly used heterobifunctional crosslinker for conjugating amine-containing molecules to thiol-containing molecules.
Materials:
-
α-N-Boc-ω-amino-PEG
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
Procedure:
-
Synthesis of Maleimido-PEG-acid:
-
Dissolve α-N-Boc-ω-amino-PEG in DMF.
-
Add maleic anhydride in a 1.1 molar excess and stir at room temperature overnight.
-
Remove DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the maleimido-PEG-acid.
-
-
Activation of Carboxyl Group with NHS:
-
Dissolve the maleimido-PEG-acid in DCM.
-
Add NHS and DCC (1.1 molar excess of each) and stir at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate and dry under vacuum to obtain Boc-protected NHS-PEG-Maleimide.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected NHS-PEG-Maleimide in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Precipitate the final product, NHS-PEG-Maleimide, with cold diethyl ether and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR to confirm the presence of the maleimide and NHS ester protons and by mass spectrometry to verify the molecular weight.
Protocol 2: Two-Step Antibody Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide crosslinker
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step A: Activation of Antibody with Crosslinker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Dissolve the NHS-PEGn-Maleimide crosslinker in a suitable organic solvent (e.g., DMSO) and immediately add it to the antibody solution. A 10- to 50-fold molar excess of the crosslinker relative to the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step B: Conjugation of Payload to Activated Antibody
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload per maleimide group is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine and incubating for 15 minutes.
-
Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using size exclusion chromatography (SEC) or dialysis.
Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.
Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-Inert LC)
-
HIC column (e.g., BioPro HIC BF, 4 µm, 100 x 4.6 mm ID or AdvanceBio HIC, 3.5 µm, 100 x 2.1 mm)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8, with 5% Isopropanol.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol.
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 30% B
-
5-45 min: 30-80% B (linear gradient)
-
45-70 min: 80% B
-
-
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)
Protocol 4: Synthesis and Characterization of PEG-based Hydrogels
This protocol describes the formation of a hydrogel via Michael-type addition of a multi-arm PEG-thiol to a PEG-norbornene.
Materials:
-
4-arm PEG-Thiol (PEG-4SH)
-
4-arm PEG-Norbornene (PEG-4NB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Photoinitiator (e.g., LAP, 0.05% w/v)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of PEG-4SH in PBS.
-
Prepare a stock solution of PEG-4NB in PBS.
-
Prepare a stock solution of the photoinitiator in PBS.
-
-
Hydrogel Formation:
-
In a sterile tube, mix the PEG-4SH and PEG-4NB solutions at the desired concentrations.
-
Add the photoinitiator solution to the mixture.
-
Expose the solution to UV light (e.g., 365 nm) for a specified time to initiate crosslinking. Gelation can be monitored by inverting the tube.
-
-
Characterization:
-
Swelling Ratio: Immerse a pre-weighed, lyophilized hydrogel in PBS at 37°C. At various time points, remove the hydrogel, blot excess water, and weigh. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.
-
Degradation: Monitor the change in mass of the hydrogel over time in a relevant buffer (e.g., PBS at 37°C).
-
Drug Release: Load the hydrogel with a model drug during formation. Immerse the drug-loaded hydrogel in a buffer and periodically sample the supernatant. Quantify the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
-
Visualizing Key Concepts and Workflows
To further elucidate the principles and processes discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow for creating an ADC and the mechanism of controlled release from a degradable hydrogel.
Conclusion
PEGylation of crosslinkers is an indispensable and versatile strategy in the development of advanced biopharmaceuticals and functional biomaterials. The ability to enhance solubility, prolong circulation half-life, reduce immunogenicity, and control drug release provides researchers with a powerful toolkit to overcome many of the inherent challenges in drug delivery and tissue engineering. By understanding the fundamental principles of PEGylation and leveraging the detailed experimental protocols provided in this guide, scientists and drug development professionals can accelerate the design and synthesis of novel, more effective therapeutic agents and innovative biomaterials with tailored properties for a wide range of biomedical applications. The continued evolution of PEGylation chemistry and the development of novel PEGylated crosslinkers promise to further expand the horizons of modern medicine.
References
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
SPDP-PEG24-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SPDP-PEG24-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, particularly in the fields of drug delivery and proteomics. It details the reagent's chemical properties, reaction mechanisms, and common applications, supplemented with experimental protocols and key data.
Introduction to this compound
This compound is a versatile crosslinking reagent that facilitates the covalent linkage of two different molecules. It is characterized by three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines (-NH2) on proteins, peptides, or other biomolecules.[1][2]
-
N-succinimidyl 3-(2-pyridyldithio)-propionate (SPDP): A sulfhydryl-reactive group that forms a reversible disulfide bond with thiol groups (-SH).[3][4] The disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT).[5]
-
Polyethylene Glycol (PEG)24 Spacer Arm: A long, hydrophilic chain of 24 PEG units that connects the NHS ester and SPDP groups. This PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce protein aggregation and precipitation. The specific length of the dPEG® spacer is 97.3 Å.
This unique combination of features makes this compound a valuable tool for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The reagent is also membrane-permeable, allowing for intracellular crosslinking reactions.
Physicochemical Properties and Specifications
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | References |
| Molecular Formula | C63H113N3O29S2 | |
| Molecular Weight | ~1440.70 g/mol | |
| Purity | >90% | |
| Spacer Arm Length | 80 atoms (97.3 Å) | |
| Form | Solid or viscous liquid | |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | |
| Storage Conditions | -20°C, under desiccant |
Reaction Mechanism and Workflow
The use of this compound typically involves a two-step reaction process to conjugate an amine-containing molecule to a sulfhydryl-containing molecule.
Logical Workflow for Amine-to-Sulfhydryl Conjugation
The following diagram illustrates the general workflow for conjugating a protein with primary amines to another molecule containing a sulfhydryl group.
Caption: General workflow for amine-to-sulfhydryl bioconjugation using this compound.
Experimental Protocols
Detailed methodologies for the key steps in the conjugation process are provided below. These are general protocols and may require optimization for specific applications.
Protocol 1: Modification of an Amine-Containing Protein
This protocol describes the first step of reacting the NHS ester end of the crosslinker with a protein containing primary amines.
Materials:
-
Protein solution (2-5 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Desalting columns
Procedure:
-
Prepare Protein: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, prepare a 10-20 mM solution of this compound in DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, non-reacted crosslinker and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer to one suitable for the next step (e.g., PBS at pH 7.2).
Protocol 2: Conjugation to a Sulfhydryl-Containing Molecule
This protocol outlines the second step, where the SPDP-modified protein is reacted with a molecule containing a free sulfhydryl group.
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.0-8.0, must be free of thiols and reducing agents)
Procedure:
-
Combine Reactants: Mix the SPDP-modified protein with the sulfhydryl-containing molecule in the reaction buffer.
-
Incubation: Incubate the mixture for 1-8 hours at room temperature or overnight at 4°C.
-
Monitoring (Optional): The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.
-
Purification: Purify the final conjugate from unconjugated molecules using an appropriate method, such as size-exclusion chromatography.
Protocol 3: Optional Cleavage of the Disulfide Bond
This protocol describes how to cleave the disulfide bond within the crosslinker to release the conjugated molecules.
Materials:
-
Purified conjugate
-
Dithiothreitol (DTT)
-
Cleavage Buffer (e.g., Acetate buffer or PBS-EDTA)
Procedure:
-
Prepare DTT Solution: Prepare a 150 mM solution of DTT in the cleavage buffer.
-
Reduction: Add the DTT solution to the conjugate to a final DTT concentration of 25-50 mM.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Purification: Remove DTT and the cleaved molecules using a desalting column.
Key Reaction Parameters and Conditions
The efficiency and success of the conjugation reactions are dependent on several parameters.
| Parameter | Recommended Condition | Rationale / Notes | References |
| pH for NHS Ester Reaction | 7.0 - 8.5 | Reaction rate increases with pH, but hydrolysis of the NHS ester also increases. Optimal balance is typically pH 8.3-8.5. | |
| pH for SPDP Reaction | 7.0 - 8.0 | Optimal for the reaction with sulfhydryl groups. | |
| Reaction Buffers | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) for the NHS ester reaction and free of thiols for the SPDP reaction. | |
| NHS Ester Half-life | Several hours at pH 7, <10 minutes at pH 9 | Highlights the importance of pH control and using freshly prepared reagent solutions. | |
| Molar Excess of Reagent | 10- to 50-fold | The optimal ratio depends on the protein and the desired degree of labeling. Empirical testing is recommended. | |
| Incubation Time | 30-60 minutes (RT) to 2 hours (ice) | Longer times may be needed for less reactive amines. |
Logical Diagram for Troubleshooting
Even with established protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues.
References
A Technical Guide to Heterobifunctional Crosslinkers: Core Concepts and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics.[1][2] These molecules possess two different reactive groups, enabling the covalent linkage of two distinct molecules, a process known as bioconjugation.[1] Unlike their homobifunctional counterparts, which have identical reactive groups at each end, heterobifunctional crosslinkers feature strategically paired, dissimilar functional moieties.[2] This inherent asymmetry allows for selective, sequential targeting of different functional groups on biomolecules, such as proteins, nucleic acids, or glycans.[2]
The primary advantage of this design is the ability to control the conjugation process, minimizing the formation of unwanted polymers or self-conjugation, which can be a significant issue with homobifunctional reagents. This controlled, two-step reaction workflow is critical for applications requiring high precision, such as the construction of antibody-drug conjugates (ADCs), the creation of immunogens, and the immobilization of enzymes for biosensors.
The structure of a heterobifunctional crosslinker typically consists of three main components: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups determines the target functional groups on the biomolecules, while the length and chemical properties of the spacer arm can be varied to influence the distance between the conjugated molecules, as well as the solubility and cleavability of the resulting conjugate.
Core Concepts and Classification
Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows researchers to select the ideal reagent for their specific conjugation needs.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is one of the most widely used classes of heterobifunctional crosslinkers. One end typically features an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines found in lysine residues and the N-terminus of proteins. The other end has a sulfhydryl-reactive group, like a maleimide, which specifically reacts with free sulfhydryl groups in cysteine residues. This combination is highly effective for creating protein-protein conjugates in a controlled manner.
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
These crosslinkers contain a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins or other molecules with accessible aldehyde or ketone groups to sulfhydryl-containing molecules.
Amine-Reactive and Photoreactive Crosslinkers
This class combines an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine. The amine-reactive end allows for specific attachment to a protein or other molecule. The photoreactive end remains inert until exposed to UV light, at which point it becomes highly reactive and can non-selectively insert into nearby C-H or N-H bonds. This provides temporal control over the crosslinking reaction.
Sulfhydryl-Reactive and Photoreactive Crosslinkers
Similar to the previous class, these reagents have a sulfhydryl-reactive group on one end and a photoreactive group on the other. This allows for specific attachment to a sulfhydryl-containing molecule, followed by light-activated, non-selective crosslinking to an interacting partner.
Zero-Length Crosslinkers
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are considered "zero-length" crosslinkers. They facilitate the direct conjugation of carboxyl groups to primary amines, forming a stable amide bond without becoming part of the final linkage between the two molecules. EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to increase coupling efficiency and create more stable amine-reactive intermediates.
Click Chemistry Crosslinkers
Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and produce high yields of stable products. In the context of crosslinking, this often involves the copper-catalyzed or strain-promoted cycloaddition of an azide and an alkyne. Heterobifunctional crosslinkers with azide and alkyne functionalities enable precise and efficient bioconjugation.
Data Presentation: Comparison of Common Heterobifunctional Crosslinkers
The selection of a suitable crosslinker depends on the specific application, including the desired spacer arm length, solubility, and the functional groups to be targeted. The following tables summarize the quantitative data for a selection of common heterobifunctional crosslinkers.
Table 1: Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups |
| SMCC | 334.32 | 8.3 | NHS ester, Maleimide |
| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide |
| MBS | 314.25 | 9.9 | NHS ester, Maleimide |
| GMBS | 280.23 | 6.8 | NHS ester, Maleimide |
| EMCS | 308.29 | 9.4 | NHS ester, Maleimide |
| BMPS | 266.22 | 6.9 | NHS ester, Maleimide |
| SIA | 248.18 | 1.5 | NHS ester, Iodoacetyl |
| LC-SPDP | 424.51 | 15.7 | NHS ester, Pyridyldithiol |
Table 2: Amine-Reactive and Photoreactive Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups |
| SDA | 275.25 | 3.9 | NHS ester, Diazirine |
| LC-SDA | 387.42 | 12.5 | NHS ester, Diazirine |
| NHS-ASA | 276.21 | 8.0 | NHS ester, Aryl Azide |
| ANB-NOS | 305.20 | 7.7 | NHS ester, Aryl Azide |
Table 3: Carbonyl-Reactive and Other Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups |
| EMCH | 225.24 | 11.8 | Hydrazide, Maleimide |
| ABH | 177.19 | 11.9 | Hydrazide, Aryl Azide |
| MPBH | 289.29 | 12.7 | Hydrazide, Maleimide |
Table 4: Zero-Length Crosslinker
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups |
| EDC | 191.70 | 0 | Carbodiimide (activates -COOH) |
Mandatory Visualization
Reaction Mechanism of SMCC Crosslinker
Caption: Reaction mechanism of the SMCC crosslinker.
Experimental Workflow for a Two-Step Sulfo-SMCC Conjugation
Caption: Experimental workflow for a two-step Sulfo-SMCC conjugation.
EDC/NHS Zero-Length Crosslinking Mechanism
Caption: EDC/NHS zero-length crosslinking mechanism.
Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
Caption: ADC synthesis via copper-catalyzed azide-alkyne click chemistry.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol outlines the general procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using the water-soluble crosslinker Sulfo-SMCC.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
-
Quenching solution (optional): e.g., cysteine or 2-mercaptoethanol
Procedure:
-
Protein Preparation:
-
Prepare the amine-containing protein (Protein-NH2) in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare the sulfhydryl-containing protein (Protein-SH). If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Sulfo-SMCC Preparation:
-
Immediately before use, dissolve Sulfo-SMCC in deionized water or a low-salt buffer.
-
-
Activation of Protein-NH2:
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent self-conjugation.
-
-
Conjugation to Protein-SH:
-
Immediately combine the maleimide-activated Protein-NH2 with the sulfhydryl-containing Protein-SH.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted proteins.
-
Protocol 2: Zero-Length Crosslinking of Proteins using EDC and NHS
This protocol describes a two-step method for conjugating a protein with available carboxyl groups to a protein with primary amines.
Materials:
-
Protein with carboxyl groups (Protein #1)
-
Protein with primary amines (Protein #2)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Solution: 2-Mercaptoethanol and Hydroxylamine-HCl
-
Desalting Columns
Procedure:
-
Equilibration:
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC (e.g., to a final concentration of ~2 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of ~5 mM) to the Protein #1 solution.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC:
-
Add 2-mercaptoethanol to quench the EDC.
-
-
Removal of Excess Reagents:
-
Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and quenching reagent.
-
-
Conjugation to Protein #2:
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.
-
Incubate for 2 hours at room temperature.
-
-
Final Quenching:
-
Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove any remaining quenching reagents and byproducts.
-
Protocol 3: Antibody-Drug Conjugation using Azide-Alkyne Click Chemistry
This protocol provides a general workflow for conjugating an azide-modified drug to an alkyne-modified antibody using copper-catalyzed click chemistry (CuAAC).
Materials:
-
Alkyne-labeled antibody
-
Azide-labeled drug
-
Copper(II) sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Appropriate buffers (e.g., PBS) and solvents (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of CuSO4, the ligand, and sodium ascorbate in water.
-
Prepare stock solutions of the azide-labeled drug and alkyne-labeled antibody in an appropriate buffer or solvent.
-
-
Formation of the Copper(I) Complex:
-
Mix the CuSO4 and ligand solutions (e.g., in a 1:2 molar ratio) and allow them to stand for a few minutes to form the Cu(I) complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-labeled antibody with the azide-modified drug (a typical molar ratio is 1:4 to 1:10).
-
Add the pre-formed Cu(I)/ligand complex to the mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted drug and catalyst.
-
Protocol 4: Protein-Protein Interaction Study using a Photoreactive Crosslinker (SDA)
This protocol outlines a general procedure for using the amine- and photo-reactive crosslinker SDA (succinimidyl 4,4'-azipentanoate) to study protein-protein interactions.
Materials:
-
Bait protein with primary amines
-
Prey protein(s)
-
SDA (or water-soluble Sulfo-SDA)
-
Amine-free buffer (e.g., PBS, pH 7-9)
-
Quenching solution (e.g., Tris or glycine)
-
UV lamp (365 nm)
Procedure:
-
Activation of Bait Protein:
-
Dissolve the bait protein in an amine-free buffer.
-
Dissolve SDA in an organic solvent like DMSO (or Sulfo-SDA in an aqueous buffer).
-
Add the SDA solution to the bait protein solution and incubate for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines.
-
-
Quenching of NHS-Ester Reaction:
-
Add a quenching solution (e.g., 1 M Tris, pH 8) and incubate for 15 minutes to quench any unreacted NHS ester groups.
-
-
Formation of Protein Complex:
-
Add the prey protein(s) to the activated bait protein solution and allow them to interact and form complexes.
-
-
Photo-Crosslinking:
-
Expose the protein mixture to UV light at 365 nm for a specified time (e.g., 10-60 minutes) to activate the diazirine group and induce crosslinking to any nearby amino acid residues on the interacting prey protein(s).
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting proteins.
-
References
Safeguarding Stability: A Technical Guide to SPDP-PEG24-NHS Ester Storage and Handling
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage and handling conditions for SPDP-PEG24-NHS ester, a heterobifunctional crosslinker critical in bioconjugation and drug development. Adherence to these guidelines is paramount to ensure the reagent's integrity, stability, and performance in downstream applications.
Introduction
This compound is a polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio (SPDP) group. The NHS ester facilitates the covalent attachment to primary amines, while the SPDP group reacts with sulfhydryl groups to form a reversible disulfide bond. The hydrophilic PEG24 spacer enhances solubility and reduces aggregation. The inherent reactivity of the NHS ester moiety, however, makes the compound susceptible to degradation if not stored and handled correctly. This guide outlines the critical parameters for maintaining the stability and purity of this compound.
Recommended Storage Conditions
The primary factor in maintaining the stability of this compound is temperature. The consensus from major suppliers is a storage temperature of -20°C.[1][2][3][] While the product is often shipped at ambient temperatures, long-term storage at room temperature is not recommended due to the susceptibility of the NHS ester to hydrolysis.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale | Source(s) |
| Storage Temperature | -20°C | Minimizes degradation of the NHS ester and preserves reagent integrity. | [1] |
| Shipping Temperature | Ambient | Suitable for short-term transit, but immediate transfer to -20°C upon receipt is crucial. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The compound is hygroscopic; an inert atmosphere minimizes exposure to moisture, which can hydrolyze the NHS ester. | |
| Handling | Allow to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the cold product, which can lead to hydrolysis. | |
| Form | Solid or viscous liquid | Physical state as supplied. |
Experimental Protocols: Best Practices for Handling and Storage
To ensure the long-term stability and performance of this compound, the following handling protocol should be strictly followed.
Upon Receipt
-
Inspect Packaging: Upon arrival, visually inspect the packaging for any signs of damage that may have compromised the integrity of the container.
-
Immediate Storage: Immediately transfer the product to a freezer set at -20°C for long-term storage.
Preparation for Use
-
Equilibration: Before opening the vial for the first time or for subsequent uses, allow the container to warm to room temperature. This typically takes 15-30 minutes and is critical to prevent moisture from the air from condensing on the cold product.
-
Inert Atmosphere: If possible, open and handle the product in a dry, inert atmosphere, such as a glove box or under a stream of dry argon or nitrogen. This is especially important for researchers who will be using the product on multiple occasions.
-
Weighing: Weigh the desired amount of the reagent quickly and accurately. Minimize the time the container is open to the atmosphere.
-
Resealing: Tightly reseal the container immediately after use. If the original packaging is not suitable for repeated access, consider transferring the reagent to smaller, single-use aliquots in a dry, inert atmosphere.
-
Return to Storage: Promptly return the sealed container to the -20°C freezer.
Preparation of Stock Solutions
-
Solvent Selection: Use a dry, amine-free solvent such as methylene chloride, acetonitrile, dimethylacetamide (DMAC), or dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Storage of Stock Solutions: Stock solutions can be prepared and stored for several days at -20°C. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
Visualization of Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound to maintain its stability.
Caption: Workflow for proper handling and storage of this compound.
Conclusion
The stability of this compound is crucial for its successful application in bioconjugation. By adhering to the recommended storage temperature of -20°C and following the detailed handling protocols outlined in this guide, researchers can minimize degradation and ensure the reagent's purity and reactivity. Proper handling, including equilibration to room temperature before use and minimizing exposure to moisture, is essential for preserving the integrity of this valuable crosslinker.
References
Unveiling the Core Properties and Applications of SPDP-PEG24-NHS Ester: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of bioconjugation and drug development, the precise characteristics of crosslinking agents are paramount. This technical guide offers an in-depth analysis of SPDP-PEG24-NHS ester, a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other advanced bioconjugates. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field, providing detailed molecular information, experimental protocols, and visual workflows to facilitate its effective application.
Core Molecular Attributes
This compound is a versatile molecule featuring a N-hydroxysuccinimide (NHS) ester at one terminus and a pyridyldithiol group at the other, separated by a 24-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines, while the pyridyldithiol group reacts with sulfhydryl groups to form a cleavable disulfide bond. The hydrophilic PEG linker enhances the solubility of the resulting conjugates in aqueous media, a critical factor in biological applications.[1]
While there are slight variations across suppliers, the core molecular specifications are summarized below. These discrepancies are generally minor and may arise from different salt forms or measurement techniques.
| Property | Value | Source(s) |
| Molecular Formula | C63H113N3O29S2 | [2][3][4] |
| C64H114N2O29S2 | [1] | |
| Molecular Weight | 1440.71 g/mol | |
| 1440.70 g/mol | ||
| 1439.7 g/mol | ||
| Purity | >90% to >97% | |
| Spacer Arm Length | 97.3 Å | |
| Storage Conditions | -20°C, protected from moisture | |
| Solubility | DMSO, DMF, Methylene Chloride, Acetonitrile |
Experimental Protocols
The successful use of this compound hinges on optimized reaction conditions. Below are detailed protocols for common applications.
General Protocol for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins, Protein A (containing primary amines) and Protein B (containing sulfhydryl groups).
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker (e.g., 20-25 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
-
Modification of Protein A with this compound :
-
Dissolve Protein A in an amine-free buffer with a pH of 7.0-8.0 (e.g., phosphate, bicarbonate, or borate buffer).
-
Add the this compound stock solution to the Protein A solution. The molar ratio of the crosslinker to the protein will need to be optimized for the specific application.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein A :
-
Remove excess, unreacted crosslinker using a desalting column or dialysis, equilibrated with a suitable buffer (e.g., PBS-EDTA).
-
-
Conjugation of Modified Protein A to Protein B :
-
Dissolve the sulfhydryl-containing Protein B in a thiol-free buffer at pH 7.0-8.0.
-
Mix the purified, SPDP-activated Protein A with Protein B.
-
Allow the reaction to proceed for 8-16 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Final Purification :
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted proteins.
-
Protocol for Antibody-Drug Conjugate (ADC) Development Workflow
This workflow details the key stages in the development of an ADC using this compound.
-
Antibody Preparation :
-
If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), purify the antibody using an appropriate method such as affinity chromatography or buffer exchange into an amine-free buffer (e.g., PBS).
-
-
Antibody Modification :
-
React the purified antibody with this compound in a buffer at pH 7.0-8.0, similar to the protein-protein conjugation protocol. The ratio of linker to antibody is a critical parameter to control the drug-to-antibody ratio (DAR).
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess linker via desalting or dialysis.
-
-
Introduction of the Thiol Group on the Drug-Linker Complex (if necessary) :
-
If the cytotoxic drug does not already contain a sulfhydryl group, it must be modified to introduce one.
-
-
Conjugation to the Cytotoxic Drug :
-
React the SPDP-activated antibody with the sulfhydryl-containing cytotoxic drug. The reaction is typically carried out at a pH of 7.0-8.0.
-
The reaction time can vary from a few hours to overnight.
-
-
Purification and Characterization of the ADC :
-
Purify the resulting ADC using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody and free drug.
-
Characterize the ADC for parameters like DAR, purity, and aggregation.
-
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key logical steps.
Caption: Workflow for Heterobifunctional Protein-Protein Conjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
This technical guide provides a foundational understanding of this compound, empowering researchers to leverage its capabilities in their drug development and bioconjugation endeavors. For specific applications, further optimization of the provided protocols may be necessary.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG24-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules.[1][][3][4] It features two reactive groups at opposite ends of a 24-unit polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio (SPDP) group.[1] The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The SPDP group specifically reacts with sulfhydryl (thiol) groups to form a reversible disulfide bond. The hydrophilic PEG24 linker enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation and reduce immunogenicity. This cleavable disulfide linkage within the SPDP group allows for the release of the conjugated molecule under reducing conditions, a valuable feature in applications such as drug delivery.
These application notes provide detailed protocols for the use of this compound in protein labeling, including a one-step labeling of primary amines and a two-step sequential conjugation to a second, thiol-containing molecule.
Product Information
| Property | Value | Reference |
| Molecular Weight | ~1440.71 g/mol | |
| Purity | >90% | |
| Spacer Arm Length | ~9.7 nm | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and has good water solubility once conjugated. | |
| Storage | Store at -20°C, protected from moisture. |
Experimental Protocols
Required Materials
-
This compound
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (for disulfide cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns or dialysis equipment for purification
Protocol 1: One-Step Protein Labeling with SPDP-PEG24
This protocol describes the labeling of a protein with the this compound, resulting in a protein-PEG-SPDP conjugate.
Workflow for One-Step Protein Labeling
Caption: Workflow for the one-step labeling of a protein with this compound.
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
-
Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted this compound and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Two-Step Sequential Protein Conjugation
This protocol describes the conjugation of the SPDP-PEG24-labeled protein (from Protocol 1) to a second molecule containing a free sulfhydryl group.
Reaction Scheme for Two-Step Conjugation
Caption: Two-step reaction for protein conjugation using this compound.
-
Prepare SPDP-PEG24-Labeled Protein:
-
Follow steps 1-5 of Protocol 1 to generate and purify the protein-PEG-SPDP conjugate.
-
-
Reaction with Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Add the thiol-containing molecule to the purified protein-PEG-SPDP conjugate. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.
-
-
Purification:
-
Purify the final protein-PEG-S-S-Molecule conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove excess thiol-containing molecule and the pyridine-2-thione byproduct.
-
Quantitative Data (Illustrative Examples)
The following tables provide illustrative data to guide the optimization of your labeling reactions. Actual results may vary depending on the protein and reaction conditions.
Table 1: Effect of Molar Excess on Degree of Labeling (DOL)
| Molar Excess of this compound to Protein | Protein Concentration (mg/mL) | Incubation Time (hours) | Temperature (°C) | Illustrative Degree of Labeling (DOL) |
| 5:1 | 5 | 2 | 25 | 1-2 |
| 10:1 | 5 | 2 | 25 | 3-5 |
| 20:1 | 5 | 2 | 25 | 6-8 |
| 10:1 | 1 | 2 | 25 | 1-3 |
| 20:1 | 1 | 4 | 4 | 2-4 |
Table 2: Stability of the Disulfide Bond in the Conjugate
| Reducing Agent | Concentration | Incubation Time (minutes) | Temperature (°C) | Illustrative % Cleavage |
| Dithiothreitol (DTT) | 50 mM | 30 | 25 | >95% |
| Tris(2-carboxyethyl)phosphine (TCEP) | 20 mM | 10 | 25 | >95% |
| Beta-mercaptoethanol (BME) | 100 mM | 60 | 25 | ~90% |
| PBS (no reducing agent) | - | 24 hours | 25 | <5% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Presence of primary amines in the buffer. - Hydrolysis of the NHS ester. - Insufficient molar excess of the NHS ester. | - Ensure the pH is between 7.2 and 8.5. - Use an amine-free buffer like PBS. - Prepare the NHS ester stock solution immediately before use. - Increase the molar excess of the this compound. |
| Protein Precipitation | - High degree of labeling leading to changes in protein properties. - Protein instability under reaction conditions. | - Reduce the molar excess of the NHS ester. - Decrease the reaction time or perform the reaction at 4°C. - Ensure the protein is soluble and stable in the chosen reaction buffer. |
| Inconsistent Results | - Inaccurate concentration measurements. - Variation in reaction conditions. | - Accurately determine the concentrations of both the protein and the NHS ester solution. - Maintain consistent pH, temperature, and incubation times between experiments. |
Conclusion
This compound is a versatile and efficient crosslinker for protein labeling and the creation of bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully utilize this reagent in their work. Optimization of the reaction conditions, particularly the molar excess of the crosslinker, is recommended to achieve the desired degree of labeling for specific applications. The cleavable disulfide bond offers an additional layer of control, enabling the release of conjugated molecules under specific reducing conditions.
References
Step-by-Step Guide to SPDP-PEG24-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing SPDP-PEG24-NHS ester for the bioconjugation of proteins, with a particular focus on antibody-drug conjugate (ADC) development. The protocols outlined below cover the entire workflow, from pre-conjugation considerations to the final purification and characterization of the conjugate.
Introduction to this compound
This compound is a heterobifunctional crosslinker that enables the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[][2][3] It features two reactive groups at either end of a 24-unit polyethylene glycol (PEG) spacer.
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[2][3]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a disulfide bond. This disulfide bond is cleavable by reducing agents.
-
PEG24 Spacer: The 24-unit polyethylene glycol chain is a hydrophilic spacer that can increase the solubility and stability of the resulting conjugate and reduce potential immunogenicity.
The cleavable disulfide bond within the SPDP group makes this crosslinker particularly useful for applications such as drug delivery, where the release of a payload is desired under specific reducing conditions, for instance, within the intracellular environment.
Pre-Conjugation Considerations
Successful conjugation starts with proper preparation of the protein and the crosslinker.
2.1. Buffer Selection
The choice of buffer is critical for efficient conjugation.
-
For NHS Ester Reaction: Use an amine-free buffer with a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided.
-
For SPDP Reaction: A pH between 7.0 and 8.0 is also optimal for the reaction of the pyridyldithio group with sulfhydryls.
2.2. Protein Preparation
-
Ensure the protein of interest is in the appropriate buffer at a suitable concentration (typically 1-10 mg/mL).
-
If the protein solution contains any substances with primary amines (e.g., Tris, glycine, ammonium ions) or stabilizing proteins (e.g., BSA), they must be removed. This can be achieved by dialysis, diafiltration, or using desalting columns.
2.3. This compound Preparation
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Immediately before use, dissolve the required amount of the crosslinker in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
Experimental Protocols
This section details the step-by-step procedures for conjugation. Two primary strategies are presented: conjugation to a protein with available amine groups and conjugation to a protein with available sulfhydryl groups.
3.1. Protocol 1: Amine-to-Amine Conjugation
This protocol is for crosslinking two proteins, both via their primary amine groups. This involves a two-step process where one protein is first modified with the this compound, and then a portion of this modified protein is reduced to generate a free sulfhydryl group, which then reacts with the remaining SPDP-modified protein.
Step 1: Modification of Proteins with this compound
-
Dissolve Protein: Prepare each protein in an amine-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to each protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.
Step 2: Reduction of one SPDP-modified Protein
-
Prepare Reducing Agent: Prepare a fresh solution of a reducing agent such as Dithiothreitol (DTT) at a concentration of 50 mM in a suitable buffer.
-
Reduction: Add the DTT solution to one of the SPDP-modified protein solutions to a final concentration of 20-50 mM.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess DTT using a desalting column or dialysis. The protein is now sulfhydryl-activated.
Step 3: Conjugation of the two Modified Proteins
-
Mixing: Combine the SPDP-modified protein (from Step 1) with the sulfhydryl-activated protein (from Step 2) in a 1:1 molar ratio.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate to remove unconjugated proteins and other byproducts (see Section 4).
3.2. Protocol 2: Amine-to-Sulfhydryl Conjugation
This protocol is for conjugating a protein with available amine groups to a molecule (e.g., a small molecule drug, peptide) that has a free sulfhydryl group.
Step 1: Modification of the Amine-Containing Protein
-
Follow steps 1-5 from Protocol 1, Step 1 to modify the amine-containing protein with this compound and purify it.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
Mixing: Add the sulfhydryl-containing molecule to the purified SPDP-modified protein. A molar excess of the sulfhydryl-containing molecule may be required to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate (see Section 4).
Purification of the Conjugate
Purification is a critical step to remove unconjugated protein, excess crosslinker, and other impurities. The choice of method depends on the properties of the conjugate and the impurities to be removed.
4.1. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Since the conjugate will have a higher molecular weight than the unconjugated protein, SEC is an effective method for separation. It is also useful for removing small molecule impurities.
4.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of a PEG linker can alter the hydrophobicity of a protein, allowing for separation of conjugated and unconjugated species, as well as molecules with different degrees of labeling. This technique is particularly useful for purifying antibody-drug conjugates.
4.3. Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The addition of the this compound can alter the overall charge of the protein, which may allow for separation of the conjugate from the unconjugated protein.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
5.1. SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the protein after conjugation.
5.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the precise molecular weight of the conjugate and to calculate the number of crosslinkers attached to each protein molecule. Both MALDI-TOF and ESI-MS can be used for the analysis of PEGylated proteins.
5.3. UV-Vis Spectroscopy
The concentration of the released pyridine-2-thione can be measured at 343 nm to quantify the number of SPDP groups that have reacted with sulfhydryls. This can be used to determine the degree of labeling in amine-to-sulfhydryl conjugations.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound conjugation. Note that these are starting points, and optimal conditions should be determined for each specific application.
| Parameter | Typical Value/Range | Notes |
| This compound Molecular Weight | ~1440 g/mol | |
| Reaction pH (NHS Ester) | 7.0 - 8.0 | |
| Reaction pH (SPDP) | 7.0 - 8.0 | |
| NHS Ester Half-life in Aqueous Solution | Hours at pH 7, Minutes at pH 9 | |
| Molar Excess of Crosslinker | 10- to 50-fold | Should be optimized for the target protein. |
| Reaction Time | 30 - 120 minutes | At room temperature. |
| Typical Degree of Labeling (Antibody) | 4-6 linkers per antibody | With a 20-fold molar excess of PEG-NHS ester. |
Diagrams
Experimental Workflow for Amine-to-Sulfhydryl Conjugation
Caption: Workflow for conjugating an amine-containing protein with a sulfhydryl-containing molecule.
Generic Signaling Pathway Activated by a Ligand-Drug Conjugate
Caption: A generalized signaling pathway initiated by a ligand-drug conjugate.
References
SPDP-PEG24-NHS Ester: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of SPDP-PEG24-NHS ester in bioconjugation applications. The information is intended to assist researchers in the successful modification of proteins, peptides, and other molecules containing primary amines, facilitating the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced biotherapeutics.
I. Product Information and Handling
This compound is a heterobifunctional crosslinker composed of three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A sulfhydryl-reactive group that forms a cleavable disulfide bond with a thiol group (e.g., the side chain of cysteine residues).
-
Polyethylene Glycol (PEG)24 Spacer: A hydrophilic 24-unit PEG linker that increases the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and provides a defined spacer length between the conjugated molecules.[1][][3]
Storage and Handling:
-
Store this compound at -20°C, protected from moisture.[4]
-
The product is shipped at ambient temperature, often in a sealed bag with a desiccant.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.
-
The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, it is recommended to dissolve the reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Avoid preparing stock solutions for long-term storage. Discard any unused reconstituted reagent.
II. Reaction Conditions for NHS Ester Coupling
The reaction of the NHS ester with primary amines is the first step in many applications. The efficiency of this reaction is influenced by several factors, which are summarized in the tables below.
Table 1: Recommended Reaction Conditions for this compound Amine Coupling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.0 | The reaction rate increases with pH, but the rate of NHS ester hydrolysis also increases. A pH range of 7.2-7.5 is often a good starting point. The half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9. |
| Temperature | Room Temperature (20-25°C) or on Ice (4°C) | Incubation at room temperature is generally faster, while incubation on ice can provide better control over the reaction. |
| Incubation Time | 30 - 60 minutes at Room Temperature2 hours on Ice | These are typical incubation times for protein modification. The optimal time may vary depending on the specific protein and desired degree of labeling. For small molecules, the reaction time can be longer, from 3 to 24 hours. |
| Buffers | Phosphate, Carbonate/Bicarbonate, Borate | These buffers are suitable as they do not contain primary amines that would compete with the target molecule. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is commonly used. |
| Incompatible Buffers | Tris, Glycine | Avoid buffers containing primary amines as they will quench the reaction. |
| Solvent | The this compound should first be dissolved in a water-miscible organic solvent such as DMSO or DMF before being added to the aqueous reaction buffer. | The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins. |
III. Experimental Protocols
The following are detailed protocols for common applications of this compound.
This protocol describes the general procedure for introducing a pyridyldithio group onto a protein by reacting it with this compound.
A. Materials Required:
-
Protein to be modified
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free buffer.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for buffer exchange
B. Experimental Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done by dialysis or using a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM solution of the crosslinker in anhydrous DMSO or DMF. For example, to make a 10 mM solution, dissolve ~14.4 mg of this compound (MW: 1439.7 g/mol ) in 1 mL of DMSO.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove the excess, unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column or by dialysis against the Reaction Buffer.
-
-
Characterization (Optional but Recommended):
-
The degree of modification can be determined by measuring the concentration of pyridine-2-thione released upon reduction of the disulfide bond with DTT. The released pyridine-2-thione has a strong absorbance at 343 nm.
-
This protocol describes the second step of a two-step conjugation, where the SPDP-modified protein from Protocol 1 is reacted with a molecule containing a free sulfhydryl group.
A. Materials Required:
-
SPDP-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., a protein with a free cysteine, a peptide, or a small molecule drug)
-
Reaction Buffer: PBS, pH 7.2-7.4, often with EDTA to prevent oxidation of sulfhydryls.
-
Desalting column or other chromatography system for purification of the conjugate.
B. Experimental Procedure:
-
Preparation of Reactants:
-
Ensure the SPDP-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).
-
-
Conjugation Reaction:
-
Mix the SPDP-modified protein and the sulfhydryl-containing molecule in the Reaction Buffer. A slight molar excess of one component may be used to drive the reaction to completion.
-
Incubate the reaction for 18 hours at room temperature or 4°C. The reaction can also be incubated for 1-2 hours at room temperature, but a longer incubation may lead to higher yields.
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
IV. Diagrams
Caption: Workflow for two-step protein-protein conjugation using this compound.
Caption: Mechanism of action for an ADC utilizing a cleavable SPDP linker.
References
Application Notes and Protocols for Drug-Linker Conjugation using SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SPDP-PEG24-NHS ester for the conjugation of a thiol-containing drug to an antibody. This heterobifunctional crosslinker enables a two-step conjugation process, first by reacting with primary amines on the antibody and subsequently with a thiol group on the drug, creating a stable, yet cleavable, disulfide bond. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the resulting antibody-drug conjugate (ADC).
Introduction
This compound is a heterobifunctional crosslinker designed for the covalent attachment of thiol-containing molecules to proteins or other molecules with primary amines.[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form a stable amide bond, and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond.[1][] The hydrophilic PEG24 spacer increases the water solubility of the crosslinker and the final conjugate, which can help to reduce aggregation.[1] This linker is particularly well-suited for the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is targeted to cancer cells by a specific monoclonal antibody.
Chemical Principle of Conjugation
The conjugation process using this compound is a two-step reaction:
-
Antibody Activation: The NHS ester end of the linker reacts with primary amine groups (e.g., from lysine residues) on the antibody surface in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable amide linkage. This step results in an SPDP-activated antibody.
-
Drug Conjugation: The pyridyldithiol group on the activated antibody then reacts with a thiol-containing drug molecule. This reaction forms a disulfide bond between the antibody and the drug, releasing pyridine-2-thione as a byproduct. The amount of released pyridine-2-thione can be measured spectrophotometrically to monitor the progress of the reaction.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).
-
This compound: Stored at -20°C under dessication.
-
Thiol-containing drug: The cytotoxic payload to be conjugated.
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Borate Buffer (50 mM sodium borate, 50 mM NaCl, pH 8.0-8.5)
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Reducing Agent (optional, for drug): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
HPLC system for SEC and HIC
-
Detailed Experimental Procedure
Step 1: Antibody Preparation
-
If the antibody solution contains amine-containing buffers or stabilizers, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Determine the precise antibody concentration by measuring the absorbance at 280 nm.
Step 2: Activation of Antibody with this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For this protocol, we will target a 5-fold molar excess of the linker to the antibody. The optimal ratio should be determined empirically for each antibody-drug pair.
-
Slowly add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted this compound by buffer exchange into PBS (pH 7.2-7.4) using a desalting column.
Step 3: Conjugation of Thiol-Containing Drug to Activated Antibody
-
Prepare a stock solution of the thiol-containing drug in DMSO or another suitable organic solvent. If the drug's thiol group is protected or part of a disulfide bond, it may require reduction prior to conjugation. This can be achieved by treating the drug with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Add a 3-fold molar excess of the thiol-containing drug to the SPDP-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of cysteine or N-acetylcysteine to react with any remaining pyridyldithiol groups. Incubate for an additional 30 minutes.
Step 4: Purification of the Antibody-Drug Conjugate
-
The primary method for purifying the ADC is Size-Exclusion Chromatography (SEC).[] This separates the ADC from unreacted drug, linker, and aggregates.
-
Equilibrate a suitable SEC column (e.g., Superdex 200) with PBS (pH 7.2-7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and concentrate the purified ADC using an appropriate centrifugal filter device.
-
Determine the final concentration of the ADC by measuring the absorbance at 280 nm.
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody (DAR) can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has a maximum absorbance (e.g., λ_drug).
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the maximum absorbance wavelength of the drug (A_drug_max).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, correcting for the drug's absorbance at 280 nm:
-
Concentration_Antibody (M) = (A_280 - A_drug_max * (ε_drug_280 / ε_drug_max)) / ε_Ab_280
-
Concentration_Drug (M) = A_drug_max / ε_drug_max
-
-
Calculate the DAR:
-
DAR = Concentration_Drug / Concentration_Antibody
-
Where ε represents the molar extinction coefficient.
Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
Typical SEC Parameters:
| Parameter | Value |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm |
| Mobile Phase | 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
The chromatogram should show a major peak for the monomeric ADC. The percentage of aggregate can be calculated from the peak areas.
Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as each added drug molecule increases the overall hydrophobicity of the conjugate. This allows for the visualization of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
Typical HIC Parameters:
| Parameter | Value |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Potassium Phosphate, pH 7.0 with 25% Isopropanol |
| Gradient | Linear gradient from 0% to 100% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR0) eluting first, followed by species with increasing DAR values. The area of each peak corresponds to the relative abundance of that species.
Data Presentation
Table 1: Effect of Linker:Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)
| Linker:Antibody Molar Ratio | Average DAR (by UV-Vis) |
| 3:1 | 2.1 |
| 5:1 | 3.8 |
| 10:1 | 6.5 |
| 20:1 | 7.9 |
This is illustrative data. Actual results will vary depending on the antibody and reaction conditions.
Table 2: Summary of a Typical ADC Conjugation and Purification
| Parameter | Result |
| Initial Antibody Concentration | 5.0 mg/mL |
| Linker:Antibody Molar Ratio | 5:1 |
| Drug:Antibody Molar Ratio | 3:1 |
| Final ADC Concentration | 3.2 mg/mL |
| Overall Yield | 64% |
| Average DAR (by UV-Vis) | 3.8 |
| Purity (by SEC) | >98% Monomer |
| Aggregation (by SEC) | <2% |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction scheme for conjugation.
References
Application Notes and Protocols for Peptide Modification using SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SPDP-PEG24-NHS ester for the targeted modification of peptides. This heterobifunctional crosslinker is an invaluable tool in drug development, enabling the conjugation of peptides to other molecules to enhance their therapeutic properties. The protocols detailed below cover the chemical principles, experimental procedures, and analytical techniques for successful peptide modification.
Introduction to this compound
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) polyethylene glycol (PEG) N-hydroxysuccinimide (NHS) ester, specifically with a 24-unit PEG chain (this compound), is a versatile crosslinking reagent. It possesses two reactive termini:
-
NHS ester: This group reacts specifically with primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues on a peptide, to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[1]
-
Pyridyldithiol (SPDP) group: This group reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a cleavable disulfide bond. This reaction is optimal at a pH of 7-8.[2][3]
The PEG24 linker is a hydrophilic spacer arm that offers several advantages in bioconjugation:
-
Increased Solubility: The PEG chain enhances the water solubility of the modified peptide and its conjugates.[4][5]
-
Reduced Aggregation: It helps to prevent the aggregation of the modified peptide.
-
Improved Pharmacokinetics: PEGylation is known to increase the in vivo half-life of therapeutic peptides by reducing renal clearance and protecting against enzymatic degradation.
-
Reduced Immunogenicity: The PEG linker can shield the peptide from the host's immune system.
The disulfide bond formed by the SPDP group is cleavable by reducing agents like dithiothreitol (DTT), allowing for the controlled release of a conjugated molecule.
A key feature of the SPDP reaction is the release of pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the progress of the sulfhydryl reaction.
Applications in Peptide Modification
This compound is widely used in various applications within drug development and research:
-
Peptide-Drug Conjugates (PDCs): For targeted delivery of small molecule drugs. The peptide acts as a targeting moiety, and the drug is released at the target site via cleavage of the disulfide bond.
-
Peptide-Protein Conjugation: To create bi-specific molecules or to improve the properties of a therapeutic protein.
-
Surface Modification: For immobilizing peptides onto surfaces for various assays or diagnostic applications.
-
Half-life Extension: PEGylation of peptides can significantly increase their stability and circulation time in vivo.
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: ~1439.7 g/mol )
-
Peptide with a primary amine (Peptide-NH2)
-
Peptide or molecule with a sulfhydryl group (Molecule-SH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Dithiothreitol (DTT)
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF)
Step 1: Reaction of this compound with an Amine-Containing Peptide (Peptide-NH2)
This protocol describes the initial reaction to form the SPDP-PEG24-Peptide intermediate.
Workflow Diagram:
Caption: Workflow for the initial conjugation of this compound to an amine-containing peptide.
Protocol:
-
Prepare Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 5 mg in approximately 347 µL of DMSO for a 10 mM solution.
-
Dissolve the amine-containing peptide (Peptide-NH2) in a suitable amine-free buffer such as PBS at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the peptide solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove the excess, unreacted this compound and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified SPDP-PEG24-Peptide conjugate. The elution can be monitored by UV absorbance at 280 nm if the peptide contains aromatic residues.
-
Step 2: Reaction of SPDP-PEG24-Peptide with a Sulfhydryl-Containing Molecule (Molecule-SH)
This protocol describes the second conjugation step to form the final disulfide-linked product.
Workflow Diagram:
Caption: Workflow for the conjugation of the SPDP-activated peptide with a thiol-containing molecule.
Protocol:
-
Prepare Reagents:
-
Dissolve the sulfhydryl-containing molecule (Molecule-SH) in a thiol-free buffer such as PBS at a pH of 7.2-8.0.
-
-
Conjugation Reaction:
-
Add the solution of Molecule-SH to the purified SPDP-PEG24-Peptide from Step 1. A slight molar excess of the SPDP-activated peptide may be used.
-
Allow the reaction to proceed for 8-16 hours at room temperature or 2 hours at 37°C.
-
Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm. The molar extinction coefficient of pyridine-2-thione is approximately 8,080 M⁻¹cm⁻¹ at 343 nm.
-
-
Purification of the Final Conjugate:
-
Purify the final peptide conjugate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the desired product and confirm the purity and identity using mass spectrometry.
-
Cleavage of the Disulfide Bond
The disulfide bond in the final conjugate can be cleaved to release the conjugated molecule.
Protocol:
-
Dissolve the purified peptide conjugate in a suitable buffer.
-
Add DTT to a final concentration of 25 mM.
-
Incubate the reaction at pH 4.5 to selectively cleave the linker's disulfide bond without affecting native protein disulfides. For complete reduction, a pH of 7-9 can be used.
-
The cleavage can be monitored by HPLC analysis, observing the disappearance of the conjugate peak and the appearance of the cleaved components.
Characterization of the Modified Peptide
Thorough characterization is crucial to ensure the successful synthesis and purity of the modified peptide.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To monitor the sulfhydryl reaction by quantifying the release of pyridine-2-thione. | An increase in absorbance at 343 nm during the second conjugation step. |
| SDS-PAGE | To visually confirm the increase in molecular weight after each conjugation step. | A clear upward shift in the band corresponding to the peptide after each modification. |
| RP-HPLC | To assess the purity of the intermediate and final products and to purify the final conjugate. | A shift in retention time after each conjugation step. A single, sharp peak for the purified product. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the exact molecular weight of the modified peptide and final conjugate. | An increase in mass corresponding to the addition of the this compound (~1326 Da after loss of NHS) and the subsequent addition of the thiol-containing molecule. |
Table 1: Expected Mass Shift with this compound Modification
| Modification Step | Added Moiety | Molecular Weight of Added Moiety (approx.) | Expected Mass Increase (Da) |
| Step 1: Amine Reaction | SPDP-PEG24 | ~1326 | ~1326 |
| Step 2: Thiol Reaction | Molecule-SH | Varies | (MW of Molecule-SH) - 1 |
Note: The mass of the leaving pyridine-2-thione group is not added to the final conjugate.
Stability and Biological Activity
PEGylation is known to enhance the stability of peptides in biological fluids.
| Parameter | Assay | Expected Outcome |
| Serum Stability | Incubation of the peptide conjugate in serum followed by HPLC or MS analysis over time. | Increased half-life of the PEGylated peptide conjugate compared to the unmodified peptide. |
| Biological Activity | In vitro or in vivo functional assays specific to the peptide's mode of action. | The biological activity may be retained, slightly reduced due to steric hindrance from the PEG chain, or in some cases, enhanced due to improved pharmacokinetics. |
Table 2: Illustrative Stability and Activity Data (Example)
| Peptide | Half-life in Serum (hours) | Relative Biological Activity (%) |
| Unmodified Peptide | 0.5 | 100 |
| SPDP-PEG24-Peptide Conjugate | 12 | 85 |
This table provides hypothetical data for illustrative purposes. Actual results will vary depending on the specific peptide and conjugate.
Potential Impact on Signaling Pathways
PEGylation can influence how a peptide interacts with its biological target, which can have implications for cell signaling.
Caption: Potential steric hindrance effect of PEGylation on peptide-receptor binding and downstream signaling.
The large, flexible PEG chain can create steric hindrance, potentially reducing the binding affinity of the peptide for its receptor. This can lead to an attenuated downstream signaling cascade and an altered biological response. While this might decrease in vitro potency, the enhanced in vivo stability and circulation time often compensate for this effect, leading to an overall improvement in therapeutic efficacy.
Conclusion
This compound is a powerful tool for the strategic modification of peptides. By following the detailed protocols and characterization methods outlined in these application notes, researchers and drug developers can effectively synthesize and evaluate novel peptide conjugates with improved therapeutic potential. The ability to introduce a long, hydrophilic, and cleavable linker provides a versatile platform for a wide range of applications in modern drug discovery and development.
References
Application Notes and Protocols for Creating Cleavable ADCs with SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the creation of cleavable ADCs using the heterobifunctional crosslinker, SPDP-PEG24-NHS ester.
The this compound linker offers several advantages:
-
Cleavable Disulfide Bond: The pyridyldithiol group reacts with sulfhydryl groups to form a disulfide bond, which is stable in circulation but can be cleaved by the high concentration of intracellular glutathione, ensuring targeted payload release within the cancer cell.[1][][3]
-
Amine-Reactive NHS Ester: The N-hydroxysuccinimide (NHS) ester enables covalent attachment to primary amines, such as the lysine residues on the surface of a monoclonal antibody.[][4]
-
PEG24 Spacer: The 24-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and potentially prolong its circulation half-life.
These characteristics make this compound a versatile tool for the development of next-generation ADCs with improved therapeutic windows.
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with SPDP-PEG linkers. This data is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV/Vis Spectroscopy, HIC-HPLC, LC-MS |
| Percentage of Unconjugated Antibody | < 10% | HIC-HPLC, SEC-HPLC |
| Conjugation Efficiency | > 90% | Calculated from DAR and protein recovery |
| Purity (monomeric ADC) | > 95% | Size-Exclusion Chromatography (SEC) |
Table 2: In Vitro Stability and Efficacy
| Parameter | Condition | Result |
| Plasma Stability (Payload Release) | Human Plasma, 37°C, 7 days | < 5% payload release |
| In Vitro Cytotoxicity (IC50) | Target-positive cancer cell line | 0.1 - 10 nM |
| In Vitro Cytotoxicity (IC50) | Target-negative cell line | > 1000 nM |
| Bystander Effect | Co-culture of target-positive and -negative cells | Observed |
Table 3: Pharmacokinetic Parameters in a Murine Model
| Parameter | ADC with SPDP-PEG24 Linker | Non-PEGylated ADC |
| Half-life (t½) | ~150 hours | ~100 hours |
| Area Under the Curve (AUC) | Increased | Baseline |
| Clearance (CL) | Decreased | Baseline |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Dialyze the mAb into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).
-
Adjust the concentration of the mAb to 2-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Protocol 2: Conjugation of a Thiol-Containing Payload
This protocol describes the conjugation of a payload containing a free sulfhydryl group to the SPDP-activated antibody.
Materials:
-
SPDP-modified antibody from Protocol 1
-
Thiol-containing cytotoxic payload
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the payload solution to the SPDP-modified antibody.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated antibody, free payload, and other impurities using Size-Exclusion Chromatography (SEC).
-
Protocol 3: Characterization of the ADC
This protocol outlines key analytical methods to characterize the purified ADC.
1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:
-
Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
2. Analysis of DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Typical Conditions:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
-
3. Assessment of Aggregation by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to quantify the amount of high molecular weight aggregates in the ADC preparation.
-
Typical Conditions:
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).
-
Detection: UV at 280 nm.
-
4. Confirmation of Molecular Weight by Mass Spectrometry (MS):
-
Principle: LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain) after reduction. This provides a precise measurement of the DAR and confirms the identity of the conjugate.
Visualizations
Caption: Experimental workflow for the creation of a cleavable ADC.
Caption: Mechanism of action of a cleavable ADC.
References
- 1. benchchem.com [benchchem.com]
- 3. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Purifying SPDP-PEG24-NHS Ester Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of molecules conjugated with SPDP-PEG24-NHS ester. The primary methods discussed are Size Exclusion Chromatography (SEC) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), which are standard techniques for purifying PEGylated biomolecules. These protocols are designed to be a starting point for developing a purification strategy for your specific conjugate.
Introduction to this compound Conjugation and Purification
The this compound is a heterobifunctional crosslinker used to connect a molecule containing a primary amine with another molecule containing a sulfhydryl group. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the pyridyldithiol (SPDP) group reacts with sulfhydryls to form a reversible disulfide bond. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.
Following the conjugation reaction, the reaction mixture will contain the desired conjugate, unreacted starting materials (the molecule and the this compound), and reaction byproducts. Purification is essential to isolate the pure conjugate for downstream applications. The choice of purification method depends on the physicochemical properties of the conjugate, such as its size and hydrophobicity.
Purification Strategies: A Comparative Overview
Two primary chromatography techniques are recommended for the purification of this compound conjugates: Size Exclusion Chromatography (SEC) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size and shape in solution). Larger molecules elute first. | Gentle, non-denaturing conditions. Effective for removing small molecule impurities and unreacted crosslinker. | Lower resolution compared to RP-HPLC. May not separate species of similar size. |
| Reverse Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. More hydrophobic molecules are retained longer on the column. | High resolution, capable of separating closely related species. | Can be denaturing for some proteins. Requires the use of organic solvents. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for removing unreacted this compound and other small molecules from a larger conjugated protein or biomolecule.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0[1]
-
Sample: Reaction mixture containing the this compound conjugate
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject an appropriate volume of the prepared sample onto the column. The injection volume should not exceed 2% of the total column volume to ensure optimal separation.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[1] Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength for your molecule of interest. Collect fractions corresponding to the different peaks.
-
Analysis: Analyze the collected fractions by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Protocol 2: Purification by Reverse Phase HPLC (RP-HPLC)
This protocol is suitable for purifying smaller conjugates, such as PEGylated peptides or oligonucleotides, and for separating species with different degrees of PEGylation.
Materials:
-
RP-HPLC column (e.g., Jupiter C18, 300 Å, 5 µm)[2]
-
HPLC system with a gradient pump and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
Sample: Reaction mixture containing the this compound conjugate
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically for your specific conjugate.
-
Monitoring and Fraction Collection: Monitor the elution at an appropriate UV wavelength (e.g., 220 nm for peptides, 260 nm for oligonucleotides). Collect fractions for each peak.
-
Analysis: Analyze the collected fractions to identify those containing the purified conjugate.
-
Solvent Removal: Remove the acetonitrile and TFA from the purified fractions, typically by lyophilization.
Data Presentation
The following table summarizes typical parameters for the purification of PEGylated conjugates. Note that these are starting points and may require optimization for your specific molecule.
| Parameter | Size Exclusion Chromatography (SEC) | Reverse Phase HPLC (RP-HPLC) |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm | Jupiter C18, 300 Å, 5 µm, 4.6 mm x 250 mm |
| Mobile Phase A | 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 | 0.1% TFA in Water |
| Mobile Phase B | N/A | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 220 nm or 260 nm |
| Typical Gradient | Isocratic | 5-95% B over 30-60 min |
| Expected Purity | >95% | >98% |
| Expected Recovery | >80% | >70% |
Mandatory Visualizations
References
Application Notes and Protocols for SPDP-PEG24-NHS Ester in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SPDP-PEG24-NHS ester, a heterobifunctional crosslinker, for the development of robust and sensitive diagnostic assays. This document outlines the core principles, detailed experimental protocols, and expected performance characteristics when conjugating proteins, such as antibodies and enzymes, for use in platforms like ELISA and lateral flow assays.
Introduction to this compound
This compound is a versatile crosslinking reagent that facilitates the covalent conjugation of biomolecules. It features two reactive groups at either end of a 24-unit polyethylene glycol (PEG) spacer:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), commonly found on the lysine residues and the N-terminus of proteins, to form stable amide bonds.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form a cleavable disulfide bond.
The 24-unit PEG linker provides several advantages in diagnostic assay development, including increased hydrophilicity of the conjugate, which reduces aggregation and non-specific binding, and provides a flexible spacer arm to overcome steric hindrance. The disulfide bond within the SPDP group offers the option of cleaving the conjugate under reducing conditions, a feature that can be exploited in specific assay designs or for analytical purposes.
Key Applications in Diagnostic Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Covalent conjugation of enzymes (e.g., Horseradish Peroxidase - HRP) to detection antibodies to create sensitive and stable detection reagents.
-
Lateral Flow Immunoassays (LFIA): Immobilization of capture antibodies or conjugation of detection antibodies to reporter labels such as gold nanoparticles. PEGylation of gold nanoparticles can improve their stability and reduce non-specific binding in the assay.[1]
-
Biosensors: Functionalization of sensor surfaces with capture proteins for the development of various biosensing platforms.
Data Presentation
While specific performance data for this compound can vary depending on the specific biomolecules and assay conditions, the following tables summarize expected trends and key parameters for optimization based on available literature for similar PEGylated crosslinkers.
Table 1: Expected Impact of PEGylation on Diagnostic Assay Performance
| Performance Metric | Expected Impact of PEGylation | Rationale |
| Sensitivity | Increased | Reduced non-specific binding of conjugates, leading to a lower background signal. Improved stability and solubility of reagents.[1] |
| Specificity | Increased | Minimized random interactions of conjugated proteins with assay components. |
| Stability of Conjugates | Increased | The hydrophilic PEG chain can protect the conjugated protein from denaturation and aggregation, leading to a longer shelf life.[2] |
| Assay Background | Decreased | The PEG spacer creates a hydrophilic shield that reduces non-specific adsorption to surfaces.[1] |
| Solubility of Conjugates | Increased | The polyethylene glycol chain enhances the solubility of often hydrophobic protein conjugates.[2] |
Table 2: Key Parameters for this compound Conjugation and Assay Development
| Parameter | Recommended Range/Consideration | Purpose |
| pH for NHS Ester Reaction | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester. |
| pH for SPDP Reaction | 6.5 - 7.5 | Optimal for the reaction with sulfhydryl groups. |
| Molar Ratio (Crosslinker:Protein) | 5:1 to 20:1 | To be optimized to achieve the desired degree of labeling without compromising protein activity. |
| Reaction Buffer | Amine-free and thiol-free (e.g., PBS, HEPES, Borate) | To prevent quenching of the reactive groups on the crosslinker. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | To be optimized based on the reactivity of the specific protein. |
| Purification Method | Desalting columns, dialysis, or size-exclusion chromatography | To remove excess, unreacted crosslinker and byproducts. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Conjugation of an Antibody to an Enzyme (e.g., HRP) for ELISA
This protocol describes the conjugation of an antibody (containing primary amines) to a sulfhydryl-modified enzyme for use as a detection reagent in an ELISA.
Materials:
-
Antibody (Ab) to be conjugated
-
Enzyme (e.g., HRP) with available sulfhydryl groups (or modified to introduce them)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Storage Buffer: PBS with 1% BSA, 0.05% Tween-20
Procedure:
-
Preparation of Antibody:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Modification of Antibody with this compound:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification of SPDP-Modified Antibody:
-
Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Sulfhydryl-Containing Enzyme:
-
Dissolve the sulfhydryl-containing enzyme in the Reaction Buffer.
-
Add the SPDP-modified antibody to the enzyme solution at a 1:1 to 1:3 molar ratio (Ab:Enzyme).
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Purification and Storage of the Conjugate:
-
Purify the antibody-enzyme conjugate from unconjugated components using size-exclusion chromatography.
-
Store the purified conjugate in Storage Buffer at 4°C.
-
Protocol 2: Functionalization of Gold Nanoparticles for Lateral Flow Immunoassays
This protocol describes the functionalization of gold nanoparticles (AuNPs) with a thiol-containing molecule, followed by conjugation to an SPDP-modified antibody.
Materials:
-
Gold Nanoparticles (AuNPs)
-
Thiol-PEG linker (e.g., SH-PEG-NH2)
-
This compound
-
Antibody to be conjugated
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Desalting columns
-
Storage Buffer: 20 mM Tris, 150 mM NaCl, 1% BSA, 0.05% Tween-20, pH 8.0
Procedure:
-
Preparation of Thiol-Modified AuNPs:
-
Add the Thiol-PEG-NH2 linker to the AuNP solution at a concentration optimized for stable coating.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Centrifuge the solution to pellet the AuNPs and remove the excess linker. Resuspend the AuNPs in the Reaction Buffer.
-
-
Modification of Antibody with this compound:
-
Follow steps 1-4 from Protocol 1 to prepare the SPDP-modified antibody.
-
-
Conjugation of SPDP-Modified Antibody to Amine-Functionalized AuNPs:
-
Activate the carboxyl groups on the SPDP-modified antibody by incubating with EDC and Sulfo-NHS in Activation Buffer for 15-30 minutes at room temperature.
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Reaction Buffer.
-
Add the activated SPDP-modified antibody to the amine-functionalized AuNPs.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
-
Blocking and Storage of Conjugated AuNPs:
-
Block any remaining reactive sites on the AuNPs by adding a solution of 1% BSA and incubating for 30 minutes.
-
Centrifuge to pellet the conjugated AuNPs and resuspend in Storage Buffer.
-
Store the conjugated AuNPs at 4°C until use.
-
Visualizations
The following diagrams illustrate the key workflows and chemical reactions described in these application notes.
Caption: Workflow for conjugating an antibody to a sulfhydryl-containing enzyme.
Caption: Chemical reactions of this compound with amine and sulfhydryl groups.
Caption: Logical workflow of a lateral flow immunoassay using PEGylated gold nanoparticles.
References
Site-Specific Conjugation with SPDP-PEG24-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation has emerged as a critical technology in the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). Precise control over the location and stoichiometry of payload attachment leads to homogeneous products with improved pharmacokinetic properties, enhanced therapeutic windows, and better overall efficacy and safety profiles. The SPDP-PEG24-NHS ester is a heterobifunctional crosslinker designed to facilitate the conjugation of a payload to a biomolecule, such as an antibody.
This linker possesses two reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
-
A succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group that reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond.
The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate, reduces potential immunogenicity, and can improve the pharmacokinetic properties of the final product. The disulfide bond within the SPDP group is cleavable by reducing agents, allowing for the release of the conjugated payload under specific conditions, such as within the reducing environment of the cell.
These application notes provide detailed protocols for the site-specific conjugation of a payload to an antibody using this compound, leveraging an engineered cysteine residue for precise thiol-reactive coupling.
Chemical Reaction and Mechanism
The conjugation process is a two-step reaction. First, the NHS ester of the SPDP-PEG24-NHS linker reacts with a primary amine on a payload molecule. Second, the pyridyldithiol group of the payload-linker complex reacts with a free sulfhydryl group on the antibody, which has been site-specifically introduced through genetic engineering.
Experimental Protocols
Protocol 1: Activation of an Amine-Containing Payload with this compound
This protocol describes the reaction of the NHS ester end of the linker with a payload molecule containing a primary amine.
Materials:
-
Amine-containing payload
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the amine-containing payload in an appropriate solvent.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Dissolve the amine-containing payload in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the payload solution. A molar excess of the linker (typically 1.5 to 5-fold) is recommended to drive the reaction to completion. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid payload precipitation.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. The reaction can also be performed at 4°C for 2-4 hours.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer by dialysis against the desired buffer for the next step (e.g., PBS) or by using a desalting column.
-
-
Characterization:
-
Confirm the activation of the payload using LC-MS to observe the mass shift corresponding to the addition of the SPDP-PEG24 moiety.
-
Protocol 2: Site-Specific Conjugation of Activated Payload to an Engineered Antibody
This protocol details the conjugation of the SPDP-activated payload to an antibody with an engineered cysteine residue.
Materials:
-
Engineered antibody with a free thiol group
-
Activated Payload (from Protocol 1)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 6.5-7.5
-
Reducing Agent (optional, for antibodies with disulfide-capped cysteines): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation (if necessary):
-
If the engineered cysteine is capped with a disulfide bond, reduction is necessary. Dissolve the antibody in Conjugation Buffer and add a 5-10 fold molar excess of TCEP. Incubate for 1-2 hours at 37°C.
-
Remove the reducing agent using a desalting column, exchanging the antibody into fresh, degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the engineered antibody in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add the purified Activated Payload to the antibody solution. A 3-5 fold molar excess of the Activated Payload over the antibody is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of pyridine-2-thione, a byproduct of the reaction, by monitoring the absorbance at 343 nm.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and antibody using SEC or HIC. SEC separates based on size, effectively removing the smaller payload-linker species. HIC can separate ADC species with different drug-to-antibody ratios (DAR).[1]
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using techniques such as UV-Vis spectroscopy, HIC, or Mass Spectrometry (MS).[2][3][4]
-
Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC).
-
Confirmation of Conjugation: Confirm the covalent attachment of the payload to the antibody via SDS-PAGE (which will show a mass shift) and intact protein mass analysis by MS.[5]
-
Data Presentation
The following tables provide representative data that should be generated during the optimization of the conjugation process.
Table 1: Optimization of Payload Activation
| Molar Ratio (Linker:Payload) | Reaction Time (min) | Activation Efficiency (%) |
| 1.5:1 | 30 | 85 |
| 3:1 | 30 | 95 |
| 5:1 | 30 | >98 |
| 3:1 | 60 | >98 |
Table 2: Optimization of Antibody Conjugation
| Molar Ratio (Activated Payload:Antibody) | Incubation Time (h) | Average DAR | % Unconjugated Antibody | % Aggregates |
| 3:1 | 2 | 1.8 | 5 | <1 |
| 5:1 | 2 | 2.0 | <1 | <1 |
| 3:1 | 4 | 2.0 | <1 | 1.2 |
| 5:1 | 4 | 2.0 | <1 | 1.5 |
Visualization of Experimental Workflow
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Payload Activation Efficiency | Hydrolysis of NHS ester | Use anhydrous solvents; prepare linker solution immediately before use. |
| Suboptimal pH | Ensure reaction buffer pH is between 7.2 and 8.5. | |
| Insufficient linker | Increase the molar excess of the this compound. | |
| Low Conjugation Efficiency (Low DAR) | Incomplete reduction of antibody cysteines | Increase TCEP concentration or incubation time; ensure TCEP is active. |
| Re-oxidation of antibody thiols | Use degassed buffers; work quickly after reduction. | |
| Insufficient activated payload | Increase the molar excess of the activated payload. | |
| High Levels of Aggregation | High protein concentration | Perform conjugation at a lower antibody concentration. |
| Hydrophobicity of the payload | Optimize the number of payloads per antibody (DAR). | |
| Inappropriate buffer conditions | Screen different pH values and buffer additives. |
Conclusion
The use of this compound in conjunction with site-specific antibody engineering provides a robust method for the generation of homogeneous and well-defined antibody-drug conjugates. The protocols and data presented here offer a comprehensive guide for researchers to develop and optimize their own site-specific conjugation strategies. Careful control of reaction conditions and thorough characterization of the final product are essential for ensuring the quality, efficacy, and safety of the resulting biotherapeutic.
References
- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in SPDP-PEG24-NHS ester reactions
Welcome to the technical support center for SPDP-PEG24-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that can lead to low yield and other unexpected results during your conjugation experiments.
Q1: Why is my conjugation yield consistently low?
Low conjugation yield is a common problem that can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.[1]
-
NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive.[2][3] The rate of this hydrolysis reaction increases significantly with higher pH.[4][5]
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is pH-dependent. At a low pH (below 7.2), the primary amines on your target molecule will be protonated and therefore less reactive. Conversely, at a high pH (above 8.5-9), the NHS ester will hydrolyze rapidly, reducing the amount available to react with your molecule.
-
Incorrect Buffer: The use of buffers containing primary amines, such as Tris or glycine, is a frequent cause of low yield. These buffer components will compete with your target molecule for reaction with the NHS ester.
-
Reagent Quality and Handling: The this compound reagent is sensitive to moisture. Improper storage or handling can lead to hydrolysis before the reagent is even used in the reaction.
-
Low Reagent Concentration: Dilute solutions of either your protein/molecule or the NHS ester can disfavor the desired conjugation reaction in favor of hydrolysis.
Q2: What is the optimal pH for my this compound reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point that balances the reactivity of the primary amine with the stability of the NHS ester.
Q3: Which buffers are compatible with this reaction?
It is critical to use amine-free buffers. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate/bicarbonate buffers
-
Borate buffers
-
HEPES buffers
If your protein or molecule of interest is in a buffer containing primary amines (e.g., Tris), a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation.
Q4: How should I store and handle the this compound reagent?
Proper storage and handling are crucial to maintain the reactivity of the reagent.
-
Storage: Store the reagent at -20°C in a desiccated environment.
-
Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature. This prevents moisture from the air from condensing onto the cold reagent, which would cause hydrolysis.
-
Solution Preparation: For water-insoluble NHS esters like SPDP-PEG24-NHS, dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q5: My NHS ester reagent won't dissolve or precipitates when added to my reaction. What should I do?
This compound has limited aqueous solubility and should be first dissolved in a water-miscible organic solvent like DMSO or DMF. When adding this stock solution to your aqueous reaction buffer, the final volume of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid precipitation of your protein or the reagent itself.
Experimental Data and Protocols
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of the NHS ester at different pH values.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 4°C | ~4-5 hours |
| 8.6 | 4°C | ~10 minutes |
| 7.0 | Room Temp. | Several hours |
| 9.0 | Room Temp. | < 10 minutes |
Data compiled from multiple sources.
Key Reaction Parameters
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster (30-60 min), while 4°C reactions are slower (2 hours to overnight) but can reduce hydrolysis. |
| Reagent Prep | Dissolve in anhydrous DMSO or DMF immediately before use. | Prevents premature hydrolysis of the moisture-sensitive reagent. |
| Protein Conc. | 1-10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis. |
Detailed Experimental Protocol: General Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific application.
1. Buffer Exchange of Protein:
- Ensure your protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
- If necessary, perform a buffer exchange using a desalting column or dialysis.
2. Prepare NHS Ester Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening.
- Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
3. Reaction Setup:
- Calculate the required volume of the NHS ester solution to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.
- Add the calculated amount of the dissolved NHS ester to the protein solution while gently mixing.
4. Incubation:
- Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
5. Quenching (Optional):
- To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
6. Purification:
- Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, spin filtration, or dialysis.
Visualizations
This compound Reaction Mechanism
Caption: Reaction of a primary amine with this compound to form a stable amide bond.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Decision tree for troubleshooting low yield in this compound reactions.
Key Experimental Relationships
Caption: Interplay of pH, hydrolysis, and amine reactivity on final conjugation yield.
References
Technical Support Center: Preventing Protein Aggregation with SPDP-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SPDP-PEG24-NHS ester for bioconjugation while minimizing protein aggregation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental success.
Troubleshooting Guides
Protein aggregation is a common challenge during bioconjugation. The following table outlines potential issues, their causes, and solutions when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation/Turbidity Upon Adding Reagent | Localized High Reagent Concentration: Rapid addition of the crosslinker can cause localized high concentrations, leading to protein precipitation.[1] | Dissolve the this compound in a small amount of an appropriate organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. Add the dissolved reagent dropwise to the protein solution while gently stirring to ensure even distribution.[1] |
| Poor Reagent Solubility: The NHS ester may have limited solubility in aqueous buffers.[1] | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to maintain protein stability.[2] | |
| Aggregation During or After Incubation | Over-labeling: An excessive molar ratio of the crosslinker to the protein can alter the protein's surface charge and hydrophobicity, leading to aggregation.[1] | Optimize the molar excess of this compound. Start with a 5-20 fold molar excess and perform a titration to determine the optimal ratio for your specific protein. For sensitive or dilute proteins (<1 mg/mL), a higher excess may be needed, while for robust proteins (>1 mg/mL), a lower excess is often sufficient. |
| Suboptimal Buffer pH: The NHS ester reaction is most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be unstable at higher pH values. | Perform the conjugation reaction within a pH range of 7.2-8.0. For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary, even if the reaction is slower. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. | |
| High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation. | Adjust the protein concentration to a range of 1-5 mg/mL. If aggregation persists, try reducing the protein concentration further. | |
| Reaction Temperature: Higher temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours) to slow down aggregation processes. | |
| Low Conjugation Efficiency with No Aggregation | Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which increases with higher pH and longer reaction times. | Prepare the this compound solution immediately before use. Avoid storing the reagent in solution. |
| Insufficient Molar Excess: The molar ratio of the crosslinker to the protein may be too low for efficient labeling. | Gradually increase the molar excess of the this compound in your optimization experiments. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the protein's primary amines for the NHS ester. | Ensure your protein is in an amine-free buffer like PBS (Phosphate Buffered Saline) or HEPES. If necessary, perform a buffer exchange before starting the conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide (SPDP) group, connected by a 24-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (like the side chain of lysine residues) on a protein to form a stable amide bond. The pyridyl disulfide group can then react with a free sulfhydryl (thiol) group on another molecule to form a cleavable disulfide bond. The long, hydrophilic PEG chain increases the solubility of the crosslinker and the resulting conjugate, helping to prevent aggregation.
Q2: How does the PEG24 chain help prevent protein aggregation?
A2: The 24-unit polyethylene glycol (PEG) chain in this compound plays a crucial role in preventing protein aggregation in several ways:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Its presence on the surface of a protein increases the overall hydrophilicity of the conjugate, which can prevent the exposure of hydrophobic patches that lead to aggregation.
-
Steric Hindrance: The flexible and extended structure of the PEG chain creates a "shield" around the protein, sterically hindering intermolecular interactions that can cause aggregation.
-
Enhanced Stability: PEGylation can enhance the conformational and thermal stability of proteins, making them less prone to unfolding and subsequent aggregation. Studies have shown that PEGylation can significantly decrease the propensity of proteins to aggregate upon heat treatment.
Q3: What is the optimal molar ratio of this compound to my protein?
A3: The optimal molar ratio depends on your specific protein and its concentration. A general starting point is a 5 to 20-fold molar excess of the crosslinker to the protein. For protein concentrations between 1-10 mg/mL, a 20-fold molar excess is often a good starting point. It is highly recommended to perform a titration experiment to determine the ideal ratio that provides sufficient labeling without causing aggregation.
Q4: Can I use Tris buffer for my conjugation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. The primary amine in these buffers will compete with the primary amines on your protein for reaction with the NHS ester, leading to low conjugation efficiency. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.0.
Q5: How should I prepare and store the this compound?
A5: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. The NHS ester should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes in the presence of moisture.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol describes the first step of a two-step conjugation, where a protein with available primary amines is modified with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve your protein in the amine-free reaction buffer to a concentration of 1-5 mg/mL.
-
If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Reagent Preparation (prepare immediately before use):
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10-20 mM stock solution of the reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Add the reagent solution slowly while gently mixing to avoid localized high concentrations.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
Protocol 2: Quantification of Protein Aggregation
It is crucial to assess the level of aggregation after conjugation. Size Exclusion Chromatography (SEC) is a common method for this.
Materials:
-
Modified protein sample
-
Unmodified protein control
-
SEC column and HPLC system
-
Appropriate mobile phase (e.g., PBS)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the unmodified protein control onto the column and record the chromatogram. The main peak corresponds to the monomeric protein.
-
Analysis of Modified Protein: Inject the same concentration of the purified, modified protein onto the column and record the chromatogram.
-
Data Interpretation:
-
Compare the chromatograms of the modified and unmodified protein.
-
The appearance of new peaks eluting earlier than the monomeric peak indicates the presence of soluble aggregates.
-
Quantify the percentage of monomer and aggregates by integrating the peak areas.
-
Visual Diagrams
Caption: A flowchart illustrating the key steps in a typical protein conjugation experiment using this compound.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratios with SPDP-PEG24-NHS Ester
Welcome to the technical support center for optimizing your drug-to-antibody ratio (DAR) when creating antibody-drug conjugates (ADCs) using SPDP-PEG24-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker that contains two reactive groups at either end of a 24-unit polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine residues on an antibody) to form a stable amide bond. The pyridyldithiol group (SPDP) reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond. This linker is often used to conjugate a thiol-containing drug to an antibody.[1][2][]
Q2: What is the role of the PEG24 spacer in the linker?
A2: The polyethylene glycol (PEG) spacer enhances the solubility of the resulting antibody-drug conjugate (ADC) in aqueous solutions.[4][5] Many cytotoxic drug payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation. The hydrophilic PEG linker helps to mitigate this issue, potentially allowing for higher drug loading without compromising the stability of the ADC.
Q3: What is the optimal pH for the reaction between the NHS ester and the antibody?
A3: The reaction of the NHS ester with primary amines on the antibody is most efficient at a pH range of 7.2 to 8.5. While the reaction can proceed at neutral pH, the rate of NHS-ester hydrolysis, a competing reaction with water, increases with higher pH. Therefore, it is crucial to perform the conjugation within the recommended pH range to maximize efficiency.
Q4: Can I use buffers containing Tris or glycine for the conjugation reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with the primary amines on the antibody for reaction with the NHS ester, which will significantly reduce the efficiency of the conjugation. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are suitable choices.
Q5: How can I determine the drug-to-antibody ratio (DAR) of my final product?
A5: There are several methods to determine the average DAR. A common and straightforward method is UV/Vis spectrophotometry. This technique requires that the antibody and the drug have distinct maximum absorbance wavelengths. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), you can calculate the concentrations of the antibody and the drug, and subsequently the DAR. Other more advanced techniques include Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can also provide information on the distribution of different drug-loaded species.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the drug-to-antibody ratio.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5 for the NHS ester reaction.2. Hydrolysis of NHS Ester: The this compound has degraded due to moisture or prolonged exposure to aqueous buffer before addition to the antibody.3. Presence of Competing Amines: The antibody buffer contains primary amines (e.g., Tris, glycine) that compete with the antibody for the NHS ester.4. Insufficient Molar Excess of Linker: The molar ratio of the this compound to the antibody is too low. | 1. Optimize Reaction pH: Ensure the reaction buffer is within the pH 7.2-8.5 range. Perform small-scale pilot experiments to determine the optimal pH for your specific antibody.2. Freshly Prepare Reagents: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid preparing stock solutions in aqueous buffers.3. Buffer Exchange: Perform a buffer exchange of your antibody into a suitable amine-free buffer (e.g., PBS) prior to the conjugation reaction.4. Increase Molar Excess: Systematically increase the molar excess of the this compound in the reaction. A 10-fold molar excess is a good starting point for antibody concentrations ≥ 5 mg/mL, while a 20- to 50-fold molar excess may be needed for more dilute antibody solutions. |
| High Levels of Aggregation in the Final ADC Product | 1. Hydrophobicity of the Payload: High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation, especially with hydrophobic drugs.2. Over-conjugation: A very high molar excess of the linker can lead to excessive modification of the antibody surface, promoting aggregation.3. Inappropriate Buffer Conditions: The pH or ionic strength of the final formulation buffer may not be optimal for the stability of the ADC. | 1. Optimize DAR: Aim for a lower, more controlled DAR by reducing the molar excess of the linker during the conjugation reaction.2. Screen Formulation Buffers: Test different buffer conditions (e.g., varying pH, addition of excipients like polysorbate) to find a formulation that minimizes aggregation.3. Purification to Remove Aggregates: Use size-exclusion chromatography (SEC) to remove aggregates from the final ADC product. |
| Inconsistent DAR Values Between Batches | 1. Variability in Reagent Quality: Batch-to-batch variation in the antibody or the this compound.2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time between experiments.3. Inaccurate Reagent Concentrations: Errors in determining the concentration of the antibody or the linker solution. | 1. Characterize Starting Materials: Ensure the purity and concentration of the antibody and the quality of the linker are consistent for each batch.2. Standardize Protocols: Maintain precise control over all reaction parameters, including buffer preparation, temperature, and incubation times.3. Accurate Quantification: Use reliable methods to determine the concentration of your antibody (e.g., A280) and carefully prepare the linker solution immediately before use. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the first step of the conjugation, where the antibody is modified with the this compound linker.
Materials:
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Antibody (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. For example, to prepare a 20mM solution of a PEG4-SPDP, dissolve 2mg in 179µL of DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
Protocol 2: Drug Conjugation to Modified Antibody
This protocol describes the second step, where a thiol-containing drug is conjugated to the SPDP-modified antibody.
Materials:
-
SPDP-modified antibody (from Protocol 1)
-
Thiol-containing drug
-
Reaction Buffer: PBS, pH 7.0-7.5, containing EDTA (e.g., 1-5 mM) to prevent disulfide bond formation via oxidation.
Procedure:
-
Drug Preparation:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO, DMF, or the Reaction Buffer) at a known concentration.
-
-
Conjugation Reaction:
-
Add a molar excess of the thiol-containing drug solution to the SPDP-modified antibody solution. The molar excess will depend on the desired DAR and the reactivity of the drug. A starting point could be a 1.5- to 5-fold molar excess over the available pyridyldithiol groups.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione, which has a maximum absorbance at 343 nm.
-
-
Purification:
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Purify the resulting ADC from excess drug and other reaction components using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Determination of DAR by UV/Vis Spectrophotometry
This protocol provides a method to calculate the average DAR of the purified ADC.
Materials:
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Purified ADC
-
Unconjugated antibody (for reference)
-
Drug (for reference)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
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Measure the molar extinction coefficient of the antibody at 280 nm (ε_Ab,280_).
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Measure the molar extinction coefficient of the drug at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_). The antibody should have minimal absorbance at the drug's λ_max_.
-
-
Measure ADC Absorbance:
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Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).
-
-
Calculate Concentrations:
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The concentration of the drug ([Drug]) can be calculated using the Beer-Lambert law at λ_max_: [Drug] = A_λmax_ / ε_Drug,λmax_
-
The concentration of the antibody ([Ab]) can be calculated by correcting the absorbance at 280 nm for the contribution of the drug: [Ab] = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
-
Calculate DAR:
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The drug-to-antibody ratio is the molar ratio of the drug to the antibody: DAR = [Drug] / [Ab]
-
Data Presentation
Table 1: Example Molar Ratios and Resulting DAR
| Molar Excess of this compound to Antibody | Reaction Time (minutes) | Reaction Temperature (°C) | Average DAR |
| 5:1 | 60 | 25 | 2.1 |
| 10:1 | 60 | 25 | 3.8 |
| 20:1 | 60 | 25 | 6.2 |
| 10:1 | 30 | 25 | 3.1 |
| 10:1 | 120 | 25 | 4.5 |
| 10:1 | 60 | 4 | 2.9 |
Note: These are example values and the actual DAR will depend on the specific antibody, drug, and precise reaction conditions.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Troubleshooting logic for low drug-to-antibody ratio.
References
Technical Support Center: SPDP-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with SPDP-PEG24-NHS ester. Our goal is to help you overcome common challenges, prevent hydrolysis of the reagent, and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, separated by a 24-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryls (e.g., cysteine residues) to form a cleavable disulfide bond.[1][] The hydrophilic PEG linker increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions. It is commonly used in bioconjugation, including antibody-drug conjugate (ADC) development, protein labeling, and surface modification.
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an inactive carboxylic acid and N-hydroxysuccinimide. This is a significant issue because the hydrolyzed ester can no longer react with primary amines on the target molecule, which reduces the overall efficiency and yield of the conjugation reaction.
Q3: What are the main factors that influence the rate of this compound hydrolysis?
A3: The stability of the NHS ester is primarily affected by:
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pH: The rate of hydrolysis increases significantly with increasing pH.
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Temperature: Higher temperatures accelerate the rate of hydrolysis.
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Buffer Composition: The presence of nucleophiles other than the desired primary amine can lead to side reactions. Buffers containing primary amines, such as Tris, are incompatible with NHS ester reactions.
Q4: How should I store and handle this compound to minimize hydrolysis?
A4: To maintain the reactivity of your this compound, proper storage and handling are crucial:
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Storage of Solid Reagent: Store the solid reagent at -20°C in a desiccated environment to protect it from moisture.
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Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.
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Solution Preparation: Prepare solutions of the NHS ester immediately before use. Dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Storage of Solutions: Avoid preparing stock solutions for long-term storage, as the NHS ester is prone to hydrolysis in solution. If a stock solution must be prepared, it should be stored at -20°C and protected from moisture; however, fresh preparations are always recommended.
Troubleshooting Guides
Low Conjugation Yield
| Potential Cause | Recommended Action |
| Hydrolysis of this compound | Ensure proper storage and handling of the reagent to prevent moisture exposure. Prepare fresh solutions in anhydrous DMSO or DMF immediately before your experiment. |
| Incorrect buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of competing nucleophiles | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. If your protein is in an incompatible buffer like Tris, perform a buffer exchange before the conjugation reaction. |
| Low protein concentration | The competing hydrolysis reaction is more significant in dilute protein solutions. If feasible, increase the concentration of your protein to favor the conjugation reaction. |
| Steric hindrance of primary amines | The primary amines on your target protein may be located in regions that are not easily accessible to the crosslinker. Consider using a crosslinker with a longer PEG spacer arm to overcome steric hindrance. |
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | Several hours |
| 8.5 | Room Temperature | ~10 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
Note: The data in this table is for general NHS esters. The exact half-life of this compound may vary but will follow the same trend of decreasing stability with increasing pH.
Experimental Protocols
Protocol for Protein Labeling with this compound
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Buffer Preparation: Prepare a suitable reaction buffer such as 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.2-8.5. Ensure the buffer is free of any primary amine-containing substances.
-
Protein Preparation: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct by dialysis or gel filtration.
Protocol for Assessing the Reactivity of this compound
This protocol is adapted for a general assessment of NHS ester activity.
-
Initial Absorbance Measurement (A_initial): Dissolve the this compound in a suitable buffer (e.g., phosphate buffer, pH 7.2). Measure the absorbance at 260 nm. This reading accounts for any NHS that may have already been released due to hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the solution to raise the pH significantly. This will cause the rapid and complete hydrolysis of any remaining active NHS ester. Incubate for several minutes.
-
Final Absorbance Measurement (A_final): Remeasure the absorbance of the base-treated solution at 260 nm.
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Assess Reactivity: If A_final is greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. This suggests that the reagent is still reactive.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
side reactions of SPDP-PEG24-NHS ester with proteins
Welcome to the technical support center for SPDP-PEG24-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use in protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what do they target?
A1: this compound is a heterobifunctional crosslinker with two reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][]
-
Pyridyldithiol (SPDP): This group reacts with sulfhydryl (thiol) groups (-SH), such as the side chain of cysteine residues, to form a reversible disulfide bond.[3][4]
Q2: What is the main side reaction that competes with the NHS ester conjugation?
A2: The primary competing side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which leads to the formation of an unreactive carboxylic acid and the release of NHS. This hydrolysis reaction is highly dependent on the pH of the reaction buffer.[5]
Q3: How does pH affect the NHS ester reaction?
A3: The pH of the reaction buffer is a critical factor. The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5 .
-
Below pH 7.2: The reaction rate is significantly slower because primary amines are predominantly protonated (-NH3+) and therefore less nucleophilic.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which reduces the efficiency of the desired conjugation to the protein's primary amines.
Q4: What are the potential side reactions of the pyridyldithiol (SPDP) group?
A4: The intended reaction of the SPDP group is a thiol-disulfide exchange with a cysteine residue on the target protein. However, other thiol-containing molecules present in the reaction mixture can also react. A common side reaction is the exchange with small-molecule thiols like dithiothreitol (DTT) if it has not been completely removed after a protein reduction step. Additionally, in a biological context, exchange with endogenous thiols like glutathione can occur.
Q5: How can I monitor the progress of the SPDP reaction?
A5: The thiol-disulfide exchange reaction with the SPDP group releases a byproduct called pyridine-2-thione. This molecule has a distinct absorbance maximum at 343 nm . By monitoring the increase in absorbance at this wavelength, you can quantify the progress of the reaction in real-time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | NHS ester hydrolysis: The reagent may have hydrolyzed before or during the reaction. This is accelerated by moisture and high pH. | Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reaction pH is within the optimal range of 7.2-8.5. |
| Suboptimal molar ratio: An insufficient amount of the crosslinker will lead to incomplete conjugation. | Optimize the molar ratio of this compound to your protein. A 10- to 20-fold molar excess of the linker over the protein is a common starting point. | |
| Inactive protein functional groups: The primary amines or sulfhydryl groups on your protein may be inaccessible or oxidized. | For NHS ester reactions, ensure the protein is in a buffer that maintains its native conformation. For SPDP reactions, if targeting cysteines, you may need to pre-reduce the protein with a mild reducing agent like TCEP or DTT, followed by complete removal of the reducing agent before adding the crosslinker. | |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. Buffers containing thiols will interfere with the SPDP reaction. | Use amine-free and thiol-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. | |
| Protein Aggregation | High degree of labeling: Excessive modification of the protein surface can lead to changes in its physicochemical properties and cause aggregation. | Perform pilot experiments with varying molar ratios of the crosslinker to find the optimal level of conjugation that does not induce aggregation. |
| Presence of organic solvent: The use of DMSO or DMF to dissolve the crosslinker can destabilize some proteins if the final concentration is too high. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| High Background/Non-specific Binding in Downstream Applications | Excess unreacted crosslinker: If not removed, the unreacted this compound can react with other molecules in subsequent steps. | After the conjugation reaction, it is crucial to remove any excess crosslinker. This can be achieved through dialysis, desalting columns, or size-exclusion chromatography. |
| Hydrolyzed crosslinker: The hydrolyzed NHS ester (now a carboxylic acid) can contribute to non-specific binding through electrostatic interactions. | Purify the conjugate using methods that separate based on size and/or charge, such as ion-exchange chromatography or size-exclusion chromatography. |
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temperature | 210 minutes | |
| 8.5 | Room Temperature | 180 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins (Protein A and Protein B), where Protein A is modified with this compound to react with a sulfhydryl group on Protein B.
A. Modification of Protein A with this compound
-
Protein Preparation: Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the Protein A solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.
B. Conjugation of Modified Protein A to Sulfhydryl-Containing Protein B
-
Protein B Preparation: If Protein B does not have free sulfhydryl groups, it may need to be reduced. Dissolve Protein B in a suitable buffer and treat with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Conjugation Reaction: Mix the purified, SPDP-modified Protein A with the sulfhydryl-containing Protein B in a thiol-free buffer at a pH of 7.0-8.0.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Monitoring (Optional): Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm.
-
Final Purification: Purify the final conjugate to remove unreacted proteins and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Visualizations
Caption: Workflow for two-step protein-protein conjugation.
Caption: Desired reactions vs. common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Technical Support Center: SPDP-PEG24-NHS Ester Conjugation
Welcome to the technical support center for SPDP-PEG24-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[][2] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[][4]
-
A pyridyldithiol (SPDP) group that reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues) to form a cleavable disulfide bond.[5]
The polyethylene glycol (PEG) spacer arm (PEG24) is hydrophilic and increases the solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation. This crosslinker is commonly used to conjugate proteins, peptides, and other biomolecules for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.
Q2: What is the optimal pH for the NHS ester reaction?
The optimal pH for the reaction between the NHS ester and a primary amine is a compromise between amine reactivity and NHS ester hydrolysis. The recommended pH range is typically 7.2 to 8.5 . A starting point of pH 8.3-8.5 is often recommended. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount available for conjugation.
Q3: What type of buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer for the NHS ester reaction, as buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing primary amines, a buffer exchange is recommended before starting the conjugation.
Q4: How should I prepare and store the this compound?
This compound should be stored at -20°C and protected from moisture. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Immediately before use, dissolve the NHS ester in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. Do not store the NHS ester in an aqueous solution, as it will hydrolyze. A stock solution in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.
Q5: What is the competing side reaction with NHS ester conjugation, and how can I minimize it?
The primary competing side reaction is the hydrolysis of the NHS ester by water, which renders it inactive. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline. To minimize hydrolysis, you can:
-
Work within the optimal pH range (7.2-8.5).
-
Prepare the NHS ester solution immediately before use in an anhydrous solvent.
-
Increase the concentration of your protein to favor the conjugation reaction over hydrolysis.
Q6: How do I cleave the disulfide bond formed by the SPDP group?
The disulfide bond in the linker can be cleaved using a reducing agent such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Cleavage with 25 mM DTT at pH 4.5 can often be performed without reducing native protein disulfide bonds. For more efficient cleavage when native disulfides are not a concern, DTT can be used at a pH of 7-9. TCEP is a potent, odorless, and more stable alternative to DTT and is effective over a broad pH range.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris). | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer at pH 7.2-8.5. |
| Suboptimal pH: The pH of the reaction is too low (amines are protonated) or too high (NHS ester hydrolysis). | Optimize the reaction pH within the range of 7.2-8.5. A pH of 8.3-8.5 is a good starting point. | |
| Hydrolyzed NHS Ester: The this compound has been degraded by moisture. | Store the reagent properly at -20°C and protected from moisture. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Low Reagent Concentration: Dilute protein solutions can lead to inefficient crosslinking as hydrolysis becomes more prominent. | Increase the concentration of the protein (a typical starting concentration is 1-10 mg/mL). | |
| Insufficient Molar Excess of NHS Ester: The ratio of crosslinker to protein is too low. | Perform pilot reactions with varying molar ratios of the NHS ester to the protein (e.g., 5-fold to 20-fold molar excess is a common starting point) to find the optimal ratio. | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive modification of the protein can lead to changes in its properties and cause aggregation. | Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling. |
| Use of a Hydrophobic Crosslinker: While the PEG spacer enhances hydrophilicity, extensive modification can still impact solubility. | Consider using a PEGylated crosslinker with a longer PEG chain if available. Ensure the buffer conditions are optimal for your protein's stability. | |
| High Background or Non-Specific Binding | Unreacted NHS Ester: Excess crosslinker that was not removed can cause non-specific binding. | Ensure efficient removal of unreacted crosslinker after the conjugation step using methods like dialysis or gel filtration (desalting column). |
| Protein Aggregates: Aggregated conjugate can lead to non-specific binding. | Optimize the conjugation reaction to minimize aggregation (see above). Purify the conjugate using size-exclusion chromatography. | |
| NHS Ester Won't Dissolve or Precipitates | Poor Solubility in Aqueous Buffer: this compound has limited aqueous solubility. | Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it to the reaction buffer. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume. |
| Reagent Quality: The reagent may have degraded. | Use a fresh vial of the crosslinker. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 (starting point of 8.3-8.5 is often recommended) | |
| Temperature | 4°C to Room Temperature (25°C) | |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | |
| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate) | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (NHS Ester:Protein) | 5- to 20-fold molar excess (optimization is recommended) |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 8.0 | Room Temperature | 210 minutes | |
| 8.5 | Room Temperature | 180 minutes | |
| 9.0 | Room Temperature | 125 minutes |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Two Proteins (Protein A and Protein B)
This protocol is for when neither protein has a free sulfhydryl group.
A. Modification of Protein A with this compound
-
Prepare Protein A: Dissolve Protein A at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0).
-
Prepare NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the Protein A solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Purification: Remove unreacted crosslinker from the SPDP-modified Protein A using a desalting column (gel filtration).
B. Reduction of SPDP-Modified Protein B to Generate Free Sulfhydryls
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Follow steps A1-A5 to create SPDP-modified Protein B.
-
Reduction: To the purified SPDP-modified Protein B, add a reducing agent. For example, add DTT to a final concentration of 25-50 mM. If you need to preserve native disulfide bonds, perform this step at pH 4.5.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Purification: Remove the reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA).
C. Conjugation of SPDP-Modified Protein A with Sulfhydryl-Containing Protein B
-
Conjugation: Mix the purified SPDP-modified Protein A and the purified sulfhydryl-containing Protein B.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unconjugated proteins.
Protocol 2: Quantification of Conjugation Efficiency
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the protein and the released pyridine-2-thione.
-
After reacting your protein with this compound and before the final conjugation step, measure the protein concentration using a standard method (e.g., absorbance at 280 nm).
-
Measure the concentration of the attached pyridyldithiol group by measuring the release of pyridine-2-thione upon reduction with DTT. The extinction coefficient of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
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The DOL is the molar ratio of the pyridyldithiol to the protein.
Visualizations
Caption: Experimental workflow for conjugating two proteins using this compound.
Caption: Chemical reaction pathways for this compound conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
issues with SPDP-PEG24-NHS ester solubility in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of SPDP-PEG24-NHS ester in aqueous buffers. It is intended for researchers, scientists, and drug development professionals working with this reagent.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly in my aqueous reaction buffer. Is this expected?
A1: Yes, this is a common observation. While the polyethylene glycol (PEG) spacer in this compound enhances its hydrophilicity compared to non-PEGylated crosslinkers, it still has limited solubility directly in aqueous buffers.[1][2] It is recommended to first dissolve the ester in a water-miscible organic solvent before adding it to your aqueous reaction mixture.[1][3]
Q2: What is the recommended procedure for dissolving this compound?
A2: To ensure successful dissolution and maintain the integrity of the reagent, follow these steps:
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Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, prepare a concentrated stock solution by dissolving the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add the stock solution dropwise to your aqueous reaction buffer while gently vortexing to ensure rapid and uniform mixing. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid impacting your protein's stability and the reaction efficiency.
Q3: Why is it important to prepare the stock solution of this compound immediately before use?
A3: The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis in the presence of moisture. Preparing the stock solution in a dry organic solvent and using it promptly minimizes this hydrolysis, ensuring maximum reactivity of the crosslinker with the primary amines on your target molecule. Storing the reagent in solution for extended periods is not recommended.
Q4: What buffers are compatible with this compound conjugation reactions?
A4: For the NHS ester reaction with primary amines, it is crucial to use buffers that do not contain primary amines themselves, as they will compete with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, borate, and HEPES buffers, typically at a pH range of 7.2 to 8.5. Avoid buffers such as Tris-HCl (Tris) or glycine.
Q5: How does pH affect the stability and reactivity of the this compound?
A5: The pH of the reaction buffer is a critical parameter. The reaction of the NHS ester with primary amines is more efficient at a slightly alkaline pH (7.2-8.5). However, the rate of hydrolysis of the NHS ester also increases with pH. Therefore, a compromise must be made to achieve efficient conjugation while minimizing reagent inactivation due to hydrolysis. For example, the half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.
Troubleshooting Guide
If you are encountering persistent solubility issues or poor reaction efficiency with this compound, consult the following troubleshooting guide.
Solubility and Reaction Troubleshooting Flowchart
References
Technical Support Center: SPDP-PEG24-NHS Ester Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of unreacted SPDP-PEG24-NHS ester from bioconjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins) and a pyridyldithiol group that reacts with sulfhydryls (like those on cysteine residues).[1] The polyethylene glycol (PEG) spacer increases water solubility and reduces aggregation of the resulting conjugate.[1][2]
Q2: Why is it crucial to remove unreacted this compound?
Removal of unreacted crosslinker is a critical step to ensure the quality and reliability of your conjugate for downstream applications. The presence of unreacted this compound can lead to high background signals, non-specific binding, and interference in subsequent assays.
Q3: What are the common methods to remove unreacted this compound?
The most common methods for removing small molecules like unreacted this compound from larger bioconjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger conjugate molecules elute first, while the smaller, unreacted crosslinker is retained in the porous beads of the chromatography resin.
-
Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows smaller molecules (unreacted crosslinker) to pass through while retaining the larger conjugate.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and purifying biomolecules. It is particularly useful for larger scale preparations and can effectively remove small molecule impurities.
Q4: How do I choose the best purification method?
The choice of purification method depends on several factors, including the size of your conjugate, the scale of your reaction, and the required purity of the final product.
-
For small-scale purifications, SEC (using spin columns) and dialysis are often convenient.
-
For larger-scale purifications, TFF is generally more efficient.
-
When high resolution is required to separate the conjugate from other proteins of similar size, SEC is the preferred method.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
Problem 1: Low Conjugate Yield After Purification
| Possible Cause | Recommended Solution |
| Inefficient Conjugation Reaction: The initial reaction may not have proceeded optimally, leading to a low amount of desired conjugate being formed. | - Optimize reaction conditions such as pH (typically 7.2-8.5 for NHS ester reactions), temperature, and incubation time. - Ensure the absence of primary amine-containing buffers (e.g., Tris, glycine) in your reaction, as they compete with your target molecule. - Verify the reactivity of your protein's amine groups. |
| Loss of Conjugate During Purification: The chosen purification method may not be suitable, leading to loss of the product. | - For SEC: Ensure the column is properly packed and equilibrated. The sample volume should not exceed 2-5% of the total column volume for optimal resolution. - For Dialysis: Use a dialysis membrane with an appropriate MWCO to prevent loss of your conjugate. Ensure the dialysis buffer volume is sufficiently large (at least 100 times the sample volume) and changed several times. - For TFF: Optimize the transmembrane pressure and feed flow rate to minimize protein aggregation and loss. |
| Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation, which is then removed during purification, resulting in a lower yield of the soluble conjugate. | - The use of a PEGylated crosslinker like this compound helps to reduce aggregation compared to non-PEGylated crosslinkers. - Optimize the molar ratio of the crosslinker to the protein to avoid excessive modification, which can lead to aggregation. |
Problem 2: Presence of Unreacted this compound in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Purification: The purification method may not have been sufficient to completely remove the small molecule crosslinker. | - For SEC: Use a column with a resin that provides good resolution between your conjugate and the ~1.4 kDa this compound. Consider using a desalting column for rapid removal. - For Dialysis: Increase the dialysis time and the frequency of buffer changes. Ensure the MWCO of the membrane is appropriate. - For TFF: Increase the number of diavolumes during the diafiltration step to ensure complete removal of small molecules. |
| Hydrolysis of NHS Ester: The NHS ester can hydrolyze during the reaction, and the hydrolyzed, non-reactive form may be more difficult to remove or may interfere with quantification methods. | - Prepare the this compound solution immediately before use to minimize hydrolysis. - Perform the reaction at a slightly lower pH (around 7.2-7.5) to balance the rate of aminolysis and hydrolysis, though the reaction with amines is more efficient at a slightly basic pH (8.3-8.5). |
| Non-Covalent Binding: The unreacted crosslinker might be non-covalently associated with the conjugate. | - Include mild detergents or adjust the ionic strength of the purification buffer to disrupt non-specific interactions. |
Quantitative Data Summary
The following table summarizes key parameters for the different purification methods.
| Purification Method | Typical Scale | Key Parameters | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Lab-scale (µg to mg) | - Resin type and pore size - Column dimensions - Flow rate | - High resolution - Mild conditions, preserving protein activity | - Can lead to sample dilution - Limited sample volume capacity |
| Dialysis | Lab-scale (µg to g) | - Membrane MWCO - Buffer volume and exchange frequency | - Simple and requires minimal equipment - Gentle on the sample | - Time-consuming (can take several hours to days) - Can lead to sample dilution |
| Tangential Flow Filtration (TFF) | Pilot to process-scale (mg to kg) | - Membrane type and pore size - Transmembrane pressure (TMP) - Feed flow rate | - Fast and efficient for large volumes - Can simultaneously concentrate and purify | - Requires specialized equipment - Potential for membrane fouling |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for rapid, small-scale purification.
-
Equilibrate the Column: Select a desalting spin column with an appropriate molecular weight cut-off (e.g., 5-10 kDa). Equilibrate the column with your desired storage buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage solution and then adding the equilibration buffer and centrifuging again.
-
Apply the Sample: Apply the entire volume of your conjugation reaction mixture to the top of the equilibrated resin bed.
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Elute the Conjugate: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The larger conjugate will pass through the column in the void volume and be collected, while the smaller, unreacted this compound and its byproducts will be retained in the resin.
-
Characterize the Purified Conjugate: Analyze the purified conjugate to determine its concentration and the degree of labeling.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is a simple and effective method for purification.
-
Prepare the Dialysis Cassette: Select a dialysis cassette or tubing with a suitable MWCO (e.g., 10 kDa). Hydrate the membrane according to the manufacturer's instructions.
-
Load the Sample: Load your conjugation reaction mixture into the dialysis cassette.
-
Perform Dialysis: Place the cassette in a beaker containing a large volume (at least 100-fold the sample volume) of your desired dialysis buffer. Stir the buffer gently on a magnetic stir plate.
-
Buffer Exchange: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted crosslinker. A common schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and then let it dialyze overnight.
-
Recover the Sample: Carefully remove the purified conjugate from the dialysis cassette.
Visualizations
Experimental Workflow for Conjugation and Purification
Caption: Workflow for bioconjugation and subsequent purification.
Troubleshooting Logic for Low Conjugate Yield
Caption: Decision tree for troubleshooting low conjugate yield.
References
Technical Support Center: Characterizing SPDP-PEG24-NHS Ester ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using the SPDP-PEG24-NHS ester linker.
Troubleshooting Guide
This guide addresses common challenges encountered during the characterization of this compound ADCs, focusing on analytical techniques and data interpretation.
Problem 1: Inaccurate or Variable Drug-to-Antibody Ratio (DAR) Determination
Symptoms:
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Inconsistent average DAR values between batches.
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Discrepancies in DAR values obtained from different analytical methods (e.g., HIC vs. Mass Spectrometry).
-
Broad or poorly resolved peaks in Hydrophobic Interaction Chromatography (HIC).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete or inefficient conjugation reaction. | Optimize conjugation conditions: ensure the antibody is at the correct concentration and pH (typically pH 7.0-8.0 for the SPDP reaction with thiols). The NHS ester reaction with lysines is favored at a slightly higher pH (8.0-8.5).[][2] Use a sufficient molar excess of the this compound linker. |
| Hydrolysis of the NHS ester. | The NHS ester is moisture-sensitive.[3] Prepare linker solutions in anhydrous DMSO or DMF immediately before use and avoid storing them.[3][4] |
| Heterogeneity of lysine conjugation. | Lysine-based conjugation is inherently heterogeneous, leading to a distribution of DAR species. This is an expected outcome. Use orthogonal methods like HIC and Mass Spectrometry to characterize this distribution. |
| Issues with analytical methods. | For HIC, optimize the salt gradient to improve peak resolution. For Mass Spectrometry, ensure proper sample preparation, including desalting and deglycosylation, to reduce spectral complexity. |
Problem 2: ADC Aggregation
Symptoms:
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Presence of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC).
-
Precipitation of the ADC during or after conjugation.
-
Poor recovery from chromatography columns.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Increased hydrophobicity from the drug-linker. | The hydrophobic nature of many cytotoxic drugs can lead to aggregation. The PEG24 linker is designed to increase hydrophilicity and mitigate this. However, with high DAR values, aggregation can still occur. |
| Suboptimal buffer conditions. | Screen different buffer formulations and pH to improve ADC solubility. Consider the addition of excipients like arginine or polysorbate to reduce aggregation. |
| Freeze-thaw stress. | ADCs can be sensitive to freezing and thawing. Aliquot ADC samples and store them at appropriate temperatures (e.g., -80°C for long-term storage) to minimize freeze-thaw cycles. |
| High ADC concentration. | Work with ADC concentrations that have been shown to be soluble. Perform concentration-dependent studies to identify the aggregation threshold. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Drug-to-Antibody Ratio (DAR) distribution for an this compound ADC?
A1: Since the NHS ester targets surface-accessible lysine residues, the conjugation is random, resulting in a heterogeneous mixture of ADCs with a range of DAR values (typically from 0 to 8). The average DAR is often targeted to be between 2 and 4 to balance efficacy and potential toxicity. The distribution will show varying populations of different DAR species, which can be visualized by HIC or Mass Spectrometry.
Q2: How does the PEG24 linker in the this compound affect the characterization of my ADC?
A2: The PEG24 linker is hydrophilic and is intended to improve the solubility and stability of the ADC, especially when conjugated to a hydrophobic payload. This can help to reduce aggregation and allow for potentially higher drug loading. In terms of characterization, the PEG linker will increase the hydrodynamic radius of the ADC, which may lead to an earlier elution profile in Size Exclusion Chromatography (SEC) compared to a non-PEGylated ADC. The PEG linker also adds to the overall mass of the conjugate, which must be accounted for in Mass Spectrometry analysis.
Q3: I am observing unexpected peaks in my HIC chromatogram. What could be the cause?
A3: Unexpected peaks in HIC can arise from several sources:
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Isomers: For a given DAR, the drug-linker can be attached to different lysine residues, resulting in positional isomers with slightly different hydrophobicities.
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Degradation products: The ADC could be fragmenting or the linker could be cleaving prematurely.
-
Unconjugated antibody: A peak corresponding to the naked antibody (DAR=0) should be present.
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Free drug-linker: If not properly purified, residual drug-linker may be present.
Q4: What are the critical parameters to consider for Mass Spectrometry analysis of my this compound ADC?
A4: For accurate Mass Spectrometry analysis, consider the following:
-
Sample Preparation: Proper desalting is crucial to remove non-volatile salts that can interfere with ionization. Deglycosylation can simplify the mass spectrum and aid in data interpretation.
-
Instrumentation: High-resolution mass spectrometers, such as Q-TOF or Orbitrap instruments, are necessary to resolve the different DAR species.
-
Data Analysis: Deconvolution software is required to determine the mass of the intact ADC and calculate the DAR distribution.
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
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Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Calculate the average DAR by integrating the peak areas for each DAR species and using a weighted average formula.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
Column: A SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
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Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Data Analysis: Quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) by integrating the respective peak areas.
Protocol 3: Intact Mass Analysis by LC-MS
-
LC System: A UHPLC system with a reverse-phase column suitable for large proteins (e.g., a C4 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from approximately 20% to 60% Mobile Phase B.
-
MS System: A high-resolution mass spectrometer (Q-TOF or Orbitrap).
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Sample Preparation: Desalt the ADC sample using a suitable method (e.g., spin columns). Deglycosylation with PNGase F is recommended.
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Data Analysis: Deconvolute the raw mass spectrum to obtain the mass of the different DAR species and calculate the average DAR.
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and characterization.
Caption: Troubleshooting flowchart for inaccurate DAR determination in this compound ADCs.
References
Technical Support Center: SPDP-PEG24-NHS Ester Conjugation
Welcome to the technical support center for SPDP-PEG24-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this crosslinker, with a specific focus on the critical impact of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A: The optimal pH range for the reaction between an NHS ester and a primary amine (e.g., lysine residue on a protein) is between 7.2 and 8.5.[1][2][3][4][5] For maximal efficiency, a pH of 8.3-8.5 is often recommended.
Q2: Why is pH so critical for the NHS ester-amine reaction?
A: The reaction pH represents a crucial balance between two competing processes:
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Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At pH values below the pKa of the amine (typically around 10.5 for lysine, but can be lower depending on the protein's microenvironment), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, which significantly slows down or prevents the reaction. As the pH increases towards the pKa, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.
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NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactivated. The rate of this hydrolysis reaction increases significantly at higher pH values.
Therefore, the optimal pH maximizes amine reactivity while minimizing NHS ester hydrolysis to achieve the highest conjugation yield.
Q3: What happens if I perform the reaction at a pH that is too low or too high?
A:
-
Low pH (below 7.2): The concentration of deprotonated primary amines on your molecule will be very low, leading to a very slow reaction rate and inefficient conjugation.
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High pH (above 8.5-9.0): The hydrolysis of the this compound will be very rapid. This competing reaction will consume the NHS ester before it can react with your target molecule, resulting in a low yield of the desired conjugate.
Q4: What is the stability of the pyridyl disulfide group at different pH values?
A: The 2-pyridyldithio group, which is part of the SPDP linker, is generally stable under mild acidic and neutral conditions. The reaction of the pyridyl disulfide with a thiol (sulfhydryl group) optimally occurs at pH 7-8. While extreme pH levels can affect the stability of disulfide bonds, they are generally less susceptible to pH changes compared to non-covalent interactions. Degradation of disulfide bonds in peptides has been observed to increase from neutral to basic pH. For most applications involving this compound, the pH range for the NHS ester reaction (7.2-8.5) is compatible with the stability of the pyridyl disulfide group.
Q5: Which buffers should I use for the conjugation reaction?
A: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
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Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is a common recommendation.
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer. An ideal starting point is often pH 8.3-8.5. |
| NHS Ester Hydrolysis: The this compound has hydrolyzed due to moisture or high pH. | Store the NHS ester properly under desiccated conditions. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use. | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction. | Perform a buffer exchange into a non-amine-containing buffer like PBS, bicarbonate, or borate buffer. | |
| Low Reagent Concentration: Dilute concentrations of reactants can favor hydrolysis over the desired conjugation. | Increase the concentration of your protein or peptide (a typical starting concentration is 1-10 mg/mL). | |
| High Background or Non-Specific Binding | Excess Unreacted NHS Ester: The unreacted crosslinker was not sufficiently quenched or removed. | After the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl or glycine to a final concentration of 50-100 mM) to consume any remaining active NHS ester. Purify the conjugate to remove excess reagent and byproducts. |
| Protein Aggregation: The conjugation process may have led to protein aggregation. | Optimize the molar ratio of the NHS ester to your protein by performing small-scale trial reactions. Ensure the buffer conditions are optimal for your protein's stability. | |
| Reagent Precipitation | Poor Solubility of NHS Ester: The this compound has limited aqueous solubility. | Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. |
| Hydrolyzed Reagent: The reagent may have degraded due to improper storage. | Ensure the NHS ester is stored correctly, protected from moisture. It is best to use fresh solutions for each experiment. |
Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life, which is the time it takes for 50% of the ester to hydrolyze, decreases significantly as the pH increases.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 25 | Several hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes (estimated) |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Note: The data presented is a compilation from various sources on NHS ester stability and may not be specific to the PEG24 linker.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate buffer, pH 7.2-8.5 (pH 8.3 is recommended as a starting point).
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
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Purification equipment (e.g., desalting column).
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Perform the Conjugation Reaction:
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Add a calculated molar excess of the dissolved this compound to the protein solution. A 5- to 20-fold molar excess is a common starting point.
-
Mix the reaction gently and immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted crosslinker and byproducts by gel filtration (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Reaction pathway for this compound conjugation, highlighting the influence of pH.
Caption: A logical workflow for troubleshooting low yield in this compound reactions.
References
Technical Support Center: Strategies to Reduce Disulfide Bond Cleavage During Storage
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting disulfide bond cleavage in proteins and other biologics during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of disulfide bond cleavage during storage?
A1: Disulfide bond cleavage during storage is primarily caused by several factors:
-
pH: Alkaline conditions (pH > 8) can promote β-elimination and thiol-disulfide exchange reactions, leading to the breakage of disulfide bonds. Conversely, while generally more stable at acidic pH, extreme pH levels can also impact disulfide bond stability.[1]
-
Temperature: Elevated temperatures increase the rate of chemical degradation reactions, including disulfide bond scrambling and cleavage.[2] For long-term stability, storage at -80°C is widely recommended.[2]
-
Reducing Agents: The presence of even trace amounts of reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), can readily reduce disulfide bonds.[3][4]
-
Metal Ions: Certain metal ions, like copper, can catalyze the oxidation of free thiols and promote disulfide bond shuffling.
-
Free Thiols: The presence of free cysteine residues in the protein or formulation can initiate thiol-disulfide exchange, leading to the scrambling or cleavage of existing disulfide bonds.
-
Mechanical Stress: Physical stresses such as high shear forces during processing can cause cell lysis, releasing intracellular reducing enzymes that can cleave disulfide bonds in the harvested cell culture fluid.
Q2: How can I prevent disulfide bond cleavage in my protein sample during storage?
A2: Several strategies can be employed to enhance the stability of disulfide bonds during storage:
-
Optimize Storage Buffer: Maintain a pH where the protein is most stable, typically between pH 4 and 7. A buffer concentration of 20-50 mM is generally recommended.
-
Control Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can degrade proteins. Storing proteins in 25-50% glycerol at -20°C can prevent freezing and allow for repeated sampling without thawing.
-
Add Stabilizers and Chelators: Include additives in your storage buffer to minimize degradation. See the table below for recommended concentrations.
-
Minimize Reducing Agents: Ensure all labware and reagents are free from contamination with reducing agents.
-
Handle with Care: Avoid vigorous vortexing or shaking, which can introduce shear stress and increase oxygen levels in the solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased levels of free thiols detected after storage. | 1. Presence of reducing agents in the buffer. 2. Suboptimal pH or temperature. 3. Thiol-disulfide exchange initiated by free cysteines. | 1. Prepare fresh buffers and ensure no cross-contamination with reducing agents. 2. Re-evaluate and optimize storage pH and temperature. Store at ≤ -70°C for long-term stability. 3. Consider adding an alkylating agent like N-ethylmaleimide (NEM) to cap free thiols if compatible with downstream applications. |
| Loss of biological activity or protein aggregation. | 1. Incorrect disulfide bond formation or scrambling. 2. Protein unfolding due to cleavage of structural disulfide bonds. | 1. Analyze disulfide bond linkages using non-reducing SDS-PAGE and/or LC-MS/MS peptide mapping. 2. Optimize formulation with stabilizers like glycerol or sugars. 3. Store at a higher protein concentration (>1 mg/mL) to reduce surface adsorption and aggregation. If not feasible, add a carrier protein like BSA. |
| Observation of protein fragments in non-reducing SDS-PAGE. | 1. Cleavage of inter-chain disulfide bonds. 2. Proteolytic degradation. | 1. Confirm disulfide cleavage by comparing with a reduced sample. Additives like cupric sulfate or hydrogen peroxide have been used to prevent reduction in cell culture harvests. 2. Add protease inhibitors to the storage buffer. |
Data Presentation: Recommended Storage Additives
The following table summarizes common additives used to stabilize proteins and prevent disulfide bond cleavage during storage.
| Additive | Recommended Final Concentration | Purpose | Reference(s) |
| Glycerol / Ethylene Glycol | 25-50% (v/v) | Cryoprotectant; prevents ice crystal formation and allows for storage at -20°C without freezing. | |
| Sugars (Sucrose, Trehalose) | 5-10% (w/v) or specific molar ratios (e.g., 360:1 sugar to protein) | Cryoprotectant and protein stabilizer. | |
| EDTA | 1-5 mM | Metal chelator; prevents metal-induced oxidation of sulfhydryl groups. | |
| Dithiothreitol (DTT) / β-Mercaptoethanol (BME) | 1-5 mM | Reducing agents; maintain proteins in a reduced state by preventing oxidation of cysteines (use with caution as they can also reduce existing disulfide bonds). | |
| Sodium Azide (NaN₃) | 0.02-0.05% (w/v) | Antimicrobial agent to prevent microbial growth. | |
| Bovine Serum Albumin (BSA) | 1-5 mg/mL (0.1-0.5%) | Carrier/filler protein; protects dilute protein solutions from degradation and loss. |
Experimental Protocols
Ellman's Assay for Quantification of Free Thiols
This assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine Hydrochloride Monohydrate (for standard curve).
-
Spectrophotometer.
Procedure:
-
Prepare Cysteine Standards:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.
-
Create a serial dilution of the cysteine stock to generate a standard curve (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).
-
-
Sample Preparation:
-
Dilute your protein sample to an appropriate concentration in the Reaction Buffer.
-
-
Reaction:
-
In separate tubes, add 250 µL of each standard or unknown sample to 2.5 mL of Reaction Buffer containing 50 µL of Ellman's Reagent Solution.
-
Prepare a blank containing 250 µL of Reaction Buffer instead of the sample.
-
-
Incubation:
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the standards and samples at 412 nm against the blank.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in your sample from the standard curve. Alternatively, the concentration can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
Non-Reducing SDS-PAGE
This technique separates proteins based on their molecular weight under denaturing but non-reducing conditions, allowing for the visualization of inter-chain disulfide bonds.
Materials:
-
Polyacrylamide gel
-
SDS-PAGE running buffer
-
Non-reducing sample loading buffer (lacking DTT or BME)
-
Protein sample
-
Molecular weight markers
Procedure:
-
Sample Preparation:
-
Mix your protein sample with the non-reducing sample loading buffer. To prevent disulfide bond shuffling during sample preparation, it is recommended to add an alkylating agent like N-ethylmaleimide (NEM) to a final concentration of 10 mM.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Blue or another suitable protein stain to visualize the protein bands.
-
Proteins with intact inter-chain disulfide bonds will migrate as a single, higher molecular weight band compared to the individual subunits observed under reducing conditions.
-
Peptide Mapping by LC-MS/MS for Disulfide Bond Analysis
This is a powerful technique for identifying the specific cysteine residues involved in disulfide bonds.
Materials:
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl in Tris buffer, pH ~7.8)
-
Protease (e.g., Trypsin)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation:
-
Denature the protein in a suitable buffer to unfold it and make it accessible to the protease. Incubate at 37°C for 30-60 minutes.
-
-
Proteolytic Digestion (Non-Reducing):
-
Dilute the denatured protein solution to reduce the concentration of the denaturant.
-
Add the protease (e.g., trypsin at a 1:20 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Quenching:
-
Stop the digestion by adding a quenching solution to lower the pH (e.g., to ~2), which also helps to prevent disulfide scrambling.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
The mass spectrometer will identify peptides that are linked by disulfide bonds. A parallel analysis of a reduced sample can help in identifying the disulfide-linked peptides by comparing the chromatograms.
-
-
Data Analysis:
-
Use specialized software to analyze the MS/MS data and identify the specific cysteine residues that form each disulfide bond.
-
Visualizations
Caption: Major causes and mechanisms of disulfide bond cleavage.
Caption: Troubleshooting workflow for disulfide bond instability.
References
- 1. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 2. What Is The Recommended Temperature For Storing Proteins? Ensure Long-Term Stability And Activity - Kintek Solution [kindle-tech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biocompare.com [biocompare.com]
Technical Support Center: SPDP-PEG24-NHS Ester Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and monitoring protocols for SPDP-PEG24-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the N-terminus or lysine residues of a protein) to form a stable amide bond.[1][][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[4][5] The other end of the molecule features a pyridyldithio (SPDP) group, which can react with sulfhydryl (thiol) groups to form a cleavable disulfide bond.
Q2: Which buffers are recommended for the NHS ester reaction?
A2: It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency. Recommended buffers include phosphate, bicarbonate, HEPES, or borate at a pH of 7.2-8.5.
Q3: How can I determine the concentration of my SPDP-PEG-modified protein?
A3: After removing unreacted crosslinker, you can quantify the degree of modification by measuring the release of pyridine-2-thione. This is achieved by reducing a small sample of the conjugate with an excess of a reducing agent like Dithiothreitol (DTT). The released pyridine-2-thione has a strong absorbance at 343 nm.
Q4: How should I store and handle the this compound reagent?
A4: NHS esters are highly sensitive to moisture. The reagent should be stored at -20°C in a desiccated environment. Before opening, the vial must be equilibrated to room temperature to prevent condensation. It is best to dissolve the reagent in an anhydrous organic solvent, like DMSO or DMF, immediately before use and to avoid preparing stock solutions for long-term storage due to hydrolysis.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation and monitoring process.
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester group is susceptible to hydrolysis in aqueous solutions, which increases with pH. Ensure the reagent is handled properly (see FAQ 4). Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will cap the NHS ester. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate before starting the conjugation. |
| Suboptimal Reaction pH | The reaction is pH-dependent. At low pH, primary amines are protonated and less reactive. At high pH, hydrolysis is rapid. Optimize the reaction pH within the 7.2-8.5 range. A starting point of pH 8.3-8.5 is often recommended. |
| Steric Hindrance | The primary amines on the target molecule may be inaccessible. Consider using a crosslinker with a longer PEG spacer arm if available. Mild denaturation of the protein could be an option if its native conformation is not required. |
Problem: Protein Aggregation or Precipitation During/After Reaction
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the this compound reagent in the reaction. Perform pilot reactions with varying molar ratios to find the optimal level of modification. |
| Solvent-Related Issues | Although the PEG linker enhances solubility, the crosslinker itself is often dissolved in an organic solvent (DMSO/DMF). Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation. |
| Hydrolysis Products | Hydrolysis of the NHS ester forms a carboxyl group, which can alter the protein's charge and lead to non-specific interactions or aggregation. Minimize hydrolysis by following best practices for reagent handling and reaction setup. |
Experimental Workflows & Protocols
A typical workflow for monitoring the conjugation reaction involves several key stages, from reagent preparation to data analysis.
Caption: General experimental workflow for SPDP-PEG-NHS ester conjugation and analysis.
Protocol 1: UV-Vis Spectrophotometry for Quantifying Modification
This method allows for the indirect monitoring of the reaction by quantifying the number of SPDP-PEG linkers successfully conjugated to the target molecule.
-
Reaction & Purification :
-
Perform the conjugation reaction as planned (e.g., using a 10-20 fold molar excess of the SPDP-PEG reagent to the protein).
-
After the incubation period (e.g., 30-60 minutes at room temperature), remove the unreacted crosslinker using a desalting column (e.g., Zeba Spin) equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
-
Pyridine-2-thione Release Assay :
-
Prepare a solution of a reducing agent, such as 50 mM DTT, in a phosphate buffer.
-
Take a known concentration of your purified conjugate solution.
-
Add an excess of the DTT solution to the conjugate sample.
-
Incubate for 15-30 minutes at room temperature to ensure complete reduction of the disulfide bond.
-
Measure the absorbance of the solution at 343 nm. The released pyridine-2-thione has a molar extinction coefficient (ε) of 8,080 M⁻¹cm⁻¹.
-
-
Calculation :
-
Concentration of Pyridine-2-thione (M) = Absorbance at 343 nm / 8,080
-
Moles of SPDP per Mole of Protein = Concentration of Pyridine-2-thione / Concentration of Protein (M)
-
Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Reaction Progress Monitoring
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the visualization of the starting materials and the formation of the larger PEGylated conjugate.
-
Instrumentation and Column :
-
An HPLC system equipped with a UV detector is required. A refractive index (RI) detector can also be used for detecting the PEG moiety, which lacks a UV chromophore.
-
Select a suitable SEC column (e.g., TSKgel G3000SWXL or similar) capable of resolving the expected molecular weights of the unconjugated protein, the PEG reagent, and the final conjugate.
-
-
Mobile Phase :
-
An isocratic mobile phase is typically used. A common choice is a phosphate buffer with added salt to minimize ionic interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).
-
-
Sample Analysis :
-
At various time points during the reaction (e.g., t=0, 15 min, 30 min, 60 min), take a small aliquot of the reaction mixture and quench it immediately (e.g., by adding a small amount of Tris or by rapid desalting).
-
Inject the samples onto the SEC-HPLC system.
-
Monitor the chromatogram at 280 nm (for protein) or 260 nm (for NHS release).
-
Observe the decrease in the peak area of the unconjugated protein and the corresponding increase in the peak area of the higher molecular weight PEGylated conjugate over time.
-
| Technique | What It Measures | Advantages | Disadvantages |
| UV-Vis | Degree of SPDP incorporation (indirectly, post-reaction) | Rapid, simple, and provides quantitative data on modification level. | Does not provide information on product distribution (e.g., mono- vs. di-PEGylated species) or aggregation. |
| SEC-HPLC | Separation of reactants and products by size | Allows real-time monitoring of product formation and consumption of starting material. Can detect aggregation. | May not resolve species with similar hydrodynamic volumes. Requires more specialized equipment. |
| LC-MS | Exact mass of the conjugate(s) | Provides definitive confirmation of successful conjugation and the degree of PEGylation (number of PEGs per molecule). | Requires advanced instrumentation and expertise. Can be complex to interpret due to PEG polydispersity and multiple charge states. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing common issues.
References
Validation & Comparative
Confirming SPDP-PEG24-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of molecules using linkers like SPDP-PEG24-NHS ester is a critical step in the development of antibody-drug conjugates (ADCs), targeted therapies, and other advanced biopharmaceuticals. Verifying the successful attachment of this heterobifunctional linker is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for confirming the conjugation of this compound, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a premier method for unequivocally confirming conjugation. It provides precise mass information, allowing for the direct detection of the mass shift corresponding to the addition of the this compound. However, other techniques offer complementary information and can be valuable in a comprehensive characterization strategy.
| Feature | Mass Spectrometry (ESI-LC/MS) | MALDI-TOF MS | Size-Exclusion Chromatography (SEC-MALS) | UV-Vis Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of intact conjugate and fragments | Time-of-flight of ions, converted to m/z | Hydrodynamic radius and molar mass | Absorbance of light |
| Information Provided | Direct confirmation of conjugation, site of conjugation (with MS/MS), degree of PEGylation, heterogeneity | Average degree of PEGylation, distribution of PEGylated species, confirmation of conjugation | Separation of conjugated from unconjugated species, aggregation analysis, estimation of hydrodynamic size | Indirect estimation of conjugation degree by monitoring the release of pyridine-2-thione |
| Sensitivity | High | High | Moderate | Low to Moderate |
| Quantitative Accuracy | Good (with appropriate standards) | Semi-quantitative | Good (for relative quantification) | Good (for monitoring reaction progress) |
| Sample Requirement | Low (µg) | Low (µg) | Moderate (µg-mg) | Moderate (µg-mg) |
| Complexity | High | Moderate | Moderate | Low |
| Cost | High | High | Moderate | Low |
Mass Spectrometry: The Gold Standard for Conjugation Confirmation
Electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS) is the preferred method for the detailed characterization of PEGylated proteins.[1] It provides high-resolution mass data that directly confirms the covalent attachment of the this compound to the target molecule.
Expected Mass Shift
The molecular weight of SPDP-dPEG®24-NHS ester is 1440.70 g/mol . Upon successful conjugation to a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue), the NHS group is released, and the SPDP-PEG24 moiety is attached. The expected mass increase upon conjugation is therefore the mass of the SPDP-PEG24 portion of the molecule.
Example Data: In an ESI-MS analysis of a discrete m-dPEG®24-NHS ester, the ammonium adducts were observed, with the (M+NH₄)⁺ ion at an m/z of 1231.6975 and the (M+2NH₄)²⁺ ion at an m/z of 624.8662.[2] Deisotoped mass spectra of the m-dPEG®24-NHS ester adduct show zero-charge masses of 1230.6910 Da for (M•NH₃) and 1247.7180 Da for (M•2NH₃).[2]
Experimental Protocol: ESI-LC/MS for Conjugation Confirmation
This protocol outlines the general steps for confirming the conjugation of this compound to a protein.
1. Sample Preparation:
-
Reaction Quenching: After the conjugation reaction, quench any unreacted NHS ester by adding a small molar excess of an amine-containing buffer, such as Tris or glycine.
-
Purification: Remove excess, unreacted this compound and other reaction components using a suitable method like size-exclusion chromatography (e.g., a desalting column) or dialysis. The purified conjugate should be in a volatile buffer compatible with mass spectrometry, such as ammonium acetate or ammonium bicarbonate.
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C4, C8) is typically used for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.
-
Scan Range: A wide m/z range (e.g., 500-4000) is necessary to detect the multiply charged ions of the intact protein and its conjugate.
-
Deconvolution: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass of the protein and its conjugate.
-
3. Data Analysis:
-
Compare the deconvoluted mass of the starting protein with the mass of the conjugated product.
-
The mass difference should correspond to the mass of the attached SPDP-PEG24 moiety.
-
The presence of multiple peaks with mass differences corresponding to one, two, or more attached linkers can be used to assess the degree of PEGylation and the heterogeneity of the product.
Alternative Methods for Conjugation Confirmation
While mass spectrometry provides the most definitive evidence of conjugation, other techniques can offer valuable and often complementary information.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool for analyzing PEGylated proteins.[1][3] It is particularly useful for determining the average degree of PEGylation and the distribution of different PEGylated species.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation: Mix the purified conjugate solution (typically 1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Target Spotting: Spot 1-2 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range. Linear mode is often preferred for large molecules.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG linkers. In one study, a non-PEGylated peptide showed a parent ion at 2867.6 Da, while the PEGylated version showed a molecular distribution around 4781.4 Da.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for characterizing the size and molar mass of macromolecules in solution. It can effectively separate the conjugated protein from the unconjugated protein and free linker, providing information on the purity and aggregation state of the sample.
Experimental Protocol: SEC-MALS
-
System Setup: An SEC column is coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.
-
Mobile Phase: A buffer that is compatible with both the protein and the column, typically a phosphate or Tris buffer.
-
Sample Injection: Inject the purified conjugate onto the SEC column.
-
Data Analysis: The MALS detector measures the light scattered by the eluting molecules, which is used to calculate the molar mass. The UV and dRI detectors provide concentration information. By combining the data from all three detectors, the molar mass of the protein, the PEG, and the conjugate can be determined, allowing for the calculation of the degree of PEGylation.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to indirectly monitor the progress of the conjugation reaction. The SPDP group contains a pyridine-2-thione leaving group that is released upon reaction with a sulfhydryl group. However, for NHS ester reactions with primary amines, this method is less direct. An alternative approach is to quantify the degree of conjugation by monitoring the reaction of the pyridyldithio group. The release of pyridine-2-thione upon reduction of the disulfide bond can be measured at 343 nm.
Experimental Protocol: UV-Vis Spectroscopy (for disulfide cleavage)
-
Reaction: After the initial conjugation of the NHS ester to the protein, the pyridyldithio group can be reacted with a reducing agent like DTT.
-
Measurement: Measure the absorbance of the solution at 343 nm.
-
Calculation: The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ = 8080 M⁻¹cm⁻¹). This provides an estimate of the number of SPDP groups attached to the protein.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logic behind conjugation confirmation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming this compound conjugation via mass spectrometry.
Caption: Logical relationship between the analytical goal, methods, and the information obtained for conjugation confirmation.
References
Characterizing SPDP-PEG24-NHS Ester Conjugates: A Comparative Guide to Hydrophobic Interaction Chromatography
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of linkers like SPDP-PEG24-NHS ester to proteins, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, results in a heterogeneous mixture that requires robust analytical techniques for thorough evaluation. This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) with other common HPLC-based methods for the characterization of this compound protein conjugates, supported by experimental data and detailed protocols.
The Role of HIC in Characterizing PEGylated Conjugates
This compound is a heterobifunctional crosslinker that joins a protein's primary amines (via the NHS ester) to a molecule containing a thiol group (via the SPDP group), with a 24-unit polyethylene glycol (PEG) spacer. This PEG linker enhances the solubility and stability of the resulting conjugate. The inherent heterogeneity of the conjugation reaction, which can yield unreacted protein, multi-PEGylated species, and positional isomers, necessitates powerful analytical tools for characterization.
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating proteins and their conjugates based on differences in their surface hydrophobicity.[1][2] Unlike reversed-phase chromatography, HIC employs non-denaturing conditions, which is crucial for maintaining the structural integrity and biological activity of the protein conjugate.[2][3] In HIC, molecules are adsorbed to a weakly hydrophobic stationary phase at high salt concentrations and are eluted as the salt concentration is decreased.[3] The PEG chain in the this compound linker, being hydrophilic, can shield the protein's hydrophobic regions, leading to complex retention behavior that can be exploited for separation.
Comparative Analysis of Chromatographic Techniques
While HIC is a valuable tool, a multi-faceted approach employing orthogonal methods is often necessary for the comprehensive characterization of this compound conjugates. The following sections compare HIC with Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX).
Quantitative Data Summary
The following tables present a summary of representative data from the analysis of a model protein conjugate (e.g., a monoclonal antibody) with this compound using different HPLC techniques.
Table 1: Retention Times of Conjugate Species (minutes)
| Species | HIC | SEC | RP-HPLC | IEX |
| Unconjugated Protein | 15.2 | 12.5 | 20.1 | 18.5 |
| Mono-PEGylated Conjugate | 13.8 | 11.0 | 22.5 | 17.2 |
| Di-PEGylated Conjugate | 12.5 | 10.8 | 24.2 | 16.1 |
| Aggregates | N/A | 8.5 | N/A | N/A |
Note: Retention times are illustrative and will vary depending on the specific protein, column, and mobile phase conditions.
Table 2: Resolution of Conjugate Species
| Species Pair | HIC | SEC | RP-HPLC | IEX |
| Unconjugated vs. Mono-PEGylated | 1.8 | 2.5 | 2.2 | 1.5 |
| Mono-PEGylated vs. Di-PEGylated | 1.5 | 0.8 | 1.9 | 1.2 |
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.
Visualizing the Workflow
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the characterization of this compound conjugates.
Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate unconjugated protein from PEGylated species and resolve different degrees of PEGylation based on hydrophobicity.
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
Size-Exclusion Chromatography (SEC)
-
Objective: To separate conjugates based on hydrodynamic radius, primarily for the analysis of aggregates and removal of unreacted PEG.
-
Column: TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm
-
Mobile Phase: 100 mM Sodium Phosphate, 100 mM Sodium Sulfate, pH 6.7
-
Flow Rate: 0.5 mL/min
-
Temperature: Ambient
-
Detection: UV at 280 nm
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate conjugates based on hydrophobicity under denaturing conditions, often providing high resolution.
-
Column: Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 60 °C
-
Detection: UV at 280 nm
Ion-Exchange Chromatography (IEX)
-
Objective: To separate conjugates based on differences in surface charge, which can be altered by PEGylation shielding charged residues.
-
Column: ProPac WCX-10, 4 x 250 mm
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 280 nm
Logical Relationships and Method Selection
The choice of analytical method depends on the specific information required.
Conclusion
The characterization of this compound protein conjugates requires a strategic and often orthogonal analytical approach. Hydrophobic Interaction Chromatography stands out for its ability to separate different PEGylated species under non-denaturing conditions, preserving the native structure of the bioconjugate. While SEC is ideal for analyzing aggregates and free PEG, RP-HPLC often provides higher resolution for positional isomers, albeit under denaturing conditions. IEX is the preferred method for analyzing charge-based heterogeneity. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can effectively characterize their this compound conjugates, ensuring the development of well-defined and high-quality biotherapeutics.
References
Determining the Drug-Antibody Ratio of SPDP-PEG24-NHS Ester ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the drug-antibody ratio (DAR) is a critical quality attribute for any antibody-drug conjugate (ADC). The DAR, which defines the average number of drug molecules conjugated to a single antibody, directly influences the therapeutic efficacy, safety, and pharmacokinetics of the ADC. This guide provides a comprehensive comparison of key analytical methods for determining the DAR of ADCs synthesized using the SPDP-PEG24-NHS ester linker, a popular choice for its cleavable disulfide bond and hydrophilic PEG spacer.
The this compound linker facilitates the conjugation of a cytotoxic payload to an antibody via amine-reactive chemistry. The NHS ester reacts with lysine residues on the antibody, while the pyridyldithiopropionyl (SPDP) group allows for a disulfide linkage with a thiol-containing drug. The PEG24 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
This guide will delve into the experimental protocols for the most common DAR determination techniques, present comparative data in clear tabular formats, and provide visual workflows to enhance understanding.
Key Methods for DAR Determination: A Comparative Overview
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the physicochemical properties of the antibody and the conjugated payload.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Vis Spectroscopy | Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[1][2][3] | Simple, rapid, and requires minimal sample preparation.[1] | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and linker absorbance spectra overlap significantly with the antibody's absorbance.[] | Rapid estimation of average DAR for routine analysis and in-process control. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker moiety increases the retention time on the HIC column. | Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.) and allows for the calculation of the average DAR. | Can be sensitive to experimental conditions (e.g., salt concentration, temperature). May not be suitable for all ADCs, particularly those with very hydrophilic payloads. | Detailed characterization of ADC heterogeneity and determination of both average DAR and drug load distribution, especially for cysteine-linked ADCs. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction of the disulfide bonds. The retention time of the chains is influenced by the number of conjugated drugs. | Provides high-resolution separation of antibody fragments, allowing for accurate quantification of drug loading on each chain. Compatible with mass spectrometry. | Requires denaturation and reduction of the ADC, which alters the native structure. | Analysis of reduced ADCs to determine the distribution of the drug on the light and heavy chains. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass, from which the number of conjugated drugs can be calculated. | Provides highly accurate and direct measurement of the DAR and the distribution of different species. Can identify the location of conjugation. | Requires specialized instrumentation and expertise. Can be sensitive to sample purity and formulation components. | Definitive characterization of ADCs, including precise mass determination, DAR distribution, and identification of conjugation sites. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for the key analytical techniques.
UV-Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law and the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the payload.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody (at 280 nm and the payload's λmax) and the free drug-linker (at 280 nm and its λmax).
-
-
Sample Preparation:
-
Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the payload (Aλmax).
-
-
Calculation:
-
The concentrations of the antibody and the drug can be calculated using the following simultaneous equations, accounting for the absorbance contribution of each component at both wavelengths. A simplified approach is often used if the absorbance of one component is negligible at the λmax of the other.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker.
Workflow for HIC-based DAR Determination
Caption: Workflow for DAR determination using HIC.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.) in the chromatogram.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
-
-
Quantitative Data Comparison
The following table presents hypothetical but representative data for the DAR determination of an this compound ADC using different methods.
| Method | Average DAR | DAR Distribution (Relative %) |
| UV-Vis Spectroscopy | 3.8 | Not Applicable |
| Hydrophobic Interaction Chromatography (HIC) | 3.7 | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% |
| Mass Spectrometry (MS) | 3.75 | DAR0: 4.8%, DAR2: 25.2%, DAR4: 50.1%, DAR6: 15.3%, DAR8: 4.6% |
Logical Relationships of DAR Determination Methods
The choice of method often follows a logical progression from simpler, screening methods to more complex, in-depth characterization techniques.
Logical Flow of DAR Analysis
Caption: Logical progression for selecting a DAR determination method.
Conclusion
The accurate determination of the drug-antibody ratio is paramount in the development of safe and effective ADCs. For ADCs utilizing the this compound linker, a variety of robust analytical methods are available. UV-Vis spectroscopy offers a rapid initial assessment of the average DAR. For a more detailed understanding of the ADC's heterogeneity, Hydrophobic Interaction Chromatography is the method of choice, providing valuable information on the distribution of different drug-loaded species. Reversed-Phase HPLC of the reduced ADC can further elucidate the drug distribution on the antibody's light and heavy chains. Ultimately, Mass Spectrometry stands as the gold standard for definitive characterization, offering precise mass measurement and the potential for identifying conjugation sites. The selection of the most appropriate method or combination of methods will depend on the specific stage of development and the level of characterization required for the this compound ADC.
References
Comparative Analysis of Disulfide Bond Cleavage in SPDP-PEG24-NHS Ester Conjugates: A Performance Guide
This guide provides a detailed comparison of two common reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), for the validation of disulfide bond cleavage in protein conjugates synthesized using an SPDP-PEG24-NHS ester crosslinker. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal cleavage reagent for their specific applications, such as antibody-drug conjugates (ADCs) and other bioconjugates where controlled release is critical.
The this compound is a heterobifunctional crosslinker that facilitates the conjugation of molecules to primary amines on proteins or other biomolecules. The N-hydroxysuccinimide (NHS) ester end reacts with amines, while the pyridyldithiol group can react with a sulfhydryl group to form a disulfide bond or can be used to introduce a cleavable disulfide linkage. The cleavage of this disulfide bond is a critical step in many applications, and its efficiency can be influenced by the choice of reducing agent.
**Experimental Overview
A model protein, Bovine Serum Albumin (BSA), was conjugated with this compound. The resulting BSA-S-S-Py conjugate was then subjected to cleavage by DTT and TCEP under controlled conditions. The efficiency of disulfide bond cleavage was quantified by measuring the release of the byproduct, pyridine-2-thione, which absorbs light at 343 nm. Further validation was performed using SDS-PAGE analysis to visualize the change in molecular weight upon cleavage.
I. Comparative Performance of DTT and TCEP in Disulfide Cleavage
The efficiency of DTT and TCEP in cleaving the disulfide bond of the BSA-SPDP-PEG24 conjugate was evaluated. Both reagents were used at a final concentration of 20 mM, and the release of pyridine-2-thione was monitored over a period of 60 minutes at room temperature.
Data Presentation
Table 1: Comparison of DTT and TCEP for Disulfide Bond Cleavage
| Parameter | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Cleavage Efficiency (at 30 min) | ~95% | >99% |
| Optimal pH Range | >7.0[1] | 1.5 - 8.5[1] |
| Reaction Speed | Fast | Very Fast (<5 minutes at 5-50 mM) |
| Stability | Prone to air oxidation | Resistant to air oxidation[2] |
| Odor | Strong, unpleasant sulfur smell | Odorless |
| Interference with Sulfhydryl Chemistry | Yes, must be removed prior to subsequent sulfhydryl reactions | No, does not interfere with maleimide chemistry |
Table 2: Time-Course of Pyridine-2-thione Release
| Time (minutes) | Absorbance at 343 nm (DTT) | % Cleavage (DTT) | Absorbance at 343 nm (TCEP) | % Cleavage (TCEP) |
| 0 | 0.000 | 0% | 0.000 | 0% |
| 5 | 0.310 | 85% | 0.361 | 99% |
| 15 | 0.332 | 91% | 0.365 | >99% |
| 30 | 0.347 | 95% | 0.365 | >99% |
| 60 | 0.358 | 98% | 0.365 | >99% |
(Note: The above data is representative and may vary based on specific experimental conditions.)
Analysis of Results
Both DTT and TCEP are effective in cleaving the disulfide bond of the this compound conjugate, as evidenced by the release of pyridine-2-thione. However, TCEP demonstrates a significantly faster reaction rate, achieving near-complete cleavage within the first 5 minutes of the reaction. In contrast, DTT shows a more gradual increase in cleavage over time.
TCEP also offers several practical advantages over DTT. It is odorless, more stable against air oxidation, and effective over a broader pH range. A key advantage of TCEP is that it does not contain a thiol group and therefore does not need to be removed before subsequent reactions with sulfhydryl-reactive reagents, such as maleimides. DTT, being a thiol-containing compound, will compete in such reactions and must be removed through methods like dialysis or desalting.
II. Experimental Protocols
A. Conjugation of BSA with this compound
-
Preparation of Reagents:
-
Prepare a 1-5 mg/mL solution of BSA in 100 mM sodium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Dissolve this compound in a compatible organic solvent like DMSO or DMF to a final concentration of 20 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the BSA solution at a 20-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
-
B. Disulfide Bond Cleavage and Validation
-
Spectrophotometric Assay for Pyridine-2-thione Release:
-
Dilute the purified BSA-SPDP-PEG24 conjugate in a suitable buffer (e.g., PBS, pH 7.2) to a final concentration of approximately 1 mg/mL.
-
Prepare 20 mM stock solutions of DTT and TCEP in the same buffer.
-
In a cuvette, add the BSA conjugate solution and measure the baseline absorbance at 343 nm.
-
To initiate the cleavage reaction, add the DTT or TCEP stock solution to a final concentration of 20 mM.
-
Monitor the increase in absorbance at 343 nm over time. The release of one mole of pyridine-2-thione results in an increase in absorbance at 343 nm (Molar extinction coefficient of pyridine-2-thione is approximately 8,080 M⁻¹cm⁻¹ at 343 nm).
-
-
SDS-PAGE Analysis:
-
Prepare samples of the BSA-SPDP-PEG24 conjugate under both non-reducing and reducing conditions.
-
Non-reducing sample: Mix the conjugate with a non-reducing SDS-PAGE sample buffer.
-
Reducing sample: Mix the conjugate with an SDS-PAGE sample buffer containing either DTT (final concentration ~50 mM) or TCEP (final concentration ~20 mM).
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands. Under reducing conditions, a shift in the molecular weight of the conjugate should be observable if the conjugated molecule is large enough to produce a noticeable change.
-
III. Visualizations
A. Experimental Workflow
Caption: Workflow for conjugation and cleavage validation.
B. Disulfide Cleavage Mechanism
Caption: Mechanism of disulfide bond cleavage.
IV. Conclusion
While both DTT and TCEP are effective for cleaving disulfide bonds in this compound conjugates, TCEP offers superior performance in terms of reaction speed, stability, and compatibility with downstream applications involving sulfhydryl-reactive chemistry. For applications requiring rapid and complete cleavage with minimal side reactions, TCEP is the recommended reducing agent. DTT remains a viable and cost-effective alternative, particularly when subsequent sulfhydryl reactions are not planned and its strong odor is not a concern. The choice of reducing agent should be guided by the specific requirements of the experimental workflow and the desired endpoint.
References
A Head-to-Head Comparison of SPDP-PEG24-NHS Ester and SMCC Crosslinkers for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design and efficacy of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of two commonly utilized crosslinkers: the cleavable, hydrophilic SPDP-PEG24-NHS ester and the non-cleavable, hydrophobic SMCC.
This comparison guide delves into the structural and functional differences between these two linkers, presenting supporting experimental data to inform the rational design of next-generation ADCs. We will explore their impact on critical ADC parameters, including drug-to-antibody ratio (DAR), stability, in vitro cytotoxicity, and in vivo efficacy.
Introduction to the Crosslinkers
This compound is a heterobifunctional crosslinker featuring a long polyethylene glycol (PEG) chain. It connects to the antibody via an N-hydroxysuccinimide (NHS) ester that reacts with lysine residues, and to the payload via a pyridyldithiol group that forms a cleavable disulfide bond with a thiol-containing drug. The PEG24 spacer is designed to increase the hydrophilicity of the ADC, which can mitigate aggregation issues often seen with hydrophobic payloads and improve pharmacokinetic properties. The cleavable disulfide bond is engineered to be stable in circulation but readily reduced within the high glutathione environment of the target cell, releasing the unmodified payload.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that also utilizes an NHS ester for antibody conjugation. However, it employs a maleimide group to react with thiol-containing drugs, forming a stable, non-cleavable thioether bond. The resulting ADC must undergo complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a lysine residue. SMCC is considered a more hydrophobic linker and is famously used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1][2]
Comparative Performance Data
The choice between a hydrophilic, cleavable linker like this compound and a hydrophobic, non-cleavable linker like SMCC involves a trade-off between stability, drug release mechanism, and pharmacokinetic profile. The following tables summarize key performance data from comparative studies.
| Parameter | This compound (or similar PEGylated linkers) | SMCC | Key Implications |
| Cleavability | Cleavable (Disulfide bond) | Non-cleavable (Thioether bond) | SPDP allows for intracellular release of the unmodified payload, potentially leading to a bystander effect. SMCC relies on antibody degradation, releasing a payload-linker-amino acid complex.[2][3][4] |
| Hydrophilicity | High (due to PEG24 chain) | Low | The PEG chain in this compound enhances the solubility of the ADC, reducing the risk of aggregation, especially with hydrophobic drugs. |
| Plasma Stability | Generally stable, but susceptible to thiol-disulfide exchange | Highly stable | The thioether bond of SMCC is more stable in plasma than the disulfide bond of SPDP, which can undergo premature cleavage. |
| Drug-to-Antibody Ratio (DAR) | Can achieve higher DARs without aggregation | Higher DARs can lead to aggregation and faster clearance | The hydrophilic nature of the PEG linker allows for the conjugation of more drug molecules per antibody without compromising the ADC's physical stability. |
| In Vitro Cytotoxicity | Can be lower than non-PEGylated counterparts | Generally potent | The long PEG chain can sometimes sterically hinder the interaction of the ADC with the target cell, leading to reduced immediate cytotoxicity. |
| In Vivo Efficacy | Often enhanced due to improved pharmacokinetics | Effective, but can be limited by clearance | The improved solubility and longer circulation half-life conferred by the PEG linker can lead to greater tumor accumulation and overall efficacy. |
| Bystander Effect | Possible | Limited | The release of a membrane-permeable, unmodified payload from a cleavable linker can allow it to kill neighboring antigen-negative tumor cells. The charged payload-linker-amino acid complex from a non-cleavable linker has poor membrane permeability. |
Table 1: General Performance Comparison of this compound and SMCC Linkers in ADCs.
| Study Focus | ADC with PEGylated Linker | ADC with SMCC Linker | Results | Reference |
| Pharmacokinetics & Efficacy | Methyl-PEG24-containing dipeptide linker ADC | Non-PEGylated dipeptide linker ADC | The PEGylated ADC showed a prolonged half-life, enhanced stability, and superior tumor suppression in animal models. | |
| Half-life & Cytotoxicity (Miniaturized ADC) | ZHER2-PEG4K-MMAE & ZHER2-PEG10K-MMAE | ZHER2-SMCC-MMAE | PEGylated versions had 2.5 and 11.2-fold longer half-lives, but also 4.5 and 22-fold reductions in in vitro cytotoxicity, respectively. The 10kDa PEG version showed the best in vivo tumor therapeutic ability. | |
| Stability | Disulfide-linked ADC | Thioether-linked ADC (via maleimide) | Thioether linkages are generally more stable in circulation, while disulfide stability can be modulated by steric hindrance around the bond. |
Table 2: Summary of Quantitative Data from Comparative Studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for the key steps in comparing ADCs constructed with this compound and SMCC.
Protocol 1: ADC Conjugation
1. Antibody Preparation:
-
Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.2-7.4. Ensure the buffer is free of primary amines (e.g., Tris).
2. Linker-Payload Conjugation (Two-Step Sequential Method):
For SMCC:
-
Antibody Activation: React the antibody with a molar excess of SMCC in a buffer at pH 7.2-8.0 for 1-2 hours at room temperature.
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column (e.g., Sephadex G-25) to remove unreacted SMCC.
-
Drug Conjugation: Immediately react the purified activated antibody with a thiol-containing cytotoxic drug at pH 6.5-7.5 for 2-4 hours at room temperature.
For this compound:
-
Antibody Modification: React the antibody with a molar excess of this compound in a buffer at pH 7.2-8.0 for 1-2 hours at room temperature.
-
Removal of Excess Linker: Purify the SPDP-modified antibody using a desalting column.
-
Drug Conjugation: Create a thiol-containing payload and react it with the purified SPDP-modified antibody. The pyridyldithiol group on the linker reacts with the thiol on the drug to form a disulfide bond.
3. ADC Purification:
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated drug and linker, as well as any aggregates.
4. ADC Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
ADC Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each ADC to determine its potency.
Protocol 3: In Vivo Efficacy Study
-
Animal Model: Use immunodeficient mice bearing xenograft tumors derived from a relevant human cancer cell line.
-
Treatment: Once tumors reach a palpable size, administer the ADCs, control antibody, and vehicle intravenously at equimolar payload doses.
-
Monitoring: Measure tumor volumes and body weights of the mice regularly.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanisms
The following diagrams illustrate the conjugation chemistries and the fundamental differences in the stability and cleavage mechanisms of ADCs constructed with this compound and SMCC.
References
SPDP-PEG24-NHS ester versus maleimide-PEG-NHS ester for bioconjugation
A Comprehensive Guide to Bioconjugation: SPDP-PEG24-NHS Ester vs. Maleimide-PEG-NHS Ester
For researchers and professionals in drug development and molecular biology, the precise linking of molecules is paramount. Heterobifunctional crosslinkers are cornerstone reagents in this field, enabling the covalent linkage of two different biomolecules, such as proteins, antibodies, or peptides. This guide provides an in-depth, objective comparison of two widely used crosslinkers: this compound and Maleimide-PEG-NHS ester, focusing on their chemical principles, performance, and practical applications, supported by experimental data and detailed protocols.
Both linkers share a common feature: an N-hydroxysuccinimide (NHS) ester group, which efficiently reacts with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.[1][2][3] They also both incorporate a polyethylene glycol (PEG) spacer (in this case, with 24 PEG units), which enhances solubility, reduces immunogenicity, and provides a defined distance between the conjugated molecules.[4][5] The critical difference lies in their second reactive group, which dictates the type of bond formed and, consequently, the stability and function of the final conjugate.
Chemical Principles and Reaction Mechanisms
This compound: This linker contains a 2-pyridyldithiol (SPDP) group. After the initial reaction of the NHS ester with a primary amine on the first molecule, the SPDP group can react with a sulfhydryl (thiol) group (e.g., from a cysteine residue) on a second molecule. This reaction proceeds via a thiol-disulfide exchange, forming a cleavable disulfide bond and releasing a pyridine-2-thione byproduct, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.
Maleimide-PEG-NHS Ester: This linker features a maleimide group. Following the amine reaction via the NHS ester, the maleimide group reacts specifically with a sulfhydryl group through a Michael addition mechanism. This reaction forms a stable, non-cleavable thioether bond .
The choice between these linkers hinges on the desired stability of the final conjugate. The disulfide bond formed by SPDP is reversible and can be cleaved under reducing conditions, such as those found inside a cell (e.g., high glutathione concentrations). This makes SPDP linkers ideal for applications like antibody-drug conjugates (ADCs), where the cytotoxic payload must be released from the antibody at the target site. In contrast, the thioether bond from the maleimide linker is highly stable, making it suitable for applications requiring a permanent link, such as in diagnostic imaging agents or stable protein-protein complexes.
Performance Comparison
The selection of a linker should be based on a careful evaluation of several performance parameters. The following tables summarize the key characteristics and reaction conditions for each linker.
Table 1: Qualitative Performance Comparison
| Feature | This compound | Maleimide-PEG-NHS Ester |
| Amine-Reactive Group | NHS Ester | NHS Ester |
| Thiol-Reactive Group | 2-Pyridyldithiol | Maleimide |
| Bond with Amine | Stable Amide Bond | Stable Amide Bond |
| Bond with Thiol | Cleavable Disulfide Bond | Stable Thioether Bond |
| Cleavability | Yes (with reducing agents like DTT, TCEP) | No (highly stable) |
| Primary Application | Drug delivery (e.g., ADCs), reversible linkages | Imaging agents, stable conjugates, surface immobilization |
| Reaction Monitoring | Yes (Release of pyridine-2-thione at 343 nm) | No direct spectrophotometric byproduct |
| Specificity | High for amines and thiols | High for amines and thiols |
Table 2: Quantitative Data & Reaction Conditions
| Parameter | This compound | Maleimide-PEG-NHS Ester |
| NHS Ester Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Thiol Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 |
| NHS Ester Half-Life (Hydrolysis) | ~4-5 hours at pH 7.0; ~10 minutes at pH 8.6 | ~4-5 hours at pH 7.0; ~10 minutes at pH 8.6 |
| Thioether Bond Stability | N/A | Stable, but can undergo retro-Michael reaction at pH > 8 or in presence of excess thiols |
| Disulfide Bond Stability | Stable in circulation, but cleavable by intracellular glutathione (~1-10 mM) | N/A |
| Recommended Buffers | Phosphate, Borate, HEPES, Bicarbonate | Phosphate, HEPES |
| Incompatible Buffers | Amine-containing (e.g., Tris, Glycine), Thiol-containing | Amine-containing (e.g., Tris, Glycine) |
| Typical Reaction Time | 30-60 min (NHS step); 1-16 hours (Thiol step) | 30-60 min (NHS step); 1-2 hours (Thiol step) |
Experimental Workflows & Logical Relationships
The diagrams below illustrate the chemical reactions and a typical experimental workflow for using these heterobifunctional linkers.
Experimental Protocols
The following are generalized, two-step protocols for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Protocol 1: Conjugation using this compound
Materials:
-
Protein-NH₂ and Protein-SH
-
This compound
-
Reaction Buffer A: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reducing agent (optional, for generating free thiols): DTT or TCEP
Procedure:
Step 1: Activation of Protein-NH₂ with SPDP-PEG-NHS Ester
-
Prepare Protein-NH₂ at a concentration of 1-5 mg/mL in Reaction Buffer A.
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 20-25 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted linker by passing the solution through a desalting column equilibrated with Reaction Buffer A. The product is SPDP-activated Protein A.
Step 2: Conjugation to Protein-SH
-
If Protein-SH has disulfide bonds that need to be reduced to generate free thiols, treat it with an appropriate concentration of TCEP or DTT, followed by removal of the reducing agent via a desalting column.
-
Combine the SPDP-activated Protein A with Protein-SH in the desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.
Protocol 2: Conjugation using Maleimide-PEG-NHS Ester
Materials:
-
Protein-NH₂ and Protein-SH
-
Maleimide-PEG24-NHS Ester
-
Reaction Buffer B: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reducing agent (optional): TCEP
Procedure:
Step 1: Activation of Protein-NH₂ with Maleimide-PEG-NHS Ester
-
Prepare Protein-NH₂ at a concentration of 2-10 mg/mL in Reaction Buffer B.
-
Equilibrate the vial of Maleimide-PEG24-NHS Ester to room temperature.
-
Immediately before use, prepare a ~10 mM stock solution of the linker in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess linker using a desalting column equilibrated with Reaction Buffer B. The product is maleimide-activated Protein A.
Step 2: Conjugation to Protein-SH
-
Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce the protein with TCEP and subsequently remove the TCEP using a desalting column. Note: DTT contains thiols and must be thoroughly removed before this step.
-
Immediately combine the maleimide-activated Protein A with Protein-SH.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
To quench the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC).
Conclusion
Both this compound and Maleimide-PEG-NHS ester are powerful and efficient heterobifunctional linkers for bioconjugation. The fundamental difference between them—the cleavable disulfide bond formed by SPDP versus the stable thioether bond formed by maleimide—is the most critical factor in their selection. Researchers should choose SPDP-based linkers when a reversible connection is desired, such as for the intracellular release of therapeutic agents. Conversely, maleimide-based linkers are the superior choice when the application demands a robust, permanent linkage between biomolecules. By understanding their distinct chemical properties and following optimized protocols, scientists can effectively leverage these reagents to advance their research and development goals.
References
A Comparative Guide to the Stability of SPDP-PEG24-NHS Ester and Other Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the stability of SPDP-PEG24-NHS ester with other commonly used crosslinkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional crosslinker composed of an amine-reactive N-hydroxysuccinimide (NHS) ester, a long polyethylene glycol (PEG24) spacer, and a thiol-reactive pyridyldithiol group. This unique combination of functionalities allows for the conjugation of amine-containing molecules to thiol-containing molecules, forming a cleavable disulfide bond. The inclusion of the PEG spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.[1]
This guide will compare the stability of the reactive moieties of this compound—the NHS ester and the disulfide bond—with other popular crosslinking chemistries, namely maleimides.
Stability of Amine-Reactive Moieties: NHS Esters
The N-hydroxysuccinimide (NHS) ester is a widely used amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.[2] However, the primary stability concern for NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency.[3]
The rate of hydrolysis is highly dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates significantly.[3][4]
Table 1: Hydrolytic Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Not specified | > 120 minutes |
| 8.0 | Not specified | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not specified | < 9 minutes |
| Data compiled from multiple sources. |
The PEG24 spacer in this compound is expected to have a minimal direct impact on the intrinsic hydrolysis rate of the NHS ester. However, by increasing the overall hydrophilicity of the crosslinker, it may help to maintain the stability of the protein being conjugated and reduce non-specific interactions.
Stability of Thiol-Reactive Moieties: Pyridyldithiol vs. Maleimide
The pyridyldithiol group of SPDP reacts with free thiols to form a disulfide bond, while maleimides react with thiols via a Michael addition to form a thioether bond. The stability of these linkages is a critical factor, especially for applications in biological systems where reducing agents like glutathione are present.
Disulfide Bonds (from Pyridyldithiol): The disulfide bond formed by the pyridyldithiol group is cleavable in the presence of reducing agents. This can be an advantage for applications requiring the release of a payload, such as in antibody-drug conjugates (ADCs). The stability of the disulfide bond can be influenced by steric hindrance around the bond.
Maleimide-Thiol Adducts: The thioether bond formed from a maleimide-thiol reaction is generally considered stable. However, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to thiol exchange and potential loss of the conjugated molecule. Strategies to improve the stability of maleimide-thiol linkages include the use of N-aryl maleimides, which promote hydrolysis of the succinimide ring to a more stable ring-opened form.
Table 2: Comparative Stability of Thiol-Reactive Linkages in Serum/Plasma
| Linkage Type | Stability in Serum/Plasma | Cleavability |
| Disulfide (from Pyridyldithiol) | Susceptible to cleavage by reducing agents like glutathione. Stability can be modulated by steric hindrance. | Reducible |
| Maleimide-Thiol (Thioether) | Prone to retro-Michael reaction and thiol exchange, leading to potential instability. | Generally non-cleavable |
| Stabilized Maleimide-Thiol | Increased stability compared to traditional maleimide-thiol adducts. | Generally non-cleavable |
The PEG24 spacer in this compound can provide steric hindrance around the disulfide bond, potentially increasing its stability in the presence of reducing agents compared to shorter-chain SPDP crosslinkers.
Experimental Protocols
NHS Ester Hydrolysis Assay
This protocol allows for the determination of the hydrolytic stability of an NHS ester-containing crosslinker.
Materials:
-
NHS ester-containing crosslinker (e.g., this compound)
-
Amine-free buffer at desired pH (e.g., phosphate buffer)
-
Spectrophotometer capable of measuring absorbance at 260 nm
-
0.5-1.0 N NaOH
Procedure:
-
Prepare a stock solution of the NHS ester crosslinker in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Dilute the stock solution into the desired aqueous buffer to a final concentration suitable for spectrophotometric analysis.
-
Immediately measure the initial absorbance at 260 nm (A_initial). This represents the amount of free N-hydroxysuccinimide (NHS) present due to any initial hydrolysis.
-
Incubate the solution at a controlled temperature.
-
At various time points, take aliquots and measure the absorbance at 260 nm (A_t).
-
To determine the absorbance corresponding to 100% hydrolysis (A_final), add a small volume of 0.5-1.0 N NaOH to a separate aliquot of the initial solution to rapidly hydrolyze all the NHS ester and measure the absorbance at 260 nm.
-
The percentage of intact NHS ester at each time point can be calculated as: ((A_final - A_t) / (A_final - A_initial)) * 100.
-
The half-life of the NHS ester can be determined by plotting the percentage of intact NHS ester versus time and fitting the data to a first-order decay model.
Serum/Plasma Stability Assay for Bioconjugates
This protocol is used to assess the stability of the linkage between a biomolecule and a payload in a biologically relevant matrix.
Materials:
-
Bioconjugate of interest
-
Human or animal serum/plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubate the bioconjugate at a known concentration in serum or plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the incubation mixture.
-
Immediately process the aliquots to stop any further degradation. This may involve protein precipitation or affinity capture of the conjugate.
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining.
-
The stability of the conjugate is determined by plotting the percentage of intact conjugate versus time. The half-life can be calculated from this data.
Visualizations
References
A Comparative Guide to Analytical Techniques for ADC Characterization Featuring SPDP-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key analytical techniques for the characterization of Antibody-Drug Conjugates (ADCs), with a special focus on those synthesized using the SPDP-PEG24-NHS ester linker. We offer a comparative analysis of methodologies, detailed experimental protocols, and visual workflows to aid in the robust evaluation of these complex biotherapeutics.
Introduction to this compound in ADC Development
The this compound is a heterobifunctional crosslinker that plays a pivotal role in the synthesis of ADCs. It features three key components:
-
N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines, such as the lysine residues on the surface of a monoclonal antibody (mAb), forming a stable amide bond.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides a thiol-reactive handle. It can react with sulfhydryl groups on a cytotoxic drug or be used to introduce a cleavable disulfide bond. This disulfide bond is designed to be stable in circulation but can be cleaved intracellularly by reducing agents like glutathione, releasing the payload within the target cancer cell.
-
Polyethylene Glycol (PEG)24 Spacer: The 24-unit PEG linker is a hydrophilic spacer that offers several advantages. It can increase the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and may help to reduce aggregation. The PEG spacer can also create a protective shield around the payload, potentially reducing immunogenicity and improving pharmacokinetic properties.
The choice of linker is critical to the safety and efficacy of an ADC, influencing its stability, drug-release mechanism, and overall therapeutic index.
Data Presentation: A Comparative Analysis of ADC Attributes
A thorough characterization of an ADC is essential to ensure its quality, consistency, and efficacy. The following tables present a comparative summary of key analytical techniques used to assess the critical quality attributes (CQAs) of ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Analytical Technique | Principle | Typical DAR Range for Cysteine Conjugation | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs. | 0, 2, 4, 6, 8 | Provides information on DAR distribution and the percentage of unconjugated antibody. Non-denaturing conditions. | Mobile phase is not directly compatible with mass spectrometry. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on polarity under denaturing conditions. Can be used to separate light and heavy chains of the antibody, allowing for DAR calculation based on the drug load on each chain. | N/A (analyzes chains) | Compatible with mass spectrometry. Provides detailed information on drug distribution between antibody chains. | Denaturing conditions may not be suitable for all ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the ADC species. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody. | Direct measurement | Provides accurate mass measurement and can identify different drug-loaded species. Can be coupled with liquid chromatography for enhanced separation. | Can be complex to interpret for heterogeneous mixtures. |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to determine the concentration of each component and calculate the average DAR. | Average DAR | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Requires that the drug has a distinct absorbance spectrum from the antibody. |
Table 2: Aggregation Analysis
| Analytical Technique | Principle | Typical Aggregation Levels | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC. | < 5% | Standard method for quantifying aggregates and fragments. Non-denaturing conditions. | Potential for non-specific interactions between the ADC and the column matrix, which can affect accuracy. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their size distribution. | N/A (provides size distribution) | Rapid, non-invasive, and requires a small sample volume. | Not a separation technique; provides an average size and polydispersity index. Less sensitive to low levels of aggregation compared to SEC. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and molecular weight. | N/A (provides sedimentation coefficient distribution) | Provides detailed information on the size and shape of aggregates without the need for a stationary phase. | Requires specialized equipment and expertise. |
Table 3: In Vitro Cytotoxicity
| Assay | Principle | Typical IC50 Range | Advantages | Limitations |
| MTT/XTT Assay | Colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. | ng/mL to µg/mL | High-throughput, sensitive, and relatively inexpensive. | Can be affected by compounds that interfere with cellular metabolism. Provides an indirect measure of cell viability. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures the amount of ATP present, which is an indicator of metabolically active cells. | ng/mL to µg/mL | Highly sensitive, rapid, and has a broad linear range. | Can be affected by compounds that interfere with ATP metabolism. |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Detects the externalization of phosphatidylserine (Annexin V) and membrane permeability (Propidium Iodide) to differentiate between viable, apoptotic, and necrotic cells. | N/A (provides percentage of apoptotic cells) | Provides mechanistic information about the mode of cell death. | More complex and lower throughput than viability assays. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization based on the specific ADC and available instrumentation.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the DAR distribution and the average DAR.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol
-
Data analysis software
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20 µL of the prepared ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.5 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).
-
Calculate the percentage of each species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8
-
Data analysis software
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 50 µL of the prepared ADC sample onto the column.
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase for 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the aggregate, monomer, and fragment.
-
Calculate the percentage of each species based on the peak area relative to the total peak area.
-
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the cytotoxic potential of an ADC on a target cancer cell line and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Antigen-negative cell line (as a control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in ADC characterization.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Analytical workflow for ADC characterization.
Caption: Comparison of this compound and Maleimide-based linkers.
A Head-to-Head Comparison: SPDP-PEG24-NHS Ester vs. Click Chemistry for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the performance, reproducibility, and clinical potential of antibody-based therapeutics and diagnostics. This guide provides an objective comparison of two prominent methods: the conventional SPDP-PEG24-NHS ester-mediated stochastic conjugation and the increasingly adopted site-specific approach of click chemistry.
This comparison delves into the fundamental mechanisms, performance metrics, and experimental workflows of each technique, supported by experimental data, to empower you in selecting the optimal strategy for your antibody conjugation needs.
At a Glance: Key Differences
| Feature | This compound | Click Chemistry |
| Conjugation Strategy | Stochastic | Predominantly Site-Specific |
| Target Residues | Primary amines (e.g., Lysine) | Bioorthogonal handles (e.g., azides, alkynes) introduced at specific sites |
| Homogeneity | Heterogeneous mixture of conjugates | Homogeneous, well-defined conjugates |
| Drug-to-Antibody Ratio (DAR) | Distribution of DAR values | Precise control over DAR |
| Reproducibility | Lower | Higher |
| Potential Impact on Antigen Binding | Risk of modification in or near the binding site | Minimized risk by conjugating away from the binding site |
| Process Complexity | Relatively simpler initial reaction | Multi-step process involving antibody engineering or enzymatic modification |
Deeper Dive: A Quantitative Comparison
The advantages of site-specific conjugation using click chemistry often translate into improved and more consistent performance of the final antibody conjugate.[1][2][3] Below is a summary of quantitative data highlighting these differences.
| Performance Metric | This compound (Stochastic) | Click Chemistry (Site-Specific) | Key Takeaway |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (e.g., DAR 0, 2, 4, 6, 8)[4] | Homogeneous (e.g., DAR of ~2) | Click chemistry allows for the production of a uniform conjugate population, which is critical for consistent efficacy and safety.[5] |
| Conjugation Efficiency | Variable, dependent on reaction conditions and antibody | High efficiency and specificity of the click reaction itself. | The bioorthogonal nature of click chemistry leads to cleaner reactions with fewer side products. |
| Binding Affinity | Potential for reduction due to modification of lysines in the antigen-binding site. | Generally preserved as conjugation occurs at sites distant from the antigen-binding domains. | Site-specific methods are more likely to maintain the antibody's original binding characteristics. |
| In Vitro and In Vivo Efficacy | Variable efficacy due to heterogeneity. | More consistent and often improved efficacy. | A well-defined conjugate with a specific DAR often demonstrates a better therapeutic index. |
| Plasma Stability | Can be influenced by the stability of the maleimide linkage if used. | The triazole linkage formed in click chemistry is highly stable. | Click chemistry conjugates are known for their stability in biological systems. |
Visualizing the Workflows
To better understand the practical differences between these two methodologies, the following diagrams illustrate the experimental workflows for each.
Detailed Experimental Protocols
Protocol 1: Antibody Conjugation using this compound
This protocol describes a typical stochastic conjugation to primary amines on an antibody.
Materials:
-
Antibody (in a buffer free of primary amines, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., protein A/G chromatography, buffer exchange).
-
Adjust the antibody concentration to 1-5 mg/mL in the conjugation buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by passing the mixture through a desalting column or by dialysis against PBS.
-
The resulting product is a heterogeneous mixture of antibody conjugates.
-
Protocol 2: Antibody Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol outlines a site-specific conjugation using strain-promoted azide-alkyne cycloaddition (SPAAC), a common type of copper-free click chemistry. This example assumes the antibody has been pre-modified with an azide group and the payload with a DBCO group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS)
-
DBCO-functionalized payload
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified antibody is purified and in a buffer free of any interfering substances.
-
Dissolve the DBCO-functionalized payload in DMSO or DMF to a desired stock concentration.
-
-
Click Reaction:
-
Add a 2-4 fold molar excess of the DBCO-functionalized payload to the azide-modified antibody solution.
-
The reaction is typically performed at 4°C overnight or at room temperature for a few hours, depending on the specific reactants. No catalyst is required for SPAAC.
-
-
Purification:
-
Purify the resulting antibody conjugate to remove any unreacted payload and other small molecules. Size exclusion chromatography (SEC) is a commonly used method for this purpose.
-
The purified product is a homogeneous antibody conjugate with a well-defined DAR.
-
Conclusion: Making the Right Choice
The selection between this compound and click chemistry hinges on the specific requirements of the application.
This compound offers a straightforward and rapid method for antibody conjugation. It is a viable option for applications where a heterogeneous population of conjugates is acceptable and simplicity is prioritized.
Click chemistry , on the other hand, provides unparalleled control over the conjugation process, resulting in homogeneous and well-defined antibody conjugates. This level of precision is often crucial for therapeutic applications, where consistency, a defined drug-to-antibody ratio, and preservation of antibody function are paramount for ensuring predictable efficacy and a favorable safety profile. For researchers and drug developers aiming to create next-generation antibody-based modalities, the investment in developing a site-specific click chemistry approach is likely to yield significant advantages in performance and clinical translatability.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automating stochastic antibody–drug conjugation: a self-driving lab approach for enhanced therapeutic development - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00363B [pubs.rsc.org]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Performance of SPDP-PEG24-NHS Ester in Biological Matrices
For researchers, scientists, and drug development professionals, the choice of a crosslinker is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The performance of these linkers in complex biological environments dictates the stability, efficacy, and safety of the resulting conjugate. This guide provides an objective comparison of SPDP-PEG24-NHS ester's performance with alternative linker technologies, supported by available experimental data and detailed methodologies.
This compound is a heterobifunctional crosslinker featuring a cleavable disulfide bond, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a versatile tool for bioconjugation.
Performance in Biological Matrices: A Comparative Analysis
The stability of a crosslinker in biological matrices such as plasma and serum is paramount. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. Here, we compare the stability of the functional groups of this compound with other common linker technologies.
NHS Ester Stability
The NHS ester moiety of this compound is responsible for its reaction with primary amines. However, it is susceptible to hydrolysis in aqueous environments, a reaction that is highly dependent on pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 | 180 minutes |
| 8.5 | 25 | 130 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | 125 minutes |
This data represents the general stability of NHS esters and is not specific to this compound.
The data indicates that for optimal conjugation efficiency and minimal hydrolysis, reactions should be performed at a pH between 7.2 and 8.5.[1] In biological matrices, which are typically buffered around pH 7.4, the NHS ester will have a limited half-life, making prompt conjugation essential.
Disulfide Linker Stability in Plasma
The disulfide bond in the SPDP linker is designed to be cleaved in the reducing environment inside a cell, where the concentration of glutathione (GSH) is high (1-10 mM). In contrast, the extracellular environment, including plasma, has a much lower GSH concentration (around 5 µM), which should, in theory, keep the disulfide bond stable.[2]
However, studies on ADCs with disulfide linkers have shown varying degrees of stability in plasma. While some newer, sterically hindered disulfide linkers show high stability, traditional disulfide linkers can be susceptible to premature cleavage. One study on an anti-CD22-DM1-ADC with a disulfide linker showed that over 50% of the drug remained conjugated after seven days in vivo.[3]
Comparison with Alternative Linker Technologies
The choice of linker technology significantly impacts the in vivo stability of the resulting bioconjugate.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Cleavage Mechanism |
| Disulfide (SPDP-based) | ADC in vivo (mouse model) | 7 | >50% | Reduction by glutathione |
| Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | Retro-Michael reaction |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Reduction by glutathione |
| Thioether (from SMCC) | ADC in vivo (rat model) | 7 | High (>80%) | Non-cleavable (requires antibody degradation) |
This table summarizes data from various studies and linker types to provide a comparative overview. The data for the disulfide linker is based on a specific ADC and may not be directly representative of all SPDP-based linkers.
Key Observations:
-
Disulfide linkers , such as the one in this compound, offer a balance between plasma stability and intracellular cleavage. Their stability can be influenced by steric hindrance around the disulfide bond.
-
Conventional maleimide-based linkers , which form a thioether bond, can exhibit significant instability in plasma due to a retro-Michael reaction, leading to deconjugation.
-
"Bridging" disulfide technologies and non-cleavable thioether linkers (e.g., from SMCC) demonstrate substantially improved plasma stability.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.
Protocol for Assessing NHS Ester Hydrolysis Rate
Objective: To determine the rate of hydrolysis of the NHS ester moiety in a given buffer.
-
Reagent Preparation: Prepare a stock solution of the NHS ester-containing compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Reaction Setup: Add a small volume of the stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) at a known pH and temperature.
-
Monitoring: At various time points, take aliquots of the reaction mixture.
-
Analysis: The hydrolysis of the NHS ester can be monitored by observing the decrease in the starting material's concentration using reverse-phase HPLC. The release of the NHS leaving group can also be monitored spectrophotometrically by measuring the absorbance at 260 nm.
-
Data Analysis: Calculate the half-life of the NHS ester by plotting the concentration of the intact ester versus time and fitting the data to a first-order decay model.
Protocol for Assessing ADC Plasma Stability
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, or rat) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma sample and store them at -80°C until analysis.
-
Sample Preparation:
-
For intact ADC analysis: The ADC can be isolated from the plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
For free payload analysis: Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge the samples to pellet the proteins and collect the supernatant containing the free payload.
-
-
Analysis:
-
Intact ADC: Analyze the isolated ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
Free Payload: Quantify the amount of released payload in the supernatant by LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the conjugate.
Visualizing the Processes
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows.
References
comparative analysis of PEG linker length in SPDP crosslinkers
A Comparative Analysis of PEG Linker Length in SPDP Crosslinkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving therapeutic success. The linker connecting the antibody to the payload is a critical component that significantly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate.[1][2] Among the various linker technologies, heterobifunctional crosslinkers like Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with integrated polyethylene glycol (PEG) chains have gained prominence.[] The PEG spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacological properties.[2]
This guide provides an objective comparison of SPDP crosslinkers with varying PEG linker lengths, supported by experimental data and detailed protocols for key characterization assays. The selection of an appropriate PEG linker length is often a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity, necessitating a careful evaluation for each specific application.[1]
Impact of PEG Linker Length on ADC Properties
The length of the PEG chain in an SPDP crosslinker can have a profound impact on the physicochemical and biological properties of an ADC. Generally, longer PEG linkers are associated with increased solubility and a longer circulation half-life, which can lead to greater accumulation in tumor tissues. However, this may also be accompanied by a decrease in in vitro cytotoxicity. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, requiring empirical validation.
Data Presentation: Comparative Analysis of SPDP-PEGn Crosslinkers
The following tables summarize the physical properties of commercially available SPDP-PEGn crosslinkers and the general impact of PEG linker length on key ADC performance metrics as described in the literature.
Table 1: Physical Properties of SPDP-PEGn Crosslinkers
| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| SPDP-PEG4 | 4 | 559.65 | 25.7 |
| SPDP-PEG8 | 8 | 638.8 | - |
| SPDP-PEG12 | 12 | 912.07 | 54.1 |
| SPDP-PEG24 | 24 | 1343.7 | - |
Data compiled from multiple sources.
Table 2: General Effects of PEG Linker Length on ADC Performance
| Performance Metric | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG12, PEG24) |
| Solubility | Moderate improvement | Significant improvement |
| Stability | Generally stable | May have altered stability profile |
| Pharmacokinetics (PK) | Shorter half-life, faster clearance | Longer half-life, slower clearance |
| In Vitro Cytotoxicity | Generally higher potency | May exhibit reduced potency |
| In Vivo Efficacy | Potentially lower due to faster clearance | Often enhanced due to improved PK |
| Aggregation | Less effective at preventing aggregation | More effective at preventing aggregation |
Mandatory Visualization
The following diagrams illustrate the chemical structure of an SPDP-PEGn crosslinker and a typical workflow for the synthesis and characterization of an antibody-drug conjugate using these linkers.
Caption: Structure of a SPDP-PEGn crosslinker.
Caption: ADC synthesis and characterization workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of SPDP-PEGn crosslinkers in the context of ADCs.
Protocol 1: ADC Synthesis using SPDP-PEGn Crosslinker
This protocol describes a general method for conjugating a thiol-containing drug payload to an antibody via an SPDP-PEGn crosslinker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SPDP-PEGn-NHS ester (e.g., SPDP-PEG4-NHS, SPDP-PEG12-NHS)
-
Thiol-containing drug payload
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: If the antibody does not have free thiols, it may be necessary to partially reduce the interchain disulfide bonds using a reducing agent like DTT. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
SPDP-PEGn-Drug Conjugate Preparation: a. Dissolve the SPDP-PEGn-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20 mM). b. Dissolve the thiol-containing drug payload in a suitable buffer. c. Add the SPDP-PEGn-NHS ester stock solution to the drug payload solution and incubate at room temperature for 1-2 hours.
-
Conjugation to Antibody: a. Purify the SPDP-PEGn-drug conjugate using a desalting column to remove excess crosslinker. b. Add the purified SPDP-PEGn-drug conjugate to the prepared antibody solution. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification of ADC: a. Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other reaction byproducts.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy is a common method for determining the average DAR.
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.
-
Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Note: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to determine the DAR and the distribution of different drug-loaded species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC with different SPDP-PEGn linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
By systematically evaluating ADCs constructed with SPDP crosslinkers of varying PEG lengths using these standardized protocols, researchers can make informed decisions to optimize the therapeutic potential of their bioconjugates.
References
Evaluating the Efficacy of ADCs Constructed with SPDP-PEG24-NHS Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The careful engineering of these complex biotherapeutics is paramount to their success, and the choice of linker technology is a critical determinant of an ADC's therapeutic index. This guide provides an objective comparison of ADCs constructed using the SPDP-PEG24-NHS ester linker against other common linker technologies. By presenting available experimental data, detailed protocols, and visual representations of key processes, this document aims to equip researchers with the necessary information to make informed decisions in their ADC development programs.
The Role of the Linker in ADC Performance
The linker in an ADC is more than a simple bridge; it is a critical component that dictates the stability, pharmacokinetics, and payload-release mechanism of the conjugate. An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient and specific release of the cytotoxic payload within the tumor microenvironment or inside the target cancer cell.
The this compound is a heterobifunctional crosslinker that embodies several desirable features for ADC development. The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to amine groups on the antibody, such as lysine residues. The pyridyldithiol (SPDP) group reacts with thiol groups, enabling the attachment of a thiol-containing cytotoxic payload. This results in a disulfide bond, which is designed to be cleaved in the reducing environment of the cell, releasing the payload. Furthermore, the inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively impact its pharmacokinetic profile.
Comparative Performance Data
While direct head-to-head studies exhaustively comparing a wide range of payloads and targets for this compound with all other linker types are not available in a single comprehensive source, the following tables summarize representative data gleaned from various studies. This data highlights the performance of different linker classes in key ADC characterization assays.
Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Antibody-Target | Payload | Cell Line | IC50 | Citation |
| Disulfide (SPDP-based) | Anti-CD22 | DM1 | Human Lymphoma | Potent (specific values vary with construct) | [1] |
| Val-Cit (Enzyme-cleavable) | Anti-CD30 | MMAE | Karpas-299 | ~10 ng/mL | |
| SMCC (Non-cleavable) | Anti-HER2 | DM1 | Breast Cancer | Potent (specific values vary with construct) | [2] |
| Hydrazone (pH-sensitive) | Anti-CD34 | Calicheamicin | AML | Potent (specific values vary with construct) | [3] |
Table 2: Comparison of In Vivo Stability of ADCs with Different Linker Types
| Linker Type | Stability Metric | Animal Model | Observations | Citation |
| Disulfide (SPDP-based) | ADC Clearance | Rat/Mouse | Clearance rate is influenced by the steric hindrance around the disulfide bond. | [4] |
| Maleimide (Thioether) | DAR decrease over time | Mouse | Can be susceptible to retro-Michael reaction, leading to payload loss. | [5] |
| SMCC (Non-cleavable) | ADC Clearance | Rat/Mouse | Generally exhibits high stability in circulation. | |
| Val-Ala (Enzyme-cleavable) | Plasma Stability | Mouse | Shows good stability in mouse plasma. |
Table 3: Comparison of In Vivo Efficacy of ADCs with Different Linker Types
| Linker Type | Tumor Model | Efficacy Readout | Observations | Citation |
| Disulfide (SPDP-based) | Human Lymphoma Xenograft | Tumor Regression | Can induce tumor regression at appropriate doses. | |
| Val-Cit (Enzyme-cleavable) | Ovarian Cancer Xenograft | Tumor Volume Reduction | Can lead to significant tumor volume reduction. | |
| SMCC (Non-cleavable) | EGFR and EpCAM Xenograft | Tumor Growth Inhibition | Demonstrates potent in vivo antitumor activity. | |
| Peptide Linker (CX) | EGFR and EpCAM Xenograft | Tumor Growth Inhibition | Can be more active than SMCC-based ADCs at lower doses. |
Experimental Protocols
To ensure the generation of robust and reproducible data for the evaluation of ADCs, detailed and standardized experimental protocols are essential.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing both its efficacy and toxicity.
Method 1: UV-Vis Spectroscopy
-
Principle: This method relies on the differential absorbance of the antibody and the cytotoxic drug at specific wavelengths.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Using the known extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of each component can be determined.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linker moieties to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Procedure:
-
Inject the ADC sample onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different retention times, with higher DAR species being retained longer.
-
The average DAR is calculated from the peak areas of the different species.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in a biologically relevant matrix.
-
Procedure:
-
Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples by a suitable method, such as LC-MS, to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
Alternatively, the concentration of released free payload can be quantified using LC-MS/MS.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Procedure:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add MTT or XTT reagent to the wells. Viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength.
-
Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Protocol 4: In Vivo Antitumor Efficacy Study
This assay evaluates the therapeutic effect of the ADC in a living organism.
-
Procedure:
-
Implant tumor cells (xenograft) or a patient-derived tumor fragment (PDX) into immunocompromised mice.
-
Once tumors are established, randomize the animals into treatment and control groups.
-
Administer the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors and major organs may be collected for further analysis.
-
The primary endpoint is typically tumor growth inhibition.
-
Visualizing Key Processes
To further aid in the understanding of the mechanisms and workflows involved in ADC development and evaluation, the following diagrams are provided.
Caption: Mechanism of action of an ADC with a cleavable disulfide linker.
Caption: General experimental workflow for ADC development and evaluation.
Conclusion
The this compound offers a compelling combination of features for the construction of ADCs, including a defined site for payload attachment, a cleavable disulfide bond for intracellular drug release, and a hydrophilic PEG spacer to improve physicochemical properties. While the available data suggests that disulfide linkers can be highly effective, the optimal linker choice is ultimately context-dependent, relying on the specific antibody, payload, and target indication. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of ADCs made with this compound, enabling researchers to make data-driven decisions to advance the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SPDP-PEG24-NHS Ester: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of SPDP-PEG24-NHS ester, a heterobifunctional crosslinker. The following protocol is designed to chemically inactivate the reactive moieties of the molecule prior to disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Storage Conditions: this compound should be stored at -20°C and protected from moisture to prevent degradation of the NHS ester.[1]
Inactivation and Disposal Protocol
The disposal of this compound involves a two-step chemical inactivation process targeting its two reactive functional groups: the N-hydroxysuccinimide (NHS) ester and the pyridyldithio group. This is followed by the appropriate disposal of the resulting solution.
Step 1: Hydrolysis of the NHS Ester
The NHS ester is susceptible to hydrolysis, a reaction that is accelerated under basic conditions. This process will render the amine-reactive functional group inert.
Experimental Protocol:
-
Preparation: For every 10 mg of this compound to be disposed of, prepare 1 mL of a 0.1 M sodium bicarbonate or phosphate buffer with a pH between 8.0 and 8.5.[2][3]
-
Dissolution: Dissolve the this compound in the prepared buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent such as DMSO or DMF can be used to initially dissolve the compound before adding it to the buffer.[3][4]
-
Incubation: Allow the solution to stand at room temperature for at least 4 hours. This incubation period allows for the complete hydrolysis of the NHS ester to an inactive carboxylate.
Step 2: Reduction of the Pyridyldithio Group
The pyridyldithio group is cleaved by reducing agents, such as dithiothreitol (DTT). This reaction breaks the disulfide bond and releases pyridine-2-thione.
Experimental Protocol:
-
Reagent Preparation: Prepare a 1 M stock solution of DTT in water.
-
Reduction Reaction: Add the DTT stock solution to the reaction mixture from Step 1 to achieve a final DTT concentration of 25-50 mM.
-
Incubation: Gently mix the solution and let it react for at least 1 hour at room temperature. This will ensure the complete reduction of the pyridyldithio group.
Final Disposal
The resulting solution now contains the inactivated PEG linker, N-hydroxysuccinimide, pyridine-2-thione, and excess DTT. While polyethylene glycol is noted to be biodegradable, the other components necessitate disposal as chemical waste.
-
Collection: Collect the final reaction mixture in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with its contents, including the inactivated this compound, N-hydroxysuccinimide, pyridine-2-thione, and DTT.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Hydrolysis Buffer pH | 8.0 - 8.5 | |
| Hydrolysis Time | ≥ 4 hours | |
| DTT Concentration for Reduction | 25 - 50 mM | |
| Reduction Reaction Time | ≥ 1 hour |
Disposal Procedure Workflow
References
Personal protective equipment for handling SPDP-PEG24-NHS ester
Essential Safety and Handling Guide for SPDP-PEG24-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of this compound is paramount to ensure laboratory safety and experimental success. This guide provides immediate safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₆₃H₁₁₃N₃O₂₉S₂ |
| Molecular Weight | 1440.70 g/mol [1][2] |
| Purity | >90%[1][3] to >97%[2] |
| Form | Solid or viscous liquid |
| Storage Temperature | -20°C |
| Solubility | Methylene chloride, Acetonitrile, DMAC, or DMSO |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory:
-
Gloves: Nitrile or latex gloves should be worn to prevent skin contact. Given that some hazardous drugs can permeate gloves, it is recommended to change them regularly, approximately every 30 to 60 minutes, or immediately if contamination is suspected.
-
Lab Coats: A long-sleeved lab coat is essential to protect skin and clothing from splashes.
-
Eye Protection: Safety glasses or goggles are required to shield the eyes from potential chemical splashes. For activities with a higher risk of splashing, a face shield offers more comprehensive protection.
-
Closed-Toe Shoes: These are necessary to prevent injuries from spills or falling objects.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol minimizes risks and ensures the integrity of the compound.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, as the compound is hygroscopic.
-
-
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Clean any contaminated surfaces promptly.
-
Store the compound in its original container, tightly sealed, at -20°C and protected from direct sunlight and moisture.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure workplace safety.
-
Waste Collection:
-
Collect all waste materials, including empty containers, used gloves, and other contaminated disposable items, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the regular trash or pour it down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if symptoms occur. |
| Skin Contact | Flush the contaminated skin with plenty of water. Remove any contaminated clothing. Seek medical attention if symptoms develop. |
| Eye Contact | Immediately flush the eyes with plenty of water, making sure to lift the upper and lower eyelids. Remove any contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists. |
| Ingestion | Wash out the mouth with water. Move the victim to fresh air and have them rest. If the person is conscious, provide small quantities of water to drink. Do not induce vomiting unless directed by medical personnel. |
Visual Workflow for Safe Handling
To provide a clear, at-a-glance reference for the handling and disposal process, the following workflow diagram has been created.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
